molecular formula C11H12O B093330 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 16440-97-4

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B093330
CAS No.: 16440-97-4
M. Wt: 160.21 g/mol
InChI Key: ZAZMJPVXTZEDDN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZMJPVXTZEDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167759
Record name 5,6-Dimethyl-1-indanone
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16440-97-4
Record name 5,6-Dimethyl-1-indanone
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Record name 5,6-Dimethyl-1-indanone
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Record name 5,6-dimethyl-2,3-dihydro-1H-inden-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 16440-97-4). This indanone derivative is a valuable intermediate in organic synthesis, with applications in the development of new pharmaceuticals and fragrances. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its spectroscopic characteristics, validated synthetic protocols, and a discussion of its chemical reactivity, grounded in established chemical principles.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic system allows for the precise spatial orientation of functional groups, making it an attractive scaffold for designing molecules that interact with specific biological targets. The dimethylated analog, this compound, is of particular interest due to the electronic and steric influence of the methyl groups on the aromatic ring, which can modulate the compound's reactivity and biological activity. This guide will delve into the core chemical attributes of this specific molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. This section details the key physicochemical parameters and provides an analysis of the expected and reported spectroscopic data for this compound.

General Properties

This compound is a colorless solid with a characteristic aroma.[1][2] It is stable at room temperature and exhibits good solubility in organic solvents.[1][2]

PropertyValueSource
CAS Number 16440-97-4--INVALID-LINK--[3]
Molecular Formula C₁₁H₁₂O--INVALID-LINK--[3]
Molecular Weight 160.21 g/mol --INVALID-LINK--[3]
Melting Point 45-47 °C--INVALID-LINK--[4]
Boiling Point 129-130 °C--INVALID-LINK--[4]
Density 1.085 g/cm³--INVALID-LINK--
Appearance Colorless solid--INVALID-LINK--[4]
Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will appear as singlets due to their para relationship. The two methylene groups of the five-membered ring will appear as triplets, assuming equal coupling constants with each other. The two methyl groups on the aromatic ring will each produce a singlet.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HAr-H
~7.2s1HAr-H
~3.0t2H-CH₂-C=O
~2.7t2HAr-CH₂-
~2.3s3HAr-CH₃
~2.2s3HAr-CH₃

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Carbon TypeAssignment
~207QuaternaryC=O
~155QuaternaryAr-C
~149QuaternaryAr-C
~138QuaternaryAr-C
~130QuaternaryAr-C
~127TertiaryAr-CH
~124TertiaryAr-CH
~36Secondary-CH₂-C=O
~26SecondaryAr-CH₂-
~20PrimaryAr-CH₃
~19PrimaryAr-CH₃

Note: These are predicted values based on analogs and spectral databases.

The IR spectrum is characterized by a strong absorption band for the carbonyl group and various bands corresponding to C-H and C=C bonds.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1700C=O (ketone)
~2900-3000C-H (aliphatic)
~3000-3100C-H (aromatic)
~1600, ~1480C=C (aromatic)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 160.[3] The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.

Predicted Mass Spectrometry Fragmentation:

m/zFragment
160[M]⁺
145[M - CH₃]⁺
132[M - CO]⁺
117[M - CO - CH₃]⁺

Note: The fragmentation pattern is predicted based on typical fragmentation of ketones and indanones.

Synthesis of this compound

The synthesis of 1-indanone derivatives is a well-established area of organic chemistry, with the intramolecular Friedel-Crafts reaction being a cornerstone methodology. This section outlines a validated protocol for the synthesis of this compound.

Retrosynthetic Analysis and Synthetic Strategy

The most common and efficient route to this compound involves an intramolecular Friedel-Crafts acylation of a suitable precursor. The logical disconnection points to 3-(3,4-dimethylphenyl)propanoic acid or its corresponding acyl chloride as the key intermediate. This intermediate can be synthesized from commercially available starting materials.

G target This compound intermediate 3-(3,4-Dimethylphenyl)propanoyl chloride target->intermediate Intramolecular Friedel-Crafts Acylation precursor 3-(3,4-Dimethylphenyl)propanoic acid intermediate->precursor Acyl Chloride Formation starting_material 3,4-Dimethylphenylacetic acid precursor->starting_material Arndt-Eistert Homologation or similar

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of 1-indanones.[5]

Step 1: Synthesis of 3-(3,4-Dimethylphenyl)propanoic Acid

This precursor can be prepared via several methods, including the malonic ester synthesis starting from 3,4-dimethylbenzyl halide or the reduction of 3,4-dimethylcinnamic acid.

Step 2: Formation of 3-(3,4-Dimethylphenyl)propanoyl Chloride

  • To a solution of 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(3,4-dimethylphenyl)propanoyl chloride in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and adding dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

G cluster_0 Reactivity Sites Indanone 5,6-Dimethyl-1-indanone Carbonyl Carbonyl Group (Reduction, Wittig, Grignard) Indanone->Carbonyl Alpha α-Methylene (Enolate formation, Alkylation, Aldol) Indanone->Alpha Aromatic Aromatic Ring (Electrophilic Substitution) Indanone->Aromatic

References

An In-depth Technical Guide to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, represents a class of bicyclic ketones that are of significant interest in medicinal chemistry and organic synthesis. The indanone scaffold is a core structural motif in numerous biologically active compounds and serves as a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1]
CAS Number 16440-97-4[1]
Appearance Colorless solid with a distinct aroma[2]
Melting Point 45-47 °C[2]
Boiling Point 298.4 °C at 760 mmHg (calculated); 129-130 °C (at reduced pressure)[2]
Density 1.085 g/cm³
Flash Point 127.4 °C
Refractive Index 1.566

The discrepancy in boiling points highlights the importance of specifying pressure conditions. The lower value likely corresponds to distillation under vacuum, a common practice for purifying organic compounds to prevent decomposition at high temperatures.

Solubility Profile
  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane) - Expected to be readily soluble due to dipole-dipole interactions with the carbonyl group.

  • Nonpolar Solvents: (e.g., Toluene, Hexanes) - Good solubility is anticipated due to the hydrophobic nature of the dimethylated bicyclic ring system.

  • Polar Protic Solvents: (e.g., Ethanol, Methanol) - Moderate solubility is likely, with the potential for hydrogen bonding to the carbonyl oxygen.

  • Aqueous Solubility: Expected to be low due to the predominantly nonpolar structure.

The choice of solvent is critical for reactions, purification (e.g., recrystallization, chromatography), and analytical procedures. The general solubility in organic solvents makes it amenable to a wide variety of synthetic transformations.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and purity assessment of this compound. Below is a summary of the expected and reported spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

  • Molecular Ion (M⁺): The mass spectrum of this compound shows a molecular ion peak at m/z = 160, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentation Patterns: Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangements. For this indanone, fragmentation would likely involve the loss of neutral molecules such as CO (carbonyl group) and ethylene from the five-membered ring. Prominent fragments are observed at m/z values of 132, 117, and 115.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. Their distinct chemical shifts would be influenced by the positions of the methyl groups and the carbonyl functionality.

  • Aliphatic Protons: Two triplets are anticipated for the two methylene (CH₂) groups of the five-membered ring, likely in the range of δ 2.5-3.5 ppm. The coupling between these adjacent CH₂ groups would result in a triplet splitting pattern.

  • Methyl Protons: Two singlets, each integrating to three protons, are expected for the two methyl groups on the aromatic ring, typically appearing in the upfield region of the aromatic spectrum (δ 2.2-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon: A characteristic peak in the downfield region (δ > 190 ppm) is expected for the ketone carbonyl carbon.

  • Aromatic Carbons: Six distinct signals are anticipated for the six carbons of the aromatic ring. The chemical shifts will be influenced by the substitution pattern (two methyl groups and fusion to the five-membered ring).

  • Aliphatic Carbons: Two signals corresponding to the two methylene carbons of the indanone ring.

  • Methyl Carbons: Two signals in the upfield region (δ ~20 ppm) for the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of a conjugated ketone.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Synthesis and Chemical Reactivity

The primary route for the synthesis of indanones is through intramolecular Friedel-Crafts acylation of a suitable precursor.

General Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound typically proceeds via the cyclization of 3-(3,4-dimethylphenyl)propanoic acid. This reaction is generally promoted by a strong acid catalyst.

G cluster_0 Synthesis Pathway Precursor 3-(3,4-dimethylphenyl)propanoic acid Intermediate Acylium Ion Intermediate Precursor->Intermediate Strong Acid (e.g., PPA, H₂SO₄) Product This compound Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: General synthesis of this compound.

This method is a robust and widely used strategy for the preparation of various substituted indanones. The choice of the acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid with the corresponding acid chloride) can influence the reaction conditions and yield.

Chemical Reactivity

The chemical reactivity of this compound is governed by the presence of the ketone functional group and the activated aromatic ring.

  • Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions, including reduction to the corresponding alcohol, Grignard reactions, and Wittig reactions.

  • Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the five-membered ring.

  • Electrophilic Aromatic Substitution: The dimethyl-substituted benzene ring is activated towards further electrophilic substitution, although the substitution pattern will be directed by the existing alkyl groups and the deactivating effect of the carbonyl-containing ring.

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid organic compound, which is a key indicator of purity.

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) starting from about 15-20 °C below the approximate melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow range (typically < 2 °C) is indicative of a pure compound.

G cluster_1 Melting Point Determination Workflow A Pack Capillary Tube B Place in Apparatus A->B C Heat Slowly (1-2 °C/min) B->C D Record T_onset C->D E Record T_complete D->E F Determine Melting Range E->F

Caption: Workflow for melting point determination.

Spectroscopic Sample Preparation

NMR Spectroscopy:

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Analysis: Cap the NMR tube and place it in the spectrometer for analysis.

IR Spectroscopy (Thin Film Method for Solids):

  • Solution Preparation: Dissolve a small amount of the solid compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Conclusion

This compound is a valuable building block in organic synthesis, with physical and spectroscopic properties that are well-defined by its chemical structure. A thorough understanding of these properties, as outlined in this guide, is essential for its effective use in the laboratory. The synthetic accessibility via intramolecular Friedel-Crafts acylation, coupled with the reactivity of the indanone core, ensures its continued relevance in the development of novel chemical entities.

References

An In-depth Technical Guide to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 16440-97-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, represents a key chemical scaffold with significant potential in medicinal chemistry and materials science. The indanone core is a privileged structure found in numerous biologically active compounds, including the anti-Alzheimer's drug Donepezil.[1] While direct biological data on this compound is limited, its structural similarity to pharmacologically active analogs suggests its utility as a synthetic intermediate for novel therapeutics, particularly in the realm of neurodegenerative diseases. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol based on established methodologies, and protocols for in vitro assays relevant to the biological activities of closely related indanone derivatives.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a distinct aroma.[2] It is soluble in organic solvents and should be handled with appropriate safety precautions, as it is considered harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3]

PropertyValueSource
CAS Number 16440-97-4[3]
Molecular Formula C₁₁H₁₂O[3]
Molecular Weight 160.21 g/mol [3]
Melting Point 45-47 °C[2]
Boiling Point 129-130 °C[2]
Appearance Colorless solid[2]
Spectroscopic Characterization
  • Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[3]

  • Infrared (IR) Spectroscopy: IR spectral data is available on PubChem.[3]

Synthesis of this compound

The most established and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation.[5] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. For the synthesis of this compound, the logical precursor is 3-(3,4-dimethylphenyl)propanoic acid.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis can be envisioned as a two-step process:

  • Conversion of 3-(3,4-dimethylphenyl)propanoic acid to its acyl chloride.

  • Intramolecular Friedel-Crafts acylation of the acyl chloride to yield the target indanone.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3-(3,4-dimethylphenyl)propanoic acid 3-(3,4-dimethylphenyl)propanoic acid 3-(3,4-dimethylphenyl)propanoyl chloride 3-(3,4-dimethylphenyl)propanoyl chloride 3-(3,4-dimethylphenyl)propanoic acid->3-(3,4-dimethylphenyl)propanoyl chloride SOCl₂ or (COCl)₂ This compound This compound 3-(3,4-dimethylphenyl)propanoyl chloride->this compound Lewis Acid (e.g., AlCl₃)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for the synthesis of structurally related indanones.[6][7]

Step 1: Synthesis of 3-(3,4-dimethylphenyl)propanoyl chloride

  • To a stirred solution of 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(3,4-dimethylphenyl)propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in anhydrous DCM at 0 °C.

  • Slowly add a solution of the crude 3-(3,4-dimethylphenyl)propanoyl chloride in anhydrous DCM to the AlCl₃ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Potential Applications in Drug Discovery

While there is a lack of direct biological activity data for this compound in the scientific literature, the indanone scaffold is a well-established pharmacophore in drug discovery, particularly for neurodegenerative diseases.[1]

Context from Structurally Related Analogs
  • Cholinesterase Inhibition: Derivatives of 5,6-dimethoxy-1-indanone are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Given this, this compound serves as a valuable starting material for the synthesis of novel cholinesterase inhibitors.[3][9]

  • Monoamine Oxidase (MAO) Inhibition: Structurally similar indanone derivatives have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B).[10] MAO-B is involved in the metabolism of dopamine, and its inhibition is a therapeutic approach for Parkinson's disease.

The presence of the dimethyl substitution pattern on the aromatic ring of this compound provides a unique electronic and steric profile that could be exploited in the design of new selective inhibitors for these neurological targets.

Role as a Synthetic Intermediate

The primary value of this compound for drug development professionals lies in its utility as a versatile synthetic intermediate. The ketone functionality and the aromatic ring can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound or its derivatives as therapeutic agents, the following in vitro assays are recommended based on the known activities of related indanones.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) and positive control (e.g., Donepezil)

Procedure:

  • Prepare solutions of the test compound and positive control at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare Reagents (Buffer, DTNB, ATCI, AChE) C Add Buffer, DTNB, and Test Compound to 96-well Plate A->C B Prepare Test Compound Dilutions B->C D Add AChE Enzyme and Incubate C->D E Initiate Reaction with ATCI D->E F Measure Absorbance at 412 nm E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC₅₀ Value G->H

Caption: Workflow for AChE Inhibition Assay.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay can be used to determine the inhibitory activity against both MAO-A and MAO-B.[12][13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine or p-tyramine)

  • A fluorescent probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

Procedure:

  • Prepare solutions of the test compound and positive controls at various concentrations.

  • In a 96-well plate, add phosphate buffer and the test compound solution.

  • Add the MAO-A or MAO-B enzyme solution to the respective wells.

  • Pre-incubate the plate to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding a mixture of the substrate, Amplex® Red, and HRP.

  • Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~580-590 nm) over time.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration.

  • Determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.[14]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. While its own biological activity profile is not yet defined, its structural relationship to potent neuroprotective agents makes it an attractive starting point for the development of new therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for future investigations into its potential pharmacological applications.

References

Synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in the chemical industry, notably within the flavor and fragrance sectors.[1] The primary focus of this document is the elucidation of the most prevalent and efficient synthetic pathway: the intramolecular Friedel-Crafts acylation of a 3-(3,4-dimethylphenyl)propanoic acid precursor. This guide delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that govern the reaction's success and selectivity. It is intended for an audience of researchers, chemists, and professionals in drug development and chemical synthesis who require a robust and reproducible methodology for obtaining this target molecule.

Introduction and Strategic Overview

This compound (also referred to as 5,6-dimethyl-1-indanone) is a bicyclic ketone with the molecular formula C₁₁H₁₂O.[2] Its structural motif is a recurring feature in various complex organic molecules and serves as a key building block in multi-step syntheses. The construction of the indanone skeleton is most reliably achieved through intramolecular cyclization reactions.[3]

Among the various strategies for forming the five-membered carbocyclic ring fused to a benzene ring, the intramolecular Friedel-Crafts acylation stands out as the most powerful and direct method.[3][4] This pathway involves the cyclization of a suitable phenylpropanoic acid derivative, which is itself synthesized from commercially available starting materials. The overall synthetic strategy is a two-stage process:

  • Preparation of the Precursor: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid from 1,2-dimethylbenzene (o-xylene).

  • Intramolecular Cyclization: Acid-catalyzed ring closure of the precursor to yield the target this compound.

This guide will elaborate on the mechanistic principles and practical execution of this specific route.

Mechanistic Underpinnings of the Core Synthesis

The entire synthetic sequence is grounded in the principles of electrophilic aromatic substitution (EAS).

Stage 1: Precursor Synthesis via Intermolecular Friedel-Crafts Acylation

The journey begins with the acylation of o-xylene using succinic anhydride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the anhydride.

  • Causality: The Lewis acid coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and generating a highly electrophilic acylium ion.

  • Reaction: The electron-rich o-xylene ring acts as a nucleophile, attacking the acylium ion. The two methyl groups on o-xylene are ortho- and para-directing. The acylation occurs predominantly at the 4-position (para to one methyl group and meta to the other) due to a combination of electronic activation and minimized steric hindrance, yielding 3-(3,4-dimethylbenzoyl)propanoic acid.

  • Reduction: The resulting keto group is then reduced to a methylene group to furnish 3-(3,4-dimethylphenyl)propanoic acid. Standard methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction are effective for this transformation.

Stage 2: Target Synthesis via Intramolecular Friedel-Crafts Acylation

This is the key ring-closing step. The 3-(3,4-dimethylphenyl)propanoic acid is treated with a strong protic acid or converted to its acyl chloride for Lewis acid-catalyzed cyclization.[5]

  • Electrophile Generation: In the presence of a strong acid like polyphosphoric acid (PPA), the carboxylic acid is protonated, leading to the loss of water and the formation of a resonance-stabilized acylium ion.[5][6]

  • Intramolecular Attack: The aromatic ring, tethered to the electrophilic center, acts as an intramolecular nucleophile. The cyclization is regioselective. The attack occurs at the position that is ortho to one methyl group and para to the other (the C5 position of the precursor), as this site is electronically activated and sterically accessible. This leads exclusively to the desired 5,6-dimethyl substitution pattern.

  • Re-aromatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the benzene ring and yielding the final indanone product.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization o_xylene 1,2-Dimethylbenzene (o-Xylene) friedel_crafts Intermolecular Friedel-Crafts Acylation (AlCl₃) o_xylene->friedel_crafts succinic_anhydride Succinic Anhydride succinic_anhydride->friedel_crafts keto_acid 3-(3,4-Dimethylbenzoyl)propanoic Acid friedel_crafts->keto_acid reduction Ketone Reduction (e.g., Wolff-Kishner) keto_acid->reduction propanoic_acid 3-(3,4-Dimethylphenyl)propanoic Acid reduction->propanoic_acid cyclization Intramolecular Friedel-Crafts Acylation (PPA) propanoic_acid->cyclization indanone This compound cyclization->indanone

Diagram 1: High-level workflow for the synthesis of 5,6-Dimethyl-1-indanone.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.

Part A: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid
  • Friedel-Crafts Acylation:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane or nitrobenzene.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of succinic anhydride (1.0 eq) and o-xylene (1.1 eq) in the same solvent dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, extract the aqueous layer with the solvent, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3,4-dimethylbenzoyl)propanoic acid.

  • Wolff-Kishner Reduction:

    • Combine the crude keto acid from the previous step, hydrazine hydrate (3.0 eq), and potassium hydroxide (4.0 eq) in a high-boiling solvent like diethylene glycol.

    • Heat the mixture to 120-140 °C for 2 hours, allowing water and excess hydrazine to distill off.

    • Increase the temperature to 190-200 °C and reflux for 4-6 hours until nitrogen evolution ceases.

    • Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(3,4-dimethylphenyl)propanoic acid.

Part B:
  • Intramolecular Cyclization:

    • Place polyphosphoric acid (PPA, ~10 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-90 °C with stirring.

    • Add the 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in portions to the hot PPA. An initial exotherm may be observed.

    • Maintain the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture slightly and carefully pour it onto a large volume of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any unreacted acid), followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 1: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₁₁H₁₂O [1][2]
Molecular Weight 160.21 g/mol [2]
Appearance Colorless to pale yellow solid [1]
Melting Point 45-47 °C [1]
Boiling Point 129-130 °C (at reduced pressure) [1]

| CAS Number | 16440-97-4 |[1][2] |

Table 2: Representative Spectroscopic Data

Technique Expected Data
¹H NMR Signals corresponding to two aromatic protons (singlets), two methyl groups on the aromatic ring (singlets), and two methylene groups in the five-membered ring (triplets or multiplets).
¹³C NMR Signals for the carbonyl carbon (~205-207 ppm), aromatic carbons (including four quaternary carbons), two methyl carbons, and two methylene carbons.

| IR (Infrared) | Strong absorption band for the C=O stretch of the α,β-unsaturated ketone (~1700-1715 cm⁻¹), C-H stretches for aromatic and aliphatic protons, and C=C stretches for the aromatic ring. |

Mechanistic Visualization of the Key Cyclization Step

The critical ring-forming reaction proceeds via an acylium ion intermediate as detailed below.

Diagram 2: Mechanism of the intramolecular Friedel-Crafts cyclization.

Conclusion

The synthesis of this compound is efficiently accomplished through a robust two-stage process commencing with the Friedel-Crafts acylation of o-xylene, followed by reduction and a highly regioselective intramolecular Friedel-Crafts cyclization. The use of polyphosphoric acid as the cyclizing agent is particularly effective, driving the reaction to completion under moderate conditions. The principles of electrophilic aromatic substitution govern each key bond-forming event, and a thorough understanding of these mechanisms allows for the rational control and optimization of the synthesis. This guide provides a reliable and reproducible framework for the laboratory-scale preparation of this important chemical intermediate.

References

A Technical Guide to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth technical overview of a specific derivative, 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. We will explore its structural and spectroscopic properties, detail a robust synthetic protocol via intramolecular Friedel-Crafts acylation, and discuss its significance as a versatile intermediate for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable molecular building block.

Introduction to the 1-Indanone Scaffold

The "Privileged Structure" in Medicinal Chemistry

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 1-indanone core is a prime example, forming the structural basis for drugs targeting a wide spectrum of diseases.[2][3] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry that can be strategically functionalized to achieve high-affinity interactions with enzyme active sites and receptors.

Biological Significance of 1-Indanone Derivatives

The versatility of the 1-indanone scaffold is demonstrated by the broad biological activities of its derivatives. These compounds have been extensively studied and developed as antiviral, anti-inflammatory, analgesic, and anticancer agents.[3][4] Notably, the 1-indanone motif is central to the design of drugs for treating neurodegenerative disorders, such as Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3][4][5]

Profile of this compound

This compound (also known as 5,6-dimethyl-1-indanone) is a specific analogue within this important class. Its molecular structure features the characteristic fused benzene and cyclopentanone rings, with two methyl groups on the aromatic ring. These methyl groups influence the molecule's electronic properties and provide steric handles that can guide further chemical modifications. While primarily valued as a synthetic intermediate, its structural similarity to key pharmacophores makes it a compound of significant interest for building libraries of potential drug candidates.[2][6]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic characteristics is essential for confirming its identity and purity after synthesis.

Core Physicochemical Properties

The fundamental properties of 5,6-dimethyl-1-indanone are summarized below.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 16440-97-4[6][7]
Molecular Formula C₁₁H₁₂O[6][7]
Molecular Weight 160.21 g/mol [7]
Appearance Colorless solid[6]
Melting Point 45-47 °C[6]
Boiling Point 298.4 °C at 760 mmHg[6]
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for an indanone is the strong absorption from the carbonyl (C=O) group.

  • Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation patterns, confirming the molecular formula.

Predicted Spectroscopic Data

The following tables outline the expected spectral data for 5,6-dimethyl-1-indanone, based on established principles and data from analogous structures.[8][9]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.51 s 1H H-7 (Aromatic) Deshielded by adjacent C=O group.
~7.20 s 1H H-4 (Aromatic) Standard aromatic proton shift.
~2.95 t, J = 6.0 Hz 2H -CH₂-C=O Methylene protons adjacent to carbonyl.
~2.65 t, J = 6.0 Hz 2H Ar-CH₂- Benzylic methylene protons.
~2.30 s 3H C₅-CH₃ Aromatic methyl group.

| ~2.25 | s | 3H | C₆-CH₃ | Aromatic methyl group. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~207.0 C=O Carbonyl carbon.
~155.0 C-7a Aromatic quaternary carbon adjacent to C=O.
~145.0 C-6 Aromatic quaternary carbon attached to methyl.
~137.0 C-5 Aromatic quaternary carbon attached to methyl.
~132.0 C-3a Aromatic quaternary carbon at ring junction.
~127.0 C-7 Aromatic CH.
~124.0 C-4 Aromatic CH.
~36.5 -CH₂-C=O Methylene carbon adjacent to carbonyl.
~25.5 Ar-CH₂- Benzylic methylene carbon.
~20.0 C₆-CH₃ Methyl carbon.

| ~19.5 | C₅-CH₃ | Methyl carbon. |

Table 4: Key Infrared (IR) Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1705 Strong, Sharp C=O Stretch (Ketone)

| ~1610 | Medium | C=C Aromatic Ring Stretch |

Synthesis: The Intramolecular Friedel-Crafts Acylation

The most classical and reliable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][3] This reaction is robust, high-yielding, and a foundational strategy in organic synthesis.

Mechanistic Overview

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Activation: The carboxylic acid of the precursor, 3-(3,4-dimethylphenyl)propanoic acid, is converted to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂).

  • Generation of Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion.

  • Intramolecular Cyclization: The electron-rich dimethyl-substituted benzene ring attacks the acylium ion in an intramolecular fashion, forming the new five-membered ring.

  • Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final 5,6-dimethyl-1-indanone product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acylium Ion Generation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization Precursor 3-(3,4-dimethylphenyl) propanoic acid AcylChloride 3-(3,4-dimethylphenyl) propanoyl chloride Precursor->AcylChloride SOCl₂ Acylium Acylium Ion Intermediate AcylChloride->Acylium AlCl₃ (Lewis Acid) Cyclized Cyclized Intermediate (Sigma Complex) Acylium->Cyclized Electrophilic Attack Product 5,6-Dimethyl-1-indanone Cyclized->Product -H⁺ G Start Starting Material: 3-(3,4-dimethylphenyl)propanoic acid Step1 React with SOCl₂ in DCM (Reflux, 2h) Start->Step1 Step3 Add crude acyl chloride solution to AlCl₃ suspension (0°C to RT) Step1->Step3 Step2 Prepare AlCl₃ suspension in anhydrous DCM at 0°C Step2->Step3 Step4 Reaction Quench (Ice, 5% HCl) Step3->Step4 Step5 Aqueous Workup (Wash with HCl, H₂O, NaHCO₃, Brine) Step4->Step5 Step6 Dry and Concentrate (MgSO₄, Rotary Evaporation) Step5->Step6 Step7 Purification (Silica Gel Chromatography) Step6->Step7 End Final Product: 5,6-Dimethyl-1-indanone Step7->End G Core 5,6-Dimethyl-1-indanone Indanol Chiral Indanol Core->Indanol NaBH₄ or Asymmetric Reduction SchiffBase Schiff Base / Imine Core->SchiffBase R-NH₂, Acid catalyst Hydrazone Hydrazone Core->Hydrazone Hydrazine Derivatives Alkene Exocyclic Alkene Core->Alkene Wittig Reagent

References

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, with a primary focus on the determination and validation of its molecular weight. As a key structural motif in organic synthesis, understanding the fundamental properties of this indanone derivative is crucial for its application in research and development.

This compound, a substituted indanone, is a valuable intermediate in organic synthesis.[1][2] The indanone core is a prominent feature in numerous biologically active natural products and plays a significant role in medicinal chemistry and the development of pharmaceuticals.[3][4][5] The specific dimethyl substitution pattern of this compound influences its chemical reactivity and potential applications, making precise characterization essential. This guide will delve into its core physicochemical properties, outline a robust method for its synthesis, and detail the analytical workflows required to unequivocally confirm its molecular weight.

Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in chemical systems. The molecular weight, derived from the molecular formula, is a cornerstone of its identity, essential for stoichiometric calculations in synthesis and for analytical characterization.

The molecular formula for this compound is C₁₁H₁₂O.[6] Based on this, the molecular weight is calculated as follows:

  • (11 x Atomic Mass of Carbon) + (12 x Atomic Mass of Hydrogen) + (1 x Atomic Mass of Oxygen)

  • (11 x 12.011) + (12 x 1.008) + (1 x 15.999) = 160.21 g/mol

A summary of its key properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 16440-97-4ChemBK[1][2]
Molecular Formula C₁₁H₁₂OPubChem[6]
Molecular Weight 160.21 g/mol PubChem[6]
Monoisotopic Mass 160.088815 DaPubChem[6]
Appearance Colorless solidChemBK[1][2]
Melting Point 45-47 °CChemBK[1][2]
Boiling Point 129-130 °CChemBK[1][2]
Topological Polar Surface Area 17.1 ŲPubChem[6]

Synthesis via Intramolecular Friedel-Crafts Acylation

The most powerful and common method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[3][7] This electrophilic aromatic substitution reaction provides a reliable pathway to the bicyclic indanone core.

Rationale for Synthetic Approach

The chosen precursor, 3-(3,4-dimethylphenyl)propanoic acid, contains the necessary carbon skeleton. The reaction involves converting the carboxylic acid to a more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, closing the five-membered ring.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Workup & Purification A 3-(3,4-dimethylphenyl)propanoic acid B Thionyl Chloride (SOCl₂) Reflux A->B Reactant C 3-(3,4-dimethylphenyl)propanoyl chloride B->C Product D Aluminum Chloride (AlCl₃) Dichloromethane (DCM) C->D Reactant & Catalyst E This compound D->E Final Product F Quench with ice/HCl E->F Process G Extraction with DCM F->G Process H Column Chromatography G->H Process

Caption: Workflow for the synthesis of 5,6-dimethyl-1-indanone.

Detailed Experimental Protocol
  • Acyl Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in thionyl chloride (2.0 eq). Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions in the subsequent step. The resulting crude 3-(3,4-dimethylphenyl)propanoyl chloride is used directly.

  • Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 1.1 eq) in anhydrous DCM and cool it to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization and Molecular Weight Confirmation

Following synthesis, a battery of analytical techniques is employed to confirm the structure and purity of the compound. For verifying molecular weight, Mass Spectrometry is the definitive method.

Role of Analytical Techniques
  • Mass Spectrometry (MS): Directly measures the mass-to-charge ratio (m/z) of the molecular ion, providing a highly accurate determination of the monoisotopic mass.[8] For this compound (C₁₁H₁₂O), the expected exact mass of the molecular ion [M]⁺ is 160.0888 Da.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This confirms the connectivity of the atoms and the overall structure, indirectly validating the molecular formula and thus the molecular weight.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. For an indanone, a strong absorption peak corresponding to the ketone (C=O) stretch is expected around 1700 cm⁻¹, along with peaks for aromatic C=C and aliphatic C-H bonds.[8]

Analytical Workflow for Molecular Weight Verification

G A Purified Synthetic Product B Mass Spectrometry (EI-MS) A->B H Structural Confirmation (NMR, IR) A->H C Obtain Mass Spectrum B->C D Identify Molecular Ion Peak [M]⁺ C->D E m/z = 160.09 D->E F Compare with Theoretical Exact Mass (160.0888 Da) E->F G Molecular Weight Confirmed F->G I Data Corroborates Molecular Formula H->I I->G

Caption: Self-validating workflow for molecular weight confirmation.

Protocol for Mass Spectrometry Analysis

This protocol describes the use of Electron Ionization Mass Spectrometry (EI-MS), a common and robust technique for analyzing small organic molecules.[8]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument parameters for EI, typically with an electron energy of 70 eV.

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS), which provides an additional layer of separation and purity analysis.

  • Ionization and Fragmentation: In the ion source, the sample molecules are bombarded with high-energy electrons. This typically ejects an electron from the molecule to form the positively charged molecular ion ([M]⁺). Some molecular ions will further fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak. For this compound, this peak should appear at an m/z of approximately 160. The high-resolution mass measurement should align with the theoretical exact mass of 160.0888 Da. The fragmentation pattern observed can be further analyzed to provide additional structural confirmation.

Conclusion

The molecular weight of this compound is 160.21 g/mol , a value derived from its molecular formula of C₁₁H₁₂O. This fundamental property is not merely a calculated value but is empirically verifiable through rigorous analytical techniques. A robust synthetic pathway, such as intramolecular Friedel-Crafts acylation, coupled with a self-validating analytical workflow centered on mass spectrometry, provides an unequivocal confirmation of this value. This comprehensive approach ensures the identity, purity, and quality of the compound, which is paramount for its successful application in research, particularly in the fields of medicinal chemistry and advanced materials.

References

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in various synthetic applications. Beyond presenting the core physical constants, this document delves into the underlying principles governing these properties, outlines detailed experimental protocols for their determination, and situates the compound within the broader context of its synthesis and utility in research and development.

Core Physicochemical Properties

This compound is a colorless solid with a distinct aroma.[1][2] It exhibits good solubility in organic solvents and is stable at room temperature.[1][2] The key physical constants that are critical for its handling, purification, and use in subsequent synthetic steps are its melting and boiling points.

PropertyValueConditionsSource
Melting Point 45-47 °CAtmospheric Pressure[1][2]
Boiling Point 298.4 °C760 mmHg (Atmospheric Pressure)[1]
129-130 °CReduced Pressure (specific pressure not cited)[1][2]
Molecular Formula C₁₁H₁₂O-[1][3]
Molecular Weight 160.21 g/mol -[1]
Density 1.085 g/cm³-[1]

The Causality Behind Physical Properties: A Structural Perspective

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. For this compound, these forces are a composite of van der Waals dispersion forces and stronger dipole-dipole interactions.

  • Van der Waals Forces: These forces arise from the temporary fluctuations in electron density and increase with the size of the molecule and the number of electrons. The fused ring system and the two methyl groups of this indanone derivative provide a significant surface area for these interactions.

  • Dipole-Dipole Interactions: The presence of a carbonyl group (C=O) introduces a significant permanent dipole moment into the molecule, as oxygen is more electronegative than carbon.[4] This polarity leads to strong electrostatic attractions between adjacent molecules, requiring more energy to overcome, thus resulting in higher melting and boiling points compared to non-polar analogues of similar size.[4]

The specific arrangement of the dimethyl groups on the benzene ring also influences crystal packing in the solid state, which in turn affects the melting point.

Caption: Intermolecular forces governing physical properties.

Synthesis and Scientific Context

1-Indanones are valuable synthetic intermediates in medicinal chemistry and the development of pharmaceuticals.[5] The intramolecular Friedel-Crafts acylation is a primary method for their preparation.[5][6] Understanding the physical properties of substituted indanones like this compound is crucial for monitoring reaction progress, isolating pure products, and designing downstream applications. For instance, its solid nature at room temperature facilitates purification by recrystallization, while its boiling point dictates the conditions required for purification by distillation, especially under reduced pressure to prevent thermal degradation.

Experimental Protocols for Property Determination

The accurate determination of melting and boiling points is fundamental to compound characterization and purity assessment. A pure crystalline solid will exhibit a sharp melting point, typically over a narrow range of 0.5-1°C.[7] Impurities tend to depress the melting point and broaden the melting range.[7][8]

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard digital melting point apparatus.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result P1 Crush sample to a fine powder P2 Tap open end of capillary tube into powder P1->P2 P3 Invert and tap to pack 1-2 mm of sample P2->P3 M1 Place capillary in apparatus P3->M1 M2 Set rapid ramp rate (e.g., 10°C/min) to find approximate range M1->M2 M3 Cool and repeat with a new sample M2->M3 M4 Set slow ramp rate (1-2°C/min) starting ~15°C below approximate melt M3->M4 M5 Record T1: First liquid appears M4->M5 M6 Record T2: All solid melts M5->M6 R1 Report melting point as T1 - T2 range M6->R1

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed on a watch glass.

  • Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack a small amount (1-2 mm) of the solid into the closed end.[7]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

  • Approximate Determination (Optional but Recommended): A rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[8]

  • Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated at a slow rate (1-2°C per minute), starting from a temperature about 15-20°C below the approximate melting point.[8]

  • Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a critical indicator of purity for liquids.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_result Result S1 Place small amount of liquid in a test tube S2 Insert an inverted capillary tube (sealed end up) into the liquid S1->S2 S3 Attach tube to a thermometer S2->S3 S4 Suspend assembly in a heating bath (e.g., oil bath) S3->S4 H1 Heat the bath gently and stir S4->H1 H2 Observe a rapid stream of bubbles emerging from the capillary H1->H2 H3 Remove heat and allow the bath to cool slowly H2->H3 H4 Observe the point when bubbles stop and liquid just begins to enter the capillary H3->H4 R1 Record the temperature at this point as the boiling point H4->R1 R2 Record atmospheric pressure R1->R2

Caption: Workflow for Boiling Point Determination (Micro Method).

Step-by-Step Methodology (Microscale):

  • Setup: Place a small volume (a few milliliters) of the molten compound into a small test tube.

  • Capillary Insertion: A melting point capillary tube is sealed at one end. The open end is placed into the liquid in the test tube.

  • Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The entire assembly is suspended in a heating bath (e.g., an oil bath).

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary will expand and exit as bubbles.

  • Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid has reached its boiling point.

  • Cooling and Recording: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: It is imperative to record the atmospheric pressure at the time of measurement, as the boiling point is highly dependent on it.[7] The value of 298.4 °C corresponds to standard atmospheric pressure (760 mmHg).

References

An In-Depth Technical Guide to the Spectroscopic Data of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No: 16440-97-4).[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data pertinent to this compound. The guide emphasizes the interpretation of spectral features and the underlying principles, providing a robust framework for the characterization of this and related molecular structures.

Introduction

This compound is a substituted indanone, a class of compounds with significant interest in medicinal chemistry and organic synthesis. The indanone scaffold is a core component of various biologically active molecules.[2] A precise understanding of the spectroscopic properties of its derivatives is fundamental for unambiguous identification, purity assessment, and elucidation of their roles in chemical and biological systems. This guide will delve into the key spectroscopic techniques used to characterize this molecule, providing both available experimental data and well-founded predictions based on analogous structures.

The molecular structure of this compound is presented below. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol .[1]

G M [C₁₁H₁₂O]⁺• m/z = 160 (Molecular Ion) F1 [C₁₀H₉O]⁺ m/z = 145 M->F1 - •CH₃ F2 [C₁₀H₁₂]⁺• m/z = 132 M->F2 - CO F3 [C₉H₉]⁺ m/z = 117 F2->F3 - •CH₃

References

The Strategic Intermediate: A Technical Guide to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a versatile synthetic intermediate of significant interest to researchers and professionals in drug development and materials science. This document elucidates the primary synthetic routes to this indanone derivative, focusing on the mechanistic intricacies of the Friedel-Crafts acylation and subsequent intramolecular cyclization. Furthermore, it details the chemical and physical properties, including spectroscopic characterization, and explores its application in the synthesis of complex molecular architectures, particularly as a scaffold for bioactive compounds. The guide is intended to serve as a practical resource, offering detailed experimental protocols and insights into the causality behind experimental choices, thereby empowering researchers to effectively utilize this valuable building block in their synthetic endeavors.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, bicyclic structure that provides a unique three-dimensional arrangement for appended functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as desirable photophysical properties in materials. The dimethylated analogue, this compound, offers a lipophilic and sterically defined core that has been explored in the development of novel therapeutic agents. Its structural similarity to key intermediates in the synthesis of drugs like Donepezil, used in the treatment of Alzheimer's disease, underscores its potential in the design of new central nervous system agents and other bioactive molecules.[1][2] This guide will delve into the synthesis, characterization, and synthetic utility of this important intermediate.

Synthesis of this compound: A Two-Step Approach

The most common and industrially scalable synthesis of this compound involves a two-step process commencing with the Friedel-Crafts acylation of o-xylene, followed by an intramolecular Friedel-Crafts alkylation (cyclization).

Step 1: Friedel-Crafts Acylation of o-Xylene with 3-Chloropropionyl Chloride

The initial step involves the electrophilic aromatic substitution of o-xylene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The primary product of this reaction is 3-chloro-1-(3,4-dimethylphenyl)-1-propanone.

Reaction Mechanism:

The reaction is initiated by the activation of 3-chloropropionyl chloride by aluminum chloride to form a highly electrophilic acylium ion.[5] This acylium ion is then attacked by the electron-rich o-xylene ring. The regioselectivity of this acylation is governed by the directing effects of the two methyl groups on the aromatic ring. Both methyl groups are ortho, para-directing and activating. The incoming acyl group will preferentially add to the position that is sterically least hindered and electronically most activated. In the case of o-xylene, acylation occurs predominantly at the 4-position, leading to the desired 3,4-disubstituted product.[1]

Visualizing the Acylation and Cyclization Pathway:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization o-Xylene o-Xylene Acylation_Intermediate 3-chloro-1-(3,4-dimethylphenyl)-1-propanone o-Xylene->Acylation_Intermediate AlCl3 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride->Acylation_Intermediate Target_Molecule This compound Acylation_Intermediate->Target_Molecule AlCl3, heat G Indanone This compound Product α,β-Unsaturated Ketone Indanone->Product Base (e.g., NaOH, KOH) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product

References

Introduction: The Strategic Importance of the Indanone Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of Substituted Indanones

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone structural motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules.[1] These compounds are integral to the development of therapeutic agents targeting a wide range of conditions, including neurodegenerative diseases, inflammation, and cancer.[2] Perhaps the most prominent example is Donepezil, a leading treatment for Alzheimer's disease, which features a substituted indanone core.[3][4]

The construction of this bicyclic ketone framework is most classically and robustly achieved through the intramolecular Friedel-Crafts acylation.[1][2] This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to the indanone system. This guide offers a comprehensive exploration of this synthesis, moving from core mechanistic principles and strategic pathway selection to field-proven experimental protocols and troubleshooting. It is designed to provide drug development professionals and research scientists with the technical accuracy and practical insights required to master this critical transformation.

Core Principles: The Intramolecular Friedel-Crafts Acylation Mechanism

The intramolecular Friedel-Crafts acylation is a specialized form of electrophilic aromatic substitution. The reaction's central event is the cyclization of a tethered acyl group onto an aromatic ring.[1] This process is initiated by a strong Brønsted or Lewis acid catalyst, which activates a carboxylic acid or its more reactive derivative (like an acyl chloride) to generate a highly electrophilic acylium ion.[5] This potent electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves the loss of a proton to restore aromaticity, yielding the stable, five-membered cyclic ketone of the indanone product.[1][6]

Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Start 3-Arylpropanoic Acid or Acyl Chloride Acylium Acylium Ion (Electrophile) Start->Acylium Activation Cat Lewis or Brønsted Acid Cat->Start Attack Intramolecular Attack Acylium->Attack Intermediate Sigma Complex (Non-aromatic) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 1-Indanone (Aromaticity Restored) Deprotonation->Product Workflow cluster_A Pathway A: Direct Cyclization cluster_B Pathway B: Acyl Chloride Route A_Start 3-Arylpropionic Acid A_React One-Step Reaction (Strong Acid, Heat) A_Start->A_React A_End Substituted Indanone A_React->A_End B_Start 3-Arylpropionic Acid B_Convert Convert to Acyl Chloride B_Start->B_Convert B_Acyl 3-Arylpropionyl Chloride B_Convert->B_Acyl B_React Cyclization (Lewis Acid, Milder Temp.) B_Acyl->B_React B_End Substituted Indanone B_React->B_End Troubleshooting Problem Low or No Yield Cause1 Moisture Contamination? Problem->Cause1 Cause2 Inactive Catalyst? Problem->Cause2 Cause3 Deactivated Substrate? Problem->Cause3 Cause4 Suboptimal Temp? Problem->Cause4 Sol1 Use flame-dried glassware & anhydrous solvents/reagents. Cause1->Sol1 Yes Sol2 Use fresh, high-purity catalyst. Verify activity on a known substrate. Cause2->Sol2 Yes Sol3 Increase temperature. Use a more potent catalyst (e.g., TfOH). Cause3->Sol3 Yes Sol4 Screen a range of temperatures to find the optimum. Cause4->Sol4 Yes

References

The Indanone Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide explores the potential applications of a specific derivative, 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, in drug discovery and development. While direct research on this particular molecule is nascent, this document synthesizes the wealth of knowledge surrounding the broader indanone class to project its therapeutic potential. We will delve into promising areas such as oncology, neurodegenerative disorders, and inflammatory diseases, providing a rationale for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic avenues, potential mechanisms of action, and detailed experimental protocols to facilitate the exploration of this promising chemical entity.

Introduction: The Versatility of the Indanone Core

The 1-indanone moiety, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in a variety of natural products and synthetic molecules with significant pharmacological properties.[1][2] Its rigid framework provides a well-defined orientation for substituent groups to interact with biological targets. The versatility of the indanone scaffold allows for facile chemical modification at several positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

One of the most notable drugs featuring the indanone core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] This highlights the potential of the indanone scaffold to yield potent and selective therapeutic agents. The subject of this guide, this compound, offers a unique substitution pattern that warrants investigation for its potential to modulate various biological pathways. The dimethyl substitution on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel pharmacological profiles.

Potential Therapeutic Applications

Based on the extensive research on structurally related indanone derivatives, particularly the 5,6-dimethoxy analogs, several key therapeutic areas present themselves as promising avenues for the investigation of this compound and its derivatives.[4][5]

Oncology: Targeting Microtubule Dynamics

A significant body of research points to the potent anticancer activity of indanone derivatives, with a primary mechanism of action being the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Arylidene indanones, which can be synthesized from this compound, are considered rigid analogs of chalcones and have demonstrated significant tubulin polymerization inhibitory activity.[3] The planar structure of these compounds allows for effective interaction with the colchicine binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Key Postulated Mechanism of Action: Derivatives of this compound, particularly 2-benzylidene derivatives, are hypothesized to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.

G Indanone_Derivative 5,6-Dimethyl-1-indanone Derivative Tubulin Tubulin Dimers Indanone_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Indanone_Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Postulated mechanism of anticancer activity.
Neurodegenerative Disorders: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Acetylcholinesterase (AChE) inhibitors, such as Donepezil, work by increasing the levels of acetylcholine in the brain. The structural similarity of this compound to the core of Donepezil suggests its potential as a scaffold for novel AChE inhibitors.[3][5]

Research on 5,6-dimethoxy-indanone-chalcone-carbamate hybrids has demonstrated dual inhibition of acetylcholinesterase and inflammation, highlighting the potential for developing multi-target-directed ligands for Alzheimer's disease.[5] The dimethyl groups on the 5,6-positions could potentially engage in hydrophobic interactions within the active site of AChE, contributing to binding affinity.

Key Postulated Mechanism of Action: Derivatives of this compound are proposed to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft and potentially improving cognitive function.

Inflammatory Diseases: Modulation of Inflammatory Pathways

Indanone derivatives have been shown to possess significant anti-inflammatory properties.[7][8] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in numerous inflammatory conditions.

The synthesis of 2-benzylidene-1-indanone derivatives has yielded compounds that effectively inhibit the production of pro-inflammatory mediators like TNF-α and IL-6 in cellular models of inflammation.[8][11] The 5,6-dimethyl substitution pattern could influence the anti-inflammatory activity by altering the molecule's ability to interact with key components of the NF-κB pathway, such as IκB kinase (IKK).[12]

Key Postulated Mechanism of Action: Derivatives of this compound are hypothesized to inhibit the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Inhibits Degradation of IκB IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines Indanone_Derivative 5,6-Dimethyl-1-indanone Derivative Indanone_Derivative->IKK Inhibits

Postulated mechanism of anti-inflammatory activity.

Synthetic Strategies and Experimental Protocols

The exploration of this compound in medicinal chemistry necessitates robust synthetic methodologies and reliable biological assays. This section provides detailed protocols adapted from established literature.

Synthesis of this compound Derivatives

A common and effective method for creating a diverse library of derivatives is the Claisen-Schmidt condensation to form 2-benzylidene-1-indanones.[11][13][14][15]

Protocol 3.1.1: Synthesis of 2-Benzylidene-5,6-dimethyl-2,3-dihydro-1H-inden-1-one Derivatives

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Base Addition: Cool the solution in an ice bath and add a 20% (w/v) aqueous solution of sodium hydroxide dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Biological Evaluation

Protocol 3.2.1: MTT Assay for Cytotoxicity [16][17][18]

This assay is fundamental for assessing the anti-proliferative activity of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indanone derivatives (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Protocol 3.2.2: In Vitro Tubulin Polymerization Assay [19][20][21][22][23]

This assay directly measures the effect of the compounds on tubulin assembly.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin), GTP, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the synthesized indanone derivatives at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate IC50 values.

Protocol 3.2.3: Acetylcholinesterase Inhibition Assay (Ellman's Method) [24][25][26][27]

This colorimetric assay is used to screen for AChE inhibitory activity.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compounds at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Data Presentation and Interpretation

For a systematic evaluation of a series of synthesized this compound derivatives, the biological data should be presented in a clear and comparative manner.

Table 1: Representative Data for a Hypothetical Series of 2-Benzylidene-5,6-dimethyl-1-indanone Derivatives

Compound IDR-group on BenzylideneCytotoxicity (MCF-7, IC50, µM)Tubulin Polymerization (IC50, µM)AChE Inhibition (IC50, µM)
DM-1 4-OCH35.22.1>100
DM-2 3,4,5-(OCH3)31.80.885.3
DM-3 4-Cl8.94.5>100
DM-4 4-N(CH3)23.51.562.7
Donepezil -N/AN/A0.024
Colchicine -0.011.2N/A

N/A: Not Applicable

Conclusion and Future Directions

While this compound remains a relatively unexplored entity in medicinal chemistry, the extensive body of research on the broader indanone class provides a compelling rationale for its investigation. The synthetic accessibility of its derivatives, coupled with the proven track record of the indanone scaffold in targeting key biological pathways, positions this compound as a promising starting point for the development of novel therapeutics in oncology, neurodegenerative diseases, and inflammatory disorders.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish robust structure-activity relationships. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The technical framework provided in this guide offers a solid foundation for initiating such a research program, with the ultimate goal of unlocking the full therapeutic potential of the 5,6-dimethyl-1-indanone scaffold.

References

Methodological & Application

Application Note: Structural Elucidation of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The strategic placement of substituents on the indanone core presents a distinct spectroscopic challenge, requiring a detailed understanding of proton environments to achieve accurate structural assignment. This document outlines the theoretical basis for the expected ¹H NMR spectrum, provides a detailed, field-proven protocol for sample preparation and data acquisition, and presents a thorough interpretation of the spectral data. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for routine and advanced structural characterization.

Introduction

This compound is a substituted indanone, a class of compounds that serve as important intermediates in the synthesis of various biologically active molecules and are found in some natural products.[1] The indanone scaffold consists of a benzene ring fused to a five-membered ring containing a ketone.[2] The precise characterization of substituted indanones is critical for ensuring the identity and purity of synthetic intermediates in pharmaceutical and materials science research.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] By analyzing the chemical shift, integration, and multiplicity of proton signals, one can deduce the connectivity and chemical environment of hydrogen atoms within a molecule.[4][5][6] For this compound, ¹H NMR provides unambiguous confirmation of the substitution pattern on the aromatic ring and the structure of the dihydroindenone core.

This application note serves as an expert guide to the complete workflow of ¹H NMR analysis for this specific molecule, from sample preparation to final spectral interpretation.

Molecular Structure and Predicted Proton Environments

The structure of this compound features several distinct sets of protons, each with a unique chemical environment that will give rise to a specific signal in the ¹H NMR spectrum.

Diagram 1: Molecular Structure of this compound

Caption: Numbering of key protons in this compound.

Based on established principles of ¹H NMR spectroscopy, the following proton environments are expected:

  • Aromatic Protons (H-4 and H-7): The two protons on the aromatic ring are in different chemical environments. H-4 is ortho to the carbonyl group, which is electron-withdrawing, and will thus be deshielded, appearing at a lower field. H-7 is adjacent to a methyl group and further from the carbonyl, so it will be at a relatively higher field. Due to their positions, they will appear as singlets.

  • Aliphatic Protons on the Five-Membered Ring (H-2 and H-3): The two methylene groups (CH₂) at positions 2 and 3 are adjacent to each other. The protons at C-3 are adjacent to the aromatic ring, while the protons at C-2 are adjacent to the carbonyl group. This difference in proximity to electron-withdrawing groups will result in distinct chemical shifts. These two sets of protons will be coupled to each other, resulting in a pair of triplets, assuming equal coupling constants.

  • Methyl Protons (5-CH₃ and 6-CH₃): The two methyl groups attached to the aromatic ring are in slightly different environments relative to the five-membered ring. However, their chemical shifts are expected to be very similar and will appear as sharp singlets in the upfield region of the spectrum.

Experimental Protocol

Part 1: Sample Preparation

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.[7][8][9]

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a larger sample size of 20-50 mg is recommended.[7]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7] Gently swirl or sonicate the vial to ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] Suspended solids can degrade the quality of the NMR spectrum.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[10] Alternatively, the residual solvent peak can be used for referencing.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Diagram 2: ¹H NMR Sample Preparation Workflow

cluster_workflow Sample Preparation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter 3. Filter (if needed) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer cap 5. Cap and Label transfer->cap

Caption: Step-by-step workflow for preparing the NMR sample.

Part 2: Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for sharp spectral lines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

Spectral Interpretation and Data

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[11][12]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7~7.5s (singlet)-1H
H-4~7.2s (singlet)-1H
H-2 (CH₂)~3.0t (triplet)~6.02H
H-3 (CH₂)~2.7t (triplet)~6.02H
5-CH₃ & 6-CH₃~2.3s (singlet)-6H
  • δ 7.5 (s, 1H, H-7): The singlet at the lowest field is assigned to the aromatic proton at the 7-position. Its downfield shift is attributed to the deshielding effect of the neighboring carbonyl group.

  • δ 7.2 (s, 1H, H-4): The other aromatic proton at the 4-position appears as a singlet at a slightly higher field compared to H-7, as it is further away from the electron-withdrawing carbonyl group.

  • δ 3.0 (t, 2H, H-2): The triplet around 3.0 ppm is assigned to the methylene protons at the 2-position. These protons are adjacent to the carbonyl group, which causes a significant downfield shift. The triplet multiplicity arises from coupling with the two adjacent protons at the 3-position (n+1 rule, where n=2).[4]

  • δ 2.7 (t, 2H, H-3): The triplet at approximately 2.7 ppm corresponds to the methylene protons at the 3-position. These protons are adjacent to the aromatic ring and are coupled to the protons at the 2-position, hence the triplet splitting pattern.

  • δ 2.3 (s, 6H, 5-CH₃ & 6-CH₃): The most upfield signal is a large singlet integrating to six protons, which is characteristic of the two methyl groups on the aromatic ring. Their chemical equivalence, or near equivalence, results in a single, sharp signal.

Conclusion

This application note has detailed the comprehensive ¹H NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, a high-quality spectrum can be obtained. The provided interpretation, based on fundamental NMR principles and data from related structures, allows for the unambiguous assignment of all proton signals, thereby confirming the molecular structure. This workflow serves as a reliable guide for researchers and scientists engaged in the synthesis and characterization of substituted indanones and other complex organic molecules.

References

Application Note: GC-MS Analysis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the identification and semi-quantitative analysis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one and its associated reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). 1-Indanone derivatives are crucial scaffolds in medicinal chemistry and materials science, making robust analytical characterization of their synthesis reactions essential for process optimization and quality control.[1] This document outlines a complete workflow, from sample preparation of a crude reaction mixture to instrumental analysis and data interpretation, grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of 1-Indanone Derivatives

The 1-indanone core is a privileged structure found in numerous biologically active compounds and functional materials.[1] Derivatives of this scaffold are investigated for a wide range of therapeutic applications, including as antiviral, anti-inflammatory, and anticancer agents, as well as treatments for neurodegenerative diseases like Alzheimer's.[1] The synthesis of substituted 1-indanones, such as this compound, often proceeds via intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropionic acid or its acyl chloride derivative.[2][3][4]

The success of such syntheses is highly dependent on reaction conditions, which can lead to the formation of undesired side products, including regioisomers or products of intermolecular reactions.[2][5] Therefore, a reliable and specific analytical method is paramount to confirm the identity of the target molecule, identify impurities, and determine the relative purity of the product. GC-MS is the ideal technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds combined with the definitive identification power of mass spectrometry.[6]

This application note provides researchers and drug development professionals with a comprehensive, field-proven protocol for the GC-MS analysis of a this compound reaction mixture.

Analytical Workflow Overview

The analytical process is a multi-step procedure designed to ensure that the sample is suitable for GC-MS analysis and that the data generated is reliable. The workflow is visualized below.

GCMS_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: Instrumental Analysis cluster_data Part C: Data Interpretation Reaction Crude Reaction Mixture Quench 1. Reaction Quenching (e.g., with ice-water) Reaction->Quench LLE 2. Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate & Brine) Quench->LLE Dry 3. Drying & Filtration (Anhydrous Na₂SO₄) LLE->Dry Solvent 4. Solvent Evaporation & Reconstitution Dry->Solvent FinalSample Final Sample in Volatile Solvent (for GC-MS analysis) Solvent->FinalSample Injection 5. GC-MS Injection FinalSample->Injection Separation 6. Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization 7. Ionization & Fragmentation (Electron Ionization - 70 eV) Separation->Ionization Detection 8. Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC 9. Total Ion Chromatogram (TIC) Detection->TIC Spectra 10. Mass Spectra Extraction TIC->Spectra Library 11. NIST Library Search & Fragmentation Analysis Spectra->Library Report 12. Compound Identification & Purity Assessment Library->Report

Caption: Overall workflow for GC-MS analysis.

Part A: Sample Preparation Protocol

Objective: To isolate the organic products from the aqueous and inorganic components of the reaction mixture and prepare a sample suitable for GC-MS injection.

Rationale: Crude reaction mixtures often contain acids, bases, catalysts (e.g., AlCl₃), and salts that are non-volatile and can damage the GC inlet and column.[7] A liquid-liquid extraction (LLE) is a robust method to selectively extract the desired organic compounds into a clean, volatile solvent.[8]

Materials:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc), HPLC grade

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Glass vials with PTFE-lined septa[7]

  • Rotary evaporator or gentle stream of nitrogen

Step-by-Step Protocol:

  • Reaction Quenching:

    • Carefully pour the cooled reaction mixture into a beaker containing crushed ice and water. This step neutralizes the catalyst and stops the reaction.

    • Scientist's Note: For Friedel-Crafts reactions using AlCl₃, this quenching step is highly exothermic and should be performed slowly in a fume hood with appropriate personal protective equipment (PPE).

  • Liquid-Liquid Extraction (LLE):

    • Transfer the quenched mixture to a separatory funnel.

    • Add an equal volume of an organic extraction solvent (e.g., Ethyl Acetate). Ethyl acetate is a good choice for its ability to dissolve moderately polar compounds like indanones.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely. Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Brine (to reduce the solubility of organic compounds in the aqueous phase and aid in layer separation).

    • Drain the aqueous layer after each wash.

  • Drying and Concentration:

    • Transfer the organic layer to a clean Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to absorb residual water. The drying agent should move freely when the flask is swirled.

    • Filter the dried solution to remove the Na₂SO₄.

    • Concentrate the filtrate using a rotary evaporator or under a gentle stream of nitrogen to remove the bulk solvent. Do not evaporate to complete dryness to avoid loss of the semi-volatile product.

  • Sample Reconstitution:

    • Re-dissolve the concentrated residue in a small, precise volume (e.g., 1.0 mL) of a volatile solvent like dichloromethane or ethyl acetate.

    • The final concentration should be approximately 10-100 µg/mL for optimal GC-MS analysis.[7]

    • Filter the final solution through a 0.22 µm syringe filter into a 2 mL glass autosampler vial to remove any particulates.[9]

Part B: GC-MS Instrumental Protocol

Objective: To achieve optimal chromatographic separation of the target analyte from starting materials and byproducts, followed by mass spectrometric detection.

Rationale: The chosen parameters are designed for the analysis of semi-volatile aromatic ketones. A non-polar DB-5ms or equivalent column is selected for its excellent performance with a wide range of organic molecules. The temperature program is designed to first elute volatile components and then ramp at a controlled rate to separate compounds with higher boiling points, such as the target indanone and its isomers.

Parameter Recommended Setting Justification
GC System Agilent 8890 GC or equivalent---
Mass Spectrometer Agilent 5977B MS or equivalent---
Injection Port Split/Splitless Inlet---
Injector Temp250 °CEnsures rapid volatilization of the sample without thermal degradation.[7]
Injection ModeSplit (e.g., 50:1)Prevents column overloading for concentrated samples. Use splitless for trace analysis.
Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas Helium---
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for most 0.25 mm i.d. columns.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA robust, versatile, and low-bleed column suitable for a wide range of analytes and ideal for MS detection.
Oven Program
Initial Temp80 °C, hold for 2 minAllows for elution of low-boiling point solvents and impurities.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate to ensure good separation of isomeric byproducts.
Final Temp280 °C, hold for 5 minEnsures elution of all components from the column.
MS Parameters
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.[10]
Ionization Energy70 eVThe standard energy for generating comparable spectra for library matching.[10]
MS Source Temp230 °CStandard temperature to maintain cleanliness and prevent condensation.
MS Quad Temp150 °CStandard temperature to ensure mass accuracy.
Scan Range40 - 450 m/zCovers the expected mass of the parent compound and its fragments.
Solvent Delay3 minPrevents the high concentration of injection solvent from reaching the MS detector.

Part C: Data Analysis and Interpretation

Objective: To identify the product peak in the chromatogram and confirm its structure using its mass spectrum and library matching.

1. Total Ion Chromatogram (TIC) Analysis:

  • Examine the TIC for peaks corresponding to the separated components. The major peak should correspond to the desired this compound. Other smaller peaks may represent unreacted starting materials, solvents, or reaction byproducts.

2. Mass Spectrum Interpretation:

  • Extract the mass spectrum for the peak of interest.

  • Molecular Ion (M⁺•): For this compound (C₁₁H₁₂O), the expected nominal molecular weight is 160. Look for a peak at m/z 160. Aromatic ketones generally show a prominent molecular ion peak due to the stability of the aromatic ring.[11]

  • Fragmentation Pattern: The fragmentation of cyclic ketones is dominated by α-cleavage (cleavage of the bond adjacent to the carbonyl group).[11][12]

Caption: Predicted fragmentation of the target molecule.

  • α-Cleavage: The most characteristic fragmentation for indanone is the loss of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 132 ([M-28]⁺•). This is often a very prominent peak.

  • Loss of Methyl Group: Loss of one of the methyl groups (-CH₃, 15 Da) from the molecular ion can lead to a fragment at m/z 145 ([M-15]⁺).

3. Library Search and Confirmation:

  • Perform a library search of the acquired spectrum against the NIST/EPA/NIH Mass Spectral Library.[13][14] A high match score (>800) provides strong evidence for the compound's identity.

  • Scientist's Note: Always visually compare the acquired spectrum with the library spectrum. Do not rely on the match factor alone. The relative abundances of the key fragment ions should be similar.

  • For unambiguous identification, especially when isomers are possible, it is crucial to analyze an authentic reference standard of this compound under the same GC-MS conditions to confirm both the retention time and the mass spectrum.

Method Validation for Quantitative Analysis

For applications requiring quantification, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16]

Parameter Acceptance Criteria Procedure
Specificity No interfering peaks at the analyte's retention time in a blank matrix.Analyze blank solvent and matrix samples.
Linearity Correlation coefficient (R²) ≥ 0.995Prepare a calibration curve with at least five concentration levels of a reference standard.
Accuracy Recovery between 80-120%Analyze spiked matrix samples at three concentration levels (low, medium, high).[15][17]
Precision Relative Standard Deviation (RSD) ≤ 15%Perform replicate injections of a standard solution (repeatability) and analyze on different days (intermediate precision).[15][17]
LOD & LOQ Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ)Determine the lowest concentration that meets the S/N criteria.

References

Application Note: Synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds.[1] This application note provides a detailed protocol for the synthesis of a specific derivative, 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, through an intramolecular Friedel-Crafts acylation. This classical and robust method involves the cyclization of an arylpropanoic acid precursor, promoted by a strong acid catalyst.[1] This document outlines the reaction mechanism, a step-by-step experimental procedure, safety considerations, and a guide for troubleshooting.

Introduction and Significance

This compound is a substituted indanone, a class of compounds recognized for their utility in the development of pharmaceuticals and as intermediates in organic synthesis.[2] The indanone core is present in drugs targeting a range of conditions, including neurodegenerative diseases like Alzheimer's.[1] The synthesis described herein utilizes an intramolecular Friedel-Crafts acylation, a powerful and widely-used method for constructing the five-membered ring of the indanone system.[2][3] This approach offers a reliable route to the target molecule from a readily accessible precursor, 3-(3,4-dimethylphenyl)propanoic acid.

Reaction Mechanism

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway.[1] The reaction can be initiated in two primary ways:

  • Activation of Carboxylic Acid: A strong Brønsted acid, such as polyphosphoric acid (PPA), protonates the carbonyl oxygen of the carboxylic acid, which then loses water to form a highly electrophilic acylium ion intermediate.[4]

  • Formation of Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. A Lewis acid catalyst (e.g., AlCl₃) then complexes with the chlorine atom, facilitating its departure and the formation of the acylium ion.[5][6]

Once formed, the acylium ion is attacked by the electron-rich o-xylene ring in an intramolecular fashion.[1] The position of the cyclization is directed by the activating methyl groups on the aromatic ring. The final step is the deprotonation of the resulting arenium ion intermediate to restore aromaticity, yielding the desired this compound.[1]

Reaction Scheme Visualization

ReactionMechanism cluster_step1 cluster_step2 Start 3-(3,4-dimethylphenyl)propanoic acid AcylChloride 3-(3,4-dimethylphenyl)propanoyl chloride Start->AcylChloride  Step 1a AcyliumIon Acylium Ion Intermediate (Electrophile) Start->AcyliumIon  Direct Activation AcylChloride->AcyliumIon  Step 1b Product This compound AcyliumIon->Product  Step 2: Intramolecular Electrophilic Attack AlCl4 - AlCl₄⁻, + H⁺ (Aromaticity Restored) Catalyst1 SOCl₂ or (COCl)₂ Catalyst1->AcylChloride Catalyst2 AlCl₃ (Lewis Acid) or PPA (Brønsted Acid) Catalyst2->AcyliumIon HCl_SO2 - HCl, -SO₂

Caption: General pathways for the synthesis of the target indanone.

Experimental Protocol

This protocol details the synthesis proceeding through the acyl chloride intermediate, which often provides cleaner reactions and higher yields.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Properties
3-(3,4-dimethylphenyl)propanoic acidC₁₁H₁₄O₂178.2310.01.0Solid
Thionyl Chloride (SOCl₂)SOCl₂118.9712.01.2fuming liquid, d=1.63 g/mL
Aluminum Chloride (AlCl₃), anhydrousAlCl₃133.3411.01.1Solid, moisture-sensitive
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~50 mL-Liquid, d=1.33 g/mL
Hydrochloric Acid (HCl), 2MHCl36.46--Aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--Aqueous solution
BrineNaCl58.44-Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--Solid, drying agent
Step-by-Step Procedure

Step 1: Formation of the Acyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(3,4-dimethylphenyl)propanoic acid (1.78 g, 10.0 mmol).

  • Add thionyl chloride (0.88 mL, 12.0 mmol) dropwise to the flask at room temperature. A few drops of DMF can be added as a catalyst.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 3-(3,4-dimethylphenyl)propanoyl chloride is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Cool a 250 mL three-necked flask, equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, in an ice-water bath to 0-5°C.

  • Add anhydrous aluminum chloride (1.47 g, 11.0 mmol) to the flask, followed by the addition of 30 mL of anhydrous dichloromethane.

  • Dissolve the crude acyl chloride from Step 1 in 20 mL of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice (~50 g) containing concentrated HCl (~5 mL). Caution: This process is highly exothermic and releases HCl gas.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 2M HCl (25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Experimental Workflow Diagram

Workflow start Start: 3-(3,4-dimethylphenyl) propanoic acid acyl_chloride Step 1: React with SOCl₂ (Reflux, 1-2h) start->acyl_chloride remove_socl2 Remove excess SOCl₂ (Reduced Pressure) acyl_chloride->remove_socl2 fc_reaction Add Acyl Chloride Solution (Dropwise, <10°C) Stir at RT (2-4h) remove_socl2->fc_reaction fc_setup Step 2: Prepare AlCl₃ in DCM (0-5°C) fc_setup->fc_reaction quench Step 3: Quench (Pour onto Ice/HCl) fc_reaction->quench extraction Liquid-Liquid Extraction (DCM) quench->extraction wash Wash Organic Layer (HCl, NaHCO₃, Brine) extraction->wash dry_concentrate Dry (MgSO₄) & Concentrate wash->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify end Final Product: 5,6-Dimethyl-1-indanone purify->end

Caption: A flowchart of the experimental procedure.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and can cause severe burns. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and wear appropriate PPE.

  • Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. All operations should be conducted in a fume hood.

  • Reaction Quenching: The quenching of the reaction with water/ice is extremely exothermic and releases large amounts of HCl gas. Perform this step slowly and with caution in an ice bath within a fume hood.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete formation of acyl chloride; deactivated AlCl₃ catalyst (moisture).Ensure starting material is dry. Use freshly opened or purified anhydrous AlCl₃. Confirm acyl chloride formation.
Formation of Tar/Polymer Reaction temperature too high during AlCl₃ addition or reaction.Maintain low temperature (<10°C) during the addition of the acyl chloride. Ensure efficient stirring.
Incomplete Reaction Insufficient reaction time or catalyst amount.Monitor reaction by TLC. If starting material persists, extend reaction time or add a small amount of fresh AlCl₃.
Side Product Formation Potential for intermolecular acylation or alternative cyclization pathways.Slow, controlled addition of the acyl chloride at low temperature minimizes intermolecular side reactions.[2]

References

Application Notes & Protocols: Enantioselective Synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Indanones

The 5,6-dimethyl-2,3-dihydro-1H-inden-1-one scaffold is a key structural motif in medicinal chemistry and materials science. The introduction of a chiral center at the C1 position dramatically impacts the biological activity and material properties of its derivatives. Enantiomerically pure indanones are crucial building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The stereochemistry at this position often dictates the molecule's interaction with biological targets, making the development of robust enantioselective synthetic methods a critical endeavor.

This guide provides an in-depth overview and detailed protocols for the enantioselective synthesis of this compound, focusing on catalytic asymmetric hydrogenation and transfer hydrogenation as reliable and scalable methods.

Synthetic Strategy: A Two-Stage Approach

The most effective pathway to chiral this compound involves a two-stage process. The first stage is the synthesis of the prochiral precursor, 5,6-dimethyl-1H-inden-1-one. The second, and key, stage is the enantioselective reduction of this indenone to the desired chiral indanone.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enantioselective Reduction Precursor 3-(3,4-Dimethylphenyl)propanoic acid Indenone 5,6-Dimethyl-1H-inden-1-one Precursor->Indenone Intramolecular Friedel-Crafts Acylation Chiral_Indanone (R)- or (S)-5,6-Dimethyl-2,3-dihydro-1H-inden-1-one Indenone->Chiral_Indanone Asymmetric Hydrogenation or Asymmetric Transfer Hydrogenation

Caption: Overall synthetic strategy.

Part 1: Synthesis of the Prochiral Precursor: 5,6-Dimethyl-1H-inden-1-one

The synthesis of the indenone precursor is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid. This method is robust and allows for the large-scale preparation of the starting material.[1][2]

Protocol 1: Preparation of 5,6-Dimethyl-1H-inden-1-one

Materials:

  • 3-(3,4-Dimethylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used directly in the next step.

  • Intramolecular Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane to 0 °C in an ice bath. To this suspension, add a solution of the crude acid chloride in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5,6-dimethyl-1H-inden-1-one as a solid.

Part 2: Enantioselective Reduction of 5,6-Dimethyl-1H-inden-1-one

The key to obtaining the enantiomerically pure target molecule lies in the asymmetric reduction of the prochiral indenone. We present two highly effective methods: Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation.

Methodology A: Asymmetric Hydrogenation

Asymmetric hydrogenation using a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, is a highly efficient method for the enantioselective reduction of ketones.[3][4] For the reduction of indenones, chiral ruthenium catalysts bearing diamine ligands have shown excellent performance.

G Indenone 5,6-Dimethyl-1H-inden-1-one Product (R)-5,6-Dimethyl-2,3-dihydro- 1H-inden-1-ol Indenone->Product Catalyst [RuCl₂( (R,R)-TsDPEN)(p-cymene) ] Catalyst->Product H2 H₂ (gas) H2->Product Solvent Methanol Solvent->Product Final_Product (R)-5,6-Dimethyl-2,3-dihydro- 1H-inden-1-one Product->Final_Product Mild Oxidation Oxidation (e.g., Swern or PCC) Oxidation->Final_Product

Caption: Asymmetric hydrogenation workflow.

Protocol 2: Asymmetric Hydrogenation using a Ruthenium-TsDPEN Catalyst

Materials:

  • 5,6-Dimethyl-1H-inden-1-one

  • [RuCl₂((R,R)-TsDPEN)(p-cymene)] or [RuCl₂((S,S)-TsDPEN)(p-cymene)] (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Reactor Setup: In a glovebox, charge a glass liner for the autoclave with 5,6-dimethyl-1H-inden-1-one (1.0 eq) and the chiral ruthenium catalyst (0.005-0.01 eq). Add degassed methanol to dissolve the substrate and catalyst.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 10-50 atm of H₂) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Analysis: Carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product, the chiral indanol, can be purified by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

  • Oxidation to the Indanone: The resulting chiral indanol is then oxidized back to the indanone under mild conditions that do not racemize the chiral center (e.g., Swern oxidation, PCC, or Dess-Martin periodinane) to yield the final target compound.

ParameterConditionRationale
Catalyst [RuCl₂((R,R)- or (S,S)-TsDPEN)(p-cymene)]TsDPEN is a well-established chiral ligand for highly enantioselective ketone reductions.
Catalyst Loading 0.5 - 1.0 mol%Sufficient for efficient catalysis; higher loading may be needed for less reactive substrates.
Solvent MethanolA common protic solvent for such hydrogenations.
H₂ Pressure 10 - 50 atmHigher pressure generally increases the reaction rate.
Temperature 25 - 50 °CMild temperatures are usually sufficient and minimize side reactions.
Reaction Time 12 - 24 hMonitored by TLC or GC-MS for completion.

Table 1: Typical Reaction Conditions for Asymmetric Hydrogenation.

Methodology B: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. It employs a stable hydrogen donor, often a mixture of formic acid and triethylamine or an aqueous solution of sodium formate. The Noyori-type Ru-TsDPEN catalysts are also highly effective in this transformation.[5][6]

G Indenone 5,6-Dimethyl-1H-inden-1-one Product (R)-5,6-Dimethyl-2,3-dihydro- 1H-inden-1-ol Indenone->Product Catalyst [RuCl₂( (R,R)-TsDPEN)(p-cymene) ] Catalyst->Product H_Donor HCOOH/NEt₃ or HCOONa/H₂O H_Donor->Product Final_Product (R)-5,6-Dimethyl-2,3-dihydro- 1H-inden-1-one Product->Final_Product Mild Oxidation Oxidation Oxidation->Final_Product

Caption: Asymmetric transfer hydrogenation workflow.

Protocol 3: Asymmetric Transfer Hydrogenation (ATH)

Materials:

  • 5,6-Dimethyl-1H-inden-1-one

  • [RuCl₂((R,R)-TsDPEN)(p-cymene)] or [RuCl₂((S,S)-TsDPEN)(p-cymene)]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5,6-dimethyl-1H-inden-1-one (1.0 eq) and the chiral ruthenium catalyst (0.005-0.01 eq) in the chosen solvent (e.g., DCM or MeCN).

  • Addition of Hydrogen Donor: Add a pre-mixed azeotropic mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) to the reaction flask.

  • Reaction: Stir the mixture at room temperature for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Analysis: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting chiral indanol by column chromatography. Determine the enantiomeric excess by chiral HPLC.

  • Oxidation to the Indanone: Oxidize the chiral indanol to the target chiral indanone using a mild oxidation protocol as described in Protocol 2.

ParameterConditionRationale
Catalyst [RuCl₂((R,R)- or (S,S)-TsDPEN)(p-cymene)]Highly effective and widely used for ATH of ketones.
Catalyst Loading 0.5 - 1.0 mol%Standard loading for efficient turnover.
Hydrogen Donor HCOOH/NEt₃ (5:2 azeotrope)A common and effective hydrogen source for ATH.
Solvent DCM, MeCN, or aqueous systemsChoice of solvent can influence reaction rate and enantioselectivity.
Temperature 25 - 40 °CReactions are typically run at or slightly above room temperature.
Reaction Time 12 - 48 hGenerally longer than high-pressure hydrogenation.

Table 2: Typical Reaction Conditions for Asymmetric Transfer Hydrogenation.

Conclusion and Outlook

The enantioselective synthesis of this compound can be reliably achieved through the asymmetric hydrogenation or transfer hydrogenation of the corresponding indenone precursor. The choice between these two methods may depend on the available equipment (high-pressure reactor) and desired operational simplicity. Both methods, employing well-defined chiral ruthenium catalysts, are expected to provide the target molecule with high enantiomeric excess. The protocols provided herein serve as a strong foundation for the development of robust and scalable syntheses of this important class of chiral building blocks. Further optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may be necessary to achieve optimal results for specific downstream applications.

References

Introduction: Crafting Chirality in Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Corey–Bakshi–Shibata (CBS) Reduction of Substituted Indanones

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. Among the available methodologies, the Corey–Bakshi–Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, stands out for its reliability, high enantioselectivity, and broad substrate scope.[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source to convert a wide array of ketones into their corresponding chiral alcohols with predictable stereochemistry.[4][5]

This guide focuses on the specific application of the CBS reduction to substituted indanones. The resulting chiral indanols are highly valuable structural motifs found in numerous biologically active compounds and serve as critical intermediates in the development of pharmaceuticals.[1][6] The ability to precisely control the stereochemistry at the C1 position of the indanone core is paramount, as the biological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even harmful.[7][8]

For researchers, scientists, and drug development professionals, mastering this reaction provides a powerful tool for accessing enantiopure materials essential for building complex molecular architectures and advancing therapeutic programs. This document provides an in-depth look at the reaction mechanism, a detailed experimental protocol, factors influencing success, and the broader context of its application in medicinal chemistry.

The Catalytic Heart: Mechanism of the CBS Reduction

The elegance of the CBS reduction lies in its well-defined, catalyst-controlled mechanism, which ensures high fidelity in the transfer of chirality. The process involves a catalytic cycle where the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate assemble into a highly organized transition state.[5][9]

The key steps are as follows:

  • Catalyst Activation: The cycle begins with the coordination of a borane molecule (e.g., from a BH₃·THF solution) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly enhances the Lewis acidity of the endocyclic boron atom within the catalyst ring.[1][10][11]

  • Substrate Coordination: The prochiral indanone substrate then coordinates to this newly enhanced Lewis acidic boron center. The ketone orients itself to minimize steric repulsion between its substituents and the chiral framework of the catalyst. For a 1-indanone, the carbonyl oxygen's lone pairs are sterically differentiated; the catalyst coordinates to the more accessible lone pair, positioning the bulky aryl portion away from the catalyst's chiral directing group.[1][10]

  • Enantioselective Hydride Transfer: This pre-organization locks the substrate into a specific orientation, exposing one face of the carbonyl to the activated borane. The hydride is then transferred intramolecularly to the carbonyl carbon through a stable, six-membered ring transition state.[10][11] The conformation of this transition state, often depicted as a boat-like structure, dictates the absolute stereochemistry of the newly formed secondary alcohol.[12]

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.[10]

  • Workup: A final acidic workup is required to hydrolyze the alkoxyborane and furnish the desired chiral indanol.[1][11]

The stereochemical outcome is predictable: an (S)-CBS catalyst typically yields the (R)-alcohol, while an (R)-CBS catalyst produces the (S)-alcohol for most ketone substrates.[2]

Visualization of the Catalytic Cycle

CBS_Mechanism cluster_main CBS Catalytic Cycle cluster_workup Final Step Catalyst CBS Catalyst (1) Activated_Complex Activated Catalyst-Borane Complex (2) Catalyst->Activated_Complex + BH₃ Transition_State Ternary Complex (Ketone Coordinated) (3) Activated_Complex->Transition_State + Indanone Hydride_Transfer Six-Membered Transition State (4) Transition_State->Hydride_Transfer Pre-organization Product_Complex Alkoxyborane Product Complex (5) Hydride_Transfer->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst - Alkoxyborane (Regeneration) Product_Complex_out Final_Product Chiral Indanol (6) Product_Complex_out->Final_Product

Caption: The catalytic cycle of the Corey-Bakshi-Shibata reduction.

Detailed Protocol: Asymmetric Reduction of 5-Methoxy-1-Indanone

This protocol provides a representative procedure for the enantioselective reduction of a substituted indanone using a commercially available CBS catalyst.

Core Requirements:

  • Safety: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be flame- or oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are mandatory.[10][11]

Materials and Reagents
ReagentFormulaM.W.Typical AmountNotes
5-Methoxy-1-indanoneC₁₀H₁₀O₂162.19 g/mol 1.0 g (6.17 mmol)Substrate
(R)-2-Methyl-CBS-oxazaborolidineC₁₈H₂₀BNO277.17 g/mol 0.31 mmol (5 mol%)1.0 M solution in Toluene
Borane-tetrahydrofuran complexBH₃·THF~85.94 g/mol 7.4 mmol (1.2 eq)1.0 M solution in THF
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11 g/mol ~30 mLSolvent
Methanol (MeOH)CH₃OH32.04 g/mol ~5 mLQuenching agent
1 M Hydrochloric Acid (HCl)HCl36.46 g/mol ~15 mLWorkup
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol As neededExtraction solvent
Brine (Saturated NaCl)NaCl58.44 g/mol As neededWashing
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol As neededDrying agent

Experimental Workflow

Workflow Setup 1. Setup Flame-dried flask under N₂ Dissolve 2. Dissolve Substrate 5-Methoxy-1-indanone in anhydrous THF Setup->Dissolve Cool 3. Cool Reaction Cool to -40 °C (acetonitrile/dry ice) Dissolve->Cool Add_Cat 4. Add Catalyst Add (R)-CBS solution, stir 10 min Cool->Add_Cat Add_Borane 5. Add Borane Add BH₃·THF dropwise over 30 min Add_Cat->Add_Borane Monitor 6. Monitor Reaction Stir for 1-2 h, check by TLC Add_Borane->Monitor Quench 7. Quench Slowly add Methanol at -40 °C Monitor->Quench Warm 8. Warm and Workup Warm to RT, add 1 M HCl Quench->Warm Extract 9. Extraction Extract with Ethyl Acetate Warm->Extract Purify 10. Purify Column chromatography Extract->Purify Analyze 11. Analyze Yield, NMR, Chiral HPLC for ee Purify->Analyze

Caption: Step-by-step workflow for the CBS reduction of a substituted indanone.

Step-by-Step Procedure
  • Reaction Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Substrate Addition: To the flask, add 5-methoxy-1-indanone (1.0 g, 6.17 mmol) and dissolve it in anhydrous THF (~20 mL) via cannula transfer.

  • Cooling: Cool the stirred solution to -40 °C using a dry ice/acetonitrile bath.

  • Catalyst Addition: Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.31 mL of a 1.0 M solution in toluene, 0.31 mmol, 0.05 eq) to the reaction mixture. Allow the solution to stir at -40 °C for 10-15 minutes.

  • Borane Addition: Add the borane-THF complex solution (7.4 mL of a 1.0 M solution in THF, 7.4 mmol, 1.2 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol (~5 mL) at -40 °C. Vigorous hydrogen evolution will be observed.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl (~15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (S)-5-methoxy-1-indanol.

  • Characterization: Determine the yield and confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess (ee) must be determined by a chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Key Parameters for Optimization and Success

Achieving high yields and excellent enantioselectivity requires careful control over several experimental variables.

ParameterInfluence and Expert Insights
Temperature This is one of the most critical factors. Lower temperatures (-78 °C to -40 °C) increase enantioselectivity by favoring the highly organized, lower-energy transition state over competing non-selective background reduction pathways.[13]
Reagent Purity The presence of water will quench the borane and catalyst.[10] Trace amounts of borohydride species in commercial BH₃·THF solutions can cause non-selective reduction, lowering the overall ee.[1] Using freshly opened or titrated borane solutions is recommended.
Borane Source While BH₃·THF and borane dimethyl sulfide (BH₃·SMe₂) are standard, catecholborane can be advantageous for sluggish substrates or when extremely low temperatures (-126 °C) are needed to achieve high ee.[1][14]
Catalyst Loading Typically, 5-10 mol% of the catalyst is sufficient. Higher loadings do not usually improve selectivity but can accelerate the reaction rate. For large-scale synthesis, minimizing catalyst loading is economically important.
Rate of Addition Slow, controlled addition of the borane solution is crucial. A rapid addition can cause an exotherm, raising the local temperature and decreasing enantioselectivity. It also ensures the catalytic turnover is not overwhelmed.
Solvent Anhydrous, non-protic solvents like THF and toluene are standard. The coordinating ability of THF is important for stabilizing the borane reagent.
Substrate Substituents For substituted indanones, both electronic and steric factors of the substituents can influence reaction rates. However, the inherent steric bias of the indanone framework (aryl vs. methylene) generally ensures that high enantioselectivity is maintained across a range of substitution patterns.

Conclusion: A Reliable Tool for Asymmetric Synthesis

The Corey–Bakshi–Shibata reduction is a robust and highly predictable method for the asymmetric synthesis of chiral substituted indanols. Its operational simplicity, broad applicability to aryl-alkyl ketones, and consistently high levels of stereocontrol make it an invaluable tool in the arsenal of synthetic chemists.[4][15] For professionals in drug discovery and development, the CBS reduction provides a reliable pathway to access enantiomerically pure building blocks, which is a fundamental requirement for the synthesis and evaluation of modern chiral therapeutics.[7][16] By understanding the underlying mechanism and carefully controlling the key experimental parameters outlined in this guide, researchers can confidently apply this powerful transformation to accelerate their research and development objectives.

References

Application Notes and Protocols: Synthesis of Novel Donepezil Analogs Utilizing 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Developing Novel Donepezil Analogs

Donepezil, marketed under the brand name Aricept, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By increasing acetylcholine levels in the brain, Donepezil can lead to modest improvements in cognitive function.[2] However, the complexity of Alzheimer's disease, which also involves the formation of amyloid-β (Aβ) plaques, has spurred the development of new therapeutic strategies.[3] One promising approach is the design of multi-target-directed ligands (MTDLs) that can address both the cholinergic deficit and the amyloid cascade.[4]

The indanone moiety of Donepezil is a key pharmacophore that interacts with the peripheral anionic site (PAS) of AChE.[5] This interaction is not only crucial for its primary inhibitory activity but has also been implicated in modulating Aβ aggregation.[3] This has led to the exploration of Donepezil analogs with modifications on the indanone ring to enhance their therapeutic profile, including potential dual inhibition of AChE and β-secretase 1 (BACE-1), a key enzyme in the production of Aβ peptides.[3][4]

This guide provides a detailed protocol for the synthesis of novel Donepezil analogs using 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one as a key starting material. The substitution of the commonly used 5,6-dimethoxy groups with dimethyl groups offers an intriguing modification to explore structure-activity relationships, potentially influencing factors such as lipophilicity, metabolic stability, and target engagement.

Synthetic Strategy: The Claisen-Schmidt Condensation

The core of the synthetic route to this class of Donepezil analogs is a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between this compound and a suitable N-benzylpiperidine-4-carboxaldehyde derivative.[6] This reaction forms a crucial carbon-carbon bond, linking the two key fragments of the target molecule.[1][2]

The general reaction scheme is as follows:

Reaction_Scheme Indanone This compound Intermediate Unsaturated Intermediate (α,β-unsaturated ketone) Indanone->Intermediate Aldehyde N-Benzylpiperidine- 4-carboxaldehyde Aldehyde->Intermediate Base Base (e.g., NaOH, LDA) Base->Intermediate Analog Donepezil Analog Intermediate->Analog Reduction Reduction (e.g., H2/Pd-C) Reduction->Analog

Caption: General synthetic scheme for Donepezil analogs.

The initial aldol addition product readily undergoes dehydration to yield a more stable, conjugated α,β-unsaturated ketone.[7] Subsequent reduction of the carbon-carbon double bond furnishes the final saturated Donepezil analog.

Experimental Protocols

Part 1: Synthesis of the Unsaturated Intermediate (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethyl-2,3-dihydro-1H-inden-1-one

This protocol details the Claisen-Schmidt condensation between this compound and N-benzylpiperidine-4-carboxaldehyde.

Materials:

  • This compound

  • N-benzylpiperidine-4-carboxaldehyde

  • Sodium hydroxide (NaOH) or Lithium diisopropylamide (LDA)

  • Methanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Glass rod

  • Büchner funnel and filtration flask

  • pH paper

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Base Addition: While stirring, slowly add finely ground sodium hydroxide (2-3 equivalents). For a stronger base, a solution of LDA in THF can be used at low temperatures (-78 °C).[8][9] The use of a strong base like LDA can improve yields but requires anhydrous conditions and careful handling.

  • Aldehyde Addition: To the stirred mixture, add N-benzylpiperidine-4-carboxaldehyde (1 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, add 10% aqueous HCl to the mixture to neutralize the excess base.[6] Check the pH to ensure it is acidic.

    • The product will precipitate as a solid.

    • Isolate the solid product by suction filtration using a Büchner funnel.[6]

    • Wash the solid with deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield the pure α,β-unsaturated ketone intermediate.[6][7]

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydroxide is a cost-effective and readily available base suitable for this condensation.[10] However, for substrates that are less reactive or prone to side reactions, a stronger, non-nucleophilic base like LDA may be necessary to ensure complete enolate formation.[8]

  • Solvent Selection: Methanol is a common solvent for base-catalyzed reactions. THF is preferred when using organometallic bases like LDA due to its aprotic and anhydrous nature.

  • Neutralization: Acidification is crucial to stop the reaction and precipitate the product by neutralizing the phenoxide or enolate intermediates and the excess base.

Part 2: Reduction of the Unsaturated Intermediate to the Donepezil Analog

This protocol describes the catalytic hydrogenation of the α,β-unsaturated ketone to the final saturated Donepezil analog.

Materials:

  • (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethyl-2,3-dihydro-1H-inden-1-one (the product from Part 1)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Protocol:

  • Catalyst and Substrate: To a round-bottom flask, add the unsaturated intermediate and methanol. Carefully add 10% Pd/C catalyst.

  • Hydrogenation:

    • Purge the reaction vessel with an inert gas.

    • Introduce hydrogen gas (typically via a balloon or from a cylinder) and stir the mixture vigorously at room temperature.

    • The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

    • Wash the filter cake with additional methanol.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography or recrystallization to yield the pure Donepezil analog.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of carbon-carbon double bonds.[8]

  • Solvent: Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions.

  • Safety: The use of hydrogen gas requires appropriate safety precautions, including working in a well-ventilated fume hood and ensuring there are no ignition sources.

Data Presentation and Characterization

The synthesized Donepezil analog should be characterized using standard analytical techniques to confirm its structure and purity.

Analytical Technique Expected Observations
¹H NMR Appearance of signals corresponding to the aliphatic protons of the reduced piperidine methyl linker. Disappearance of the vinyl proton signal from the unsaturated intermediate. Characteristic signals for the aromatic protons of the indanone and benzyl groups, as well as the methyl groups on the indanone ring.
¹³C NMR Appearance of a signal for the new sp³ carbon in the piperidine methyl linker. Disappearance of the sp² carbon signals of the double bond.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the Donepezil analog.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.[11]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low yield in condensation reaction Incomplete reaction; side reactions such as self-condensation of the indanone.[12]Use a stronger base like LDA.[8] Optimize reaction time and temperature.
Incomplete reduction Inactive catalyst; insufficient hydrogen pressure.Use fresh catalyst. Increase hydrogen pressure or reaction time.
Difficult purification Presence of closely related impurities.Optimize chromatographic conditions (solvent system, gradient). Consider derivatization for easier separation.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Unsaturated Intermediate cluster_reduction Reduction to Donepezil Analog Reactants 1. Mix 5,6-Dimethyl-1-indanone and N-benzylpiperidine-4-carboxaldehyde in Methanol Base 2. Add NaOH Reactants->Base Reaction 3. Stir at Room Temperature Base->Reaction Workup 4. Neutralize with HCl and Filter Reaction->Workup Purification1 5. Recrystallize from Ethanol Workup->Purification1 Substrate 6. Dissolve Unsaturated Intermediate in Methanol with Pd/C Purification1->Substrate Proceed to reduction Hydrogenation 7. Hydrogenate with H₂ gas Substrate->Hydrogenation Filtration 8. Filter through Celite Hydrogenation->Filtration Purification2 9. Concentrate and Purify Filtration->Purification2 Characterization Characterization (NMR, MS, HPLC) Purification2->Characterization Final Product

Caption: Workflow for the synthesis of Donepezil analogs.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis of novel Donepezil analogs based on a 5,6-dimethyl-1-indanone scaffold. By systematically modifying the core structure of Donepezil, researchers can explore new chemical space and potentially develop next-generation therapeutics for Alzheimer's disease with improved efficacy and multi-target activity. Rigorous characterization of the synthesized compounds is essential to confirm their identity and purity before proceeding to biological evaluation.

References

Derivatization of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one for High-Throughput Biological Screening

Abstract: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for the strategic derivatization of this compound, a readily accessible starting material, to generate a chemically diverse library of novel compounds for biological screening. We present detailed protocols for two robust synthetic transformations: the Claisen-Schmidt condensation to yield chalcone derivatives and a multi-step synthesis of novel spiroisoxazoline heterocycles. The rationale behind each synthetic choice is discussed, emphasizing the generation of molecular diversity to explore a wide range of biological targets, from anticancer and anti-inflammatory to neuroprotective agents.[3][4][5]

Introduction: The 1-Indanone Core in Drug Discovery

The 1-indanone moiety is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[6] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an excellent scaffold for probing interactions with biological macromolecules. A prominent example is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which features a substituted indanone core.[1][7] The broad bioactivity profile of indanone derivatives, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, underscores their vast potential in drug discovery.[3][5][8][9]

The starting material, this compound, offers a unique platform for derivatization. The two methyl groups on the aromatic ring provide specific steric and electronic properties while preventing certain unwanted side reactions, and the reactive ketone and adjacent α-methylene group serve as primary handles for chemical modification. This guide focuses on leveraging these reactive sites to construct a library of compounds with significant structural and functional diversity, primed for biological evaluation.

Strategic Overview of Derivatization

The primary goal is to create a library of drug-like small molecules by introducing a variety of pharmacophores and altering key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular shape. Our strategy involves two distinct, yet complementary, synthetic pathways originating from the parent indanone.

Derivatization_Workflow cluster_synthesis Synthetic Pathways Start This compound Reaction1 Pathway 1: Claisen-Schmidt Condensation Start->Reaction1 Various Aromatic Aldehydes Library1 Chalcone Derivative Library (Planar, Conjugated System) Reaction1->Library1 Generation of α,β-Unsaturated Ketones Reaction2 Pathway 2: Chalcone to Spiroisoxazoline Library2 Spiroisoxazoline Library (3D Heterocyclic Scaffold) Reaction2->Library2 Library1->Reaction2 1,3-Dipolar Cycloaddition with Nitrile Oxides Screening Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition, Antimicrobial Assays) Library1->Screening Library2->Screening

Caption: Workflow for generating chemical diversity from a single indanone scaffold.

Pathway 1: Synthesis of Indanone-Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of bioactive compounds.[7] The synthesis of indanone-chalcone hybrids via the Claisen-Schmidt condensation is a robust and high-yielding reaction that allows for the rapid introduction of diverse aromatic and heterocyclic substituents.

Rationale: This reaction attaches a new, conjugated system to the indanone core. The variability of the aldehyde component (R-CHO) allows for systematic modification of the molecule's electronic properties and steric bulk, which is a cornerstone of structure-activity relationship (SAR) studies. The resulting α,β-unsaturated ketone is also a Michael acceptor, providing an additional reactive site for potential covalent interactions with biological targets.

Protocol 3.1: General Procedure for Claisen-Schmidt Condensation

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic or heterocyclic aldehyde (1.1 eq)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 10% aqueous solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Glass column for chromatography

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aldehyde (1.1 eq) in ethanol (approx. 10-15 mL per gram of indanone). Stir at room temperature until a homogenous solution is formed.

  • Initiation of Condensation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add the 10% aqueous KOH solution dropwise over 10-15 minutes. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting indanone spot is consumed (typically 4-12 hours).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. A solid precipitate of the crude product should form. If an oil forms, acidify the mixture carefully with dilute HCl to pH ~5-6.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (<50 °C).

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure chalcone derivative.

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. The formation of the new carbon-carbon double bond can be verified by ¹H NMR spectroscopy, observing the characteristic doublet signals for the vinyl protons in the range of δ 6.5-8.0 ppm. Mass spectrometry should confirm the expected molecular weight of the product.

Table 1: Representative Data for Synthesized Indanone-Chalcones
EntryAldehyde (R-CHO)Product Structure (Hypothetical)Yield (%)M.p. (°C)
1 BenzaldehydeR = Phenyl85112-114
2 4-ChlorobenzaldehydeR = 4-Chlorophenyl91145-147
3 4-MethoxybenzaldehydeR = 4-Methoxyphenyl88130-132
4 4-(Dimethylamino)benzaldehydeR = 4-(Dimethylamino)phenyl75155-158
5 2-FuraldehydeR = 2-Furyl82105-107

Pathway 2: Synthesis of Spiroisoxazoline Derivatives

To introduce greater three-dimensionality and explore novel chemical space, the planar chalcone derivatives can be converted into spirocyclic heterocyclic compounds. The 1,3-dipolar cycloaddition reaction of an intermediate chalcone with a nitrile oxide is an effective method to construct spiroisoxazoline scaffolds.[4]

Rationale: This transformation converts the planar, flexible chalcone linker into a rigid, three-dimensional spiroisoxazoline ring system. Spirocycles are of high interest in drug discovery as they can present substituents in well-defined vectors, potentially leading to higher binding affinity and selectivity for protein targets. This pathway builds molecular complexity and introduces additional heteroatoms (N, O) that can participate in hydrogen bonding.

Protocol 4.1: Two-Step Synthesis of Spiroisoxazolines

This protocol involves two stages: (A) formation of an intermediate oxime from an aldehyde, and (B) in-situ generation of a nitrile oxide for the cycloaddition reaction with an indanone-chalcone.

Part A: Synthesis of Aldoxime

  • Reaction Setup: In a flask, combine the desired aromatic aldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and pyridine in ethanol.

  • Reaction: Stir the mixture at room temperature or gentle reflux (50-60 °C) for 1-3 hours, monitoring by TLC.

  • Isolation: After completion, cool the reaction, pour it into water, and collect the precipitated aldoxime by filtration. Wash with water and dry.

Part B: 1,3-Dipolar Cycloaddition

Materials:

  • Indanone-chalcone derivative (from Protocol 3.1, 1.0 eq)

  • Substituted aldoxime (from Part A, 1.1 eq)

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Triethylamine (TEA)

  • Dimethylformamide (DMF) or Chloroform (CHCl₃)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactant Setup: In a three-neck flask under an inert atmosphere, dissolve the indanone-chalcone (1.0 eq) and the aldoxime (1.1 eq) in DMF.

  • Hydroximoyl Chloride Formation: Add a solution of NCS (1.1 eq) in DMF dropwise to the mixture. Stir for 30 minutes at room temperature. This converts the aldoxime to the corresponding hydroximoyl chloride in situ.

  • Nitrile Oxide Generation & Cycloaddition: Cool the mixture to 0 °C and add triethylamine (1.5 eq) dropwise via a dropping funnel. The base eliminates HCl to generate the reactive nitrile oxide dipole, which is immediately trapped by the chalcone's double bond.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. Purify the crude residue by silica gel column chromatography to yield the pure spiroisoxazoline derivative.

Self-Validation: The disappearance of the vinyl proton signals and the appearance of new signals corresponding to the isoxazoline ring protons (typically in the δ 3.5-5.5 ppm range) in the ¹H NMR spectrum confirm the cycloaddition. High-resolution mass spectrometry will verify the final molecular formula. The creation of a spirocyclic center introduces a quaternary carbon, which can be identified in the ¹³C NMR spectrum.

Conclusion and Outlook

This application note details robust and versatile synthetic pathways for the derivatization of this compound. By employing well-established reactions such as the Claisen-Schmidt condensation and 1,3-dipolar cycloaddition, researchers can efficiently generate libraries of novel chalcones and spiroisoxazolines. These compound collections, characterized by significant structural diversity, serve as a valuable starting point for high-throughput screening campaigns aimed at discovering new therapeutic agents across a wide spectrum of diseases. The subsequent biological data will be crucial for establishing SAR and guiding the next phase of lead optimization.

References

Application Notes & Protocols: Asymmetric Reduction of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis.[1][2] Chiral indanols, such as the derivatives of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-ol, are valuable structural motifs and key intermediates in the synthesis of various pharmaceutical agents and biologically active molecules. This guide provides a comprehensive overview and detailed protocols for the asymmetric reduction of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, focusing on three robust and widely adopted methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) reduction, and Ketoreductase (KRED) catalyzed enzymatic reduction. Each section explains the causality behind experimental choices, offers step-by-step protocols, and outlines the necessary analytical techniques for product validation.

Introduction: The Significance of Chiral Indanols

The indanone framework is a privileged scaffold in medicinal chemistry, appearing in drugs such as the acetylcholinesterase inhibitor Donepezil for Alzheimer's treatment. The stereochemistry of the hydroxyl group on the indanol ring is often critical for biological activity. Therefore, developing efficient and highly stereoselective methods to access enantiopure indanols is of paramount importance. The asymmetric reduction of prochiral ketones stands out as one of the most direct strategies to establish this crucial stereocenter.[2]

This document explores three distinct, yet complementary, approaches to achieve the enantioselective reduction of this compound. The selection of a particular method will depend on factors such as scale, cost, desired enantiomer, and available laboratory equipment.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): A highly efficient catalytic method using a stable hydrogen source.[1][3]

  • Corey-Bakshi-Shibata (CBS) Reduction: A reliable and predictable method employing a stoichiometric borane source with a chiral oxazaborolidine catalyst.[4][5]

  • Ketoreductase (KRED) Enzymatic Reduction: A green and highly selective biocatalytic approach.[6][7]

Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the reduction of ketones, offering high enantioselectivity and operational simplicity.[3] The reaction typically employs a chiral ruthenium(II) catalyst with an N-tosylated diamine ligand, such as TsDPEN, and uses a mixture of formic acid and triethylamine or isopropanol as the hydrogen source.[8][9]

Mechanistic Rationale

The catalytic cycle involves a ruthenium hydride species generated in situ. The chirality of the diamine ligand creates a chiral environment around the metal center, dictating the facial selectivity of hydride delivery to the prochiral ketone. The presence of a hydrogen on the amine ligand is crucial for stabilizing the catalyst-substrate interaction in the transition state.[10] This metal-ligand cooperative mechanism leads to high levels of asymmetric induction.

Experimental Protocol: ATH of 5,6-Dimethyl-1-indanone

This protocol is adapted from established procedures for the ATH of aromatic ketones.[8][11]

Reagents & Equipment:

  • This compound

  • (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN]

  • [RuCl₂(p-cymene)]₂

  • Formic acid (HCO₂H)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (2 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Mixture: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Substrate Addition: To the catalyst solution, add this compound (1 mmol).

  • Reaction Initiation: Add the formic acid/triethylamine mixture (1 mL) to the flask.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 5,6-Dimethyl-2,3-dihydro-1H-inden-1-ol.

Expected Outcome & Data

Based on similar substrates, this method is expected to provide high yield and excellent enantioselectivity.

ParameterExpected ValueSource
Catalyst Loading 0.5 - 1.0 mol%[11]
Typical Yield >95%[8]
Enantiomeric Excess (ee) >98% ee[8]
Reaction Time 12 - 24 hours[9]

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst and a borane source, such as BH₃·THF or BH₃·SMe₂.[5][12] The stereochemical outcome is highly predictable based on the catalyst's stereochemistry.

Mechanistic Rationale

The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric interactions with the catalyst's substituents, exposing one face of the carbonyl to an intramolecular hydride transfer from the coordinated borane.[5][12]

Diagram 1: CBS Reduction Workflow

CBS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Indanone 5,6-Dimethyl-1-indanone ReactionVessel Reaction in THF (0-25 °C) Indanone->ReactionVessel Catalyst (R)-Me-CBS Catalyst Catalyst->ReactionVessel Borane BH3·THF Borane->ReactionVessel Quench Methanol Quench ReactionVessel->Quench Extraction Aqueous Work-up Quench->Extraction Purification Column Chromatography Extraction->Purification Product (S)-5,6-Dimethyl-1-indanol Purification->Product Analysis Chiral HPLC for ee Product->Analysis

Caption: General workflow for the CBS reduction of 5,6-dimethyl-1-indanone.

Experimental Protocol: CBS Reduction

This protocol is based on standard procedures for CBS reductions of aromatic ketones.[13][14]

Reagents & Equipment:

  • This compound

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Standard oven-dried glassware under an inert atmosphere

Procedure:

  • Setup: To a flame-dried, three-necked flask under argon, add the (R)-Methyl-CBS catalyst solution (0.1 mmol, 10 mol%).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of this compound (1 mmol) in anhydrous THF (5 mL) to the catalyst solution.

  • Borane Addition: Add the BH₃·THF solution (1.1 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 N HCl and extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome & Data

The CBS reduction is known for its high enantioselectivity across a broad range of ketones.[5]

ParameterExpected ValueSource
Catalyst Loading 5 - 10 mol%[4][14]
Typical Yield 85 - 95%[12]
Enantiomeric Excess (ee) 90 - 99% ee[12][15]
Reaction Time 1 - 3 hours[16]

Method 3: Ketoreductase (KRED) Enzymatic Reduction

Biocatalysis using ketoreductases (KREDs) offers an environmentally friendly and highly selective method for ketone reduction.[6] These enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit exquisite stereoselectivity, often providing access to either enantiomer by selecting the appropriate enzyme.[7]

Mechanistic Rationale

KREDs are NAD(P)H-dependent oxidoreductases.[7] The enzyme binds the ketone substrate in a specific orientation within its active site. A hydride is then transferred from the nicotinamide cofactor (NADPH or NADH) to one prochiral face of the carbonyl group.[7] A cofactor regeneration system, typically involving a sacrificial alcohol like isopropanol and the same KRED, or a secondary enzyme system (e.g., glucose/glucose dehydrogenase), is required to make the process catalytic with respect to the expensive cofactor.[6][17]

Diagram 2: KRED Catalytic Cycle

KRED_Cycle cluster_regen Cofactor Regeneration KRED_NADP KRED-NADP+ KRED_NADPH KRED-NADPH KRED_NADP->KRED_NADPH Reduction Alcohol Chiral Indanol Product KRED_NADP->Alcohol KRED_NADPH->KRED_NADP Hydride Transfer Acetone Acetone (Byproduct) KRED_NADPH->Acetone Ketone Indanone Substrate Ketone->KRED_NADPH Isopropanol Isopropanol (Co-substrate) Isopropanol->KRED_NADP

Caption: Simplified catalytic cycle for a KRED using an isopropanol co-substrate system.

Experimental Protocol: KRED Reduction

This is a general protocol for screening and small-scale synthesis. Optimization of pH, temperature, and substrate loading is often required.

Reagents & Equipment:

  • This compound

  • Ketoreductase (KRED) screening kit (various commercially available kits)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (as co-solvent/co-substrate if needed)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Enzyme Screening: Screen a library of KREDs to identify enzymes that reduce the target substrate with high conversion and enantioselectivity.

  • Reaction Setup: In a reaction vial, prepare a solution containing potassium phosphate buffer, D-glucose (1.1 eq), and NADP⁺ (0.01 eq). Add GDH for cofactor recycling.

  • Substrate Addition: Add the this compound, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol.

  • Enzyme Addition: Initiate the reaction by adding the selected KRED (lyophilized powder or solution).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, stop it by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Mix thoroughly and separate the layers. The product will be in the organic phase.

  • Purification: Dry the organic extract over Na₂SO₄, filter, and concentrate. The product can be further purified by column chromatography if necessary.

Expected Outcome & Data

Enzymatic reductions are renowned for their exceptional selectivity.[18][19]

ParameterExpected ValueSource
Enzyme Loading 1-5% (w/w) of substrate[20]
Typical Yield >90%[18]
Enantiomeric Excess (ee) >99% ee is common[6][18]
Reaction Time 6 - 48 hours[17]

Analytical Methods: Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is crucial for validating the success of an asymmetric reduction. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[21]

Chiral HPLC Protocol

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol)

  • Racemic 5,6-Dimethyl-2,3-dihydro-1H-inden-1-ol standard

General Procedure:

  • Method Development: Develop a separation method using the racemic standard. Screen different mobile phase compositions (e.g., varying ratios of Hexane/Isopropanol) to achieve baseline separation of the two enantiomers.[22][23]

  • Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated chiral column and record the chromatogram.

  • Calculation: Identify the peaks corresponding to the two enantiomers based on the retention times from the racemic standard. Calculate the enantiomeric excess using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100

ParameterTypical ConditionsSource
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[24]
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)[21][22]
Flow Rate 1.0 mL/min[21]
Detection UV at 254 nm[21]

Conclusion

The asymmetric reduction of this compound can be successfully achieved using multiple robust methodologies. Ruthenium-catalyzed ATH offers high efficiency and catalytic turnover, making it suitable for larger-scale synthesis. The CBS reduction provides a predictable and rapid route with excellent enantioselectivity, ideal for laboratory-scale work. Finally, KRED-catalyzed enzymatic reduction represents a green, highly selective, and scalable alternative that aligns with modern sustainable chemistry principles. The choice of method will be guided by the specific requirements of the research or development program, but all three approaches provide reliable pathways to the desired chiral indanol intermediate.

References

Application Notes and Protocols: 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone belonging to the indanone family of organic compounds. While its primary applications have been noted in broader chemical synthesis, it is also recognized for its use as an ingredient in flavors and fragrances to impart a unique aroma.[1][2] The indan scaffold is a recurring and valuable motif in fragrance chemistry, notably in the development of synthetic musks and other complex scent profiles.[3] However, it is crucial to understand that the olfactory characteristics of indan derivatives are highly dependent on their specific substitution patterns. Even minor structural modifications can lead to significant variations in perceived scent.[3]

This guide provides a comprehensive overview of the potential applications of this compound in fragrance formulations, based on its physicochemical properties and the olfactory characteristics of structurally related compounds. It is designed to serve as a foundational resource for researchers and formulators interested in exploring the potential of this molecule. The protocols outlined herein are based on established industry standards for the evaluation and incorporation of new fragrance ingredients.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective and safe application.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 16440-97-4[4][5]
Molecular Formula C₁₁H₁₂O[5][6]
Molecular Weight 160.21 g/mol [6]
Appearance Colorless to light yellow solid[2][7]
Melting Point 45-47 °C[1][2]
Boiling Point 129-130 °C[1][2]
Solubility Good solubility in organic solvents[2]

Olfactory Profile: A Hypothetical Assessment

While specific sensory data for this compound is not extensively documented in public literature, an inferred olfactory profile can be constructed based on the characteristics of related indanone structures. The indan nucleus is known to contribute to a range of scent profiles, from musky to floral. For instance, certain substituted indane-2-carboxaldehydes have been noted for their floral, muguet (lily-of-the-valley) characteristics.[8]

It is imperative that the following hypothetical profile be empirically validated through rigorous sensory analysis.

  • Scent Family: Likely to fall within the woody, spicy, or perhaps ambery fragrance families, with potential for subtle floral or musky undertones.

  • Potential Descriptors: Warm, dry, woody, slightly spicy, with a hint of a powdery or root-like nuance.

  • Intensity: Moderate.

  • Substantivity: Expected to be a middle to base note, providing depth and fixation to a fragrance composition.

Application in Fragrance Formulations

Based on its inferred olfactory profile and chemical structure, this compound could be a versatile component in a variety of fragrance applications.

  • Fine Fragrances: Its potential woody and spicy character would make it a valuable addition to Oriental, Chypre, and Woody fragrance compositions for both men and women. It could act as a blender and complexing agent, bridging the transition from heart to base notes.

  • Personal Care Products (e.g., lotions, soaps): Its stability as a solid with a relatively high boiling point suggests it could perform well in various cosmetic bases. Its moderate intensity would likely not be overpowering in leave-on products.

  • Home Fragrance (e.g., candles, diffusers): The warm and substantive nature of the inferred scent profile would be well-suited for creating inviting and sophisticated ambient fragrances.

Recommended Dosage: As with any new fragrance ingredient, it is recommended to start with low concentrations (e.g., 0.01% to 0.5% in the final product) and adjust based on the desired olfactory effect and the results of stability and safety testing.

Protocols for Evaluation and Formulation

Protocol 1: Olfactory Evaluation

This protocol outlines the steps for a systematic sensory evaluation of this compound.

Objective: To characterize the olfactory profile of the target molecule.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Glass beakers

  • Pipettes

  • Odor-free smelling strips (blotters)

  • A well-ventilated, odor-neutral environment

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions of the compound in ethanol (e.g., 10%, 1%, and 0.1% by weight).

  • Initial Olfactory Assessment:

    • Dip a smelling strip into the 1% solution, ensuring not to oversaturate.

    • Allow the ethanol to evaporate for a few seconds.

    • Smell the strip at regular intervals (e.g., immediately, after 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours).

    • Record detailed descriptors of the scent at each time point, noting any changes in character (top, middle, and base notes).

  • Comparative Analysis: Compare the scent profile to known fragrance ingredients from various families to identify similarities and differences.

  • Intensity and Substantivity Assessment: Evaluate the perceived strength of the odor and how long it remains detectable on the smelling strip.

Protocol 2: Stability Testing in Different Bases

This protocol is designed to assess the stability of this compound in common cosmetic and fragrance bases.

Objective: To determine the compatibility and stability of the molecule in various product formulations.

Materials:

  • This compound

  • Selected product bases (e.g., hydroalcoholic solution, oil-in-water emulsion, soap base)

  • Glass containers with airtight seals

  • Oven capable of maintaining a constant temperature (e.g., 40°C)

  • pH meter

  • Viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (optional, for advanced analysis)

Procedure:

  • Sample Preparation:

    • Incorporate this compound into each product base at a predetermined concentration (e.g., 0.5%).

    • Prepare a control sample for each base without the fragrance ingredient.

  • Accelerated Aging: Store the samples at an elevated temperature (e.g., 40°C) for a period of 1 to 3 months. This is a common method for predicting long-term stability.[9]

  • Evaluation: At regular intervals (e.g., 1 week, 1 month, 3 months), evaluate the samples for:

    • Color: Any changes in the color of the product.

    • Odor: Any changes in the scent profile of the fragrance.

    • pH: Any significant drift in the pH of the product.

    • Viscosity: Any changes in the thickness or consistency of the product.

    • Phase Separation: For emulsions, check for any signs of separation.

  • Chemical Analysis (Optional): Use GC-MS to identify any potential degradation products of the fragrance molecule.

Safety and Regulatory Considerations

A thorough safety assessment is paramount before any fragrance ingredient can be used in consumer products.

  • Hazard Profile: According to available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5]

  • Handling Precautions: It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[4]

  • Regulatory Status: A review of publicly available International Fragrance Association (IFRA) standards did not yield a specific standard for this compound.[1][10][11][12][13] This does not imply that it is unregulated, but rather that it may not be in wide enough use to have warranted a specific public standard, or it may be a captive ingredient. It is the responsibility of the formulator to ensure that any product containing this ingredient complies with all relevant local and international regulations.

  • Further Testing: For commercial applications, a comprehensive safety assessment, potentially including a Human Repeat Insult Patch Test (HRIPT), would be necessary to determine the potential for skin sensitization and to establish safe use levels.

Synthesis Outline

Various synthetic routes for indanones have been described in the scientific literature.[14][15][16][17] A common and effective method for the synthesis of substituted indanones is through an intramolecular Friedel-Crafts reaction.

Generalized Synthetic Workflow:

G A Starting Materials (e.g., Substituted Benzene and a suitable acylating or alkylating agent) B Friedel-Crafts Acylation/Alkylation A->B C Intermediate (e.g., a substituted phenylpropionic acid or related structure) B->C D Intramolecular Cyclization (e.g., using a strong acid like polyphosphoric acid) C->D E Crude this compound D->E F Purification (e.g., Crystallization or Chromatography) E->F G Pure this compound F->G

References

Synthesis of Potent Anticancer Agents from Indanone Precursors: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Scaffold as a Privileged Motif in Oncology

The indanone core, a bicyclic aromatic ketone, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" for the design of novel therapeutic agents.[1] Its rigid, yet conformationally adaptable, framework provides an ideal foundation for the strategic placement of various functional groups, enabling the development of potent and selective modulators of a wide array of biological targets.[1][2] This versatility has led to the discovery of numerous indanone derivatives with significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3]

In the realm of oncology, indanone derivatives have demonstrated remarkable potential, exhibiting potent cytotoxic effects against a diverse range of cancer cell lines.[1][4] Their mechanisms of action are often distinct from conventional chemotherapeutics, offering promising avenues to overcome drug resistance and improve therapeutic outcomes.[4][5] This guide provides a comprehensive overview of the synthesis of anticancer agents derived from indanone precursors, detailing key synthetic strategies, experimental protocols, and methods for biological evaluation. We will explore the causality behind experimental choices and provide a framework for the rational design of novel indanone-based cancer therapies.

Key Synthetic Strategies for Indanone-Based Anticancer Agents

The synthesis of bioactive indanone derivatives often involves the modification of the core structure at various positions to modulate their pharmacological properties. Several synthetic methodologies have proven effective in generating libraries of diverse indanone analogs for anticancer screening.

Claisen-Schmidt Condensation for the Synthesis of 2-Benzylidene-1-Indanones

A prevalent and straightforward method for synthesizing a key class of anticancer indanone derivatives, the 2-benzylidene-1-indanones, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a 1-indanone with an aromatic aldehyde. The resulting α,β-unsaturated ketone system is a crucial pharmacophore for the anticancer activity of these compounds.

Rationale behind the methodology: The addition of a base (e.g., sodium hydroxide) is critical as it deprotonates the α-carbon of the 1-indanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol addition product yields the thermodynamically stable conjugated system of the 2-benzylidene-1-indanone. The choice of solvent, typically an alcohol like methanol or ethanol, facilitates the dissolution of the reactants and the base.

G Indanone 1-Indanone Enolate Indanone Enolate Indanone->Enolate + Base Aldehyde Aromatic Aldehyde Adduct Aldol Adduct Base Base (e.g., NaOH) Enolate->Adduct + Aromatic Aldehyde Product 2-Benzylidene-1-indanone Adduct->Product - H2O

Caption: Claisen-Schmidt condensation workflow.

Nazarov Cyclization for the Synthesis of Substituted Indanones

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones, which can be adapted to form the indanone core. This method is particularly useful for creating indanones with specific substitution patterns on the aromatic ring.[6][7] The reaction typically involves the treatment of a divinyl ketone (chalcone) with a strong acid, such as trifluoroacetic acid (TFA).[6][7]

Rationale behind the methodology: The acid protonates the carbonyl oxygen of the chalcone, activating the molecule. This is followed by a 4π-electrocyclic ring closure of the resulting pentadienyl cation to form a cyclopentenyl cation. Subsequent elimination of a proton yields the indanone product. This method allows for the synthesis of complex indanones from readily available chalcone precursors.[7]

Synthesis of Spiroisoxazoline Indanone Derivatives via 1,3-Dipolar Cycloaddition

A more complex and highly valuable class of indanone-based anticancer agents are the spiroisoxazolines. These are synthesized through a 1,3-dipolar cycloaddition reaction.[8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which in this case is an exocyclic double bond on the indanone scaffold.

Rationale behind the methodology: This cycloaddition reaction is a highly efficient method for constructing five-membered heterocyclic rings with high regioselectivity. The resulting spirocyclic structure introduces a three-dimensional complexity to the indanone scaffold, which can lead to enhanced binding affinity and selectivity for biological targets.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 2-Benzylidene-1-indanone Derivative

This protocol describes the synthesis of a representative 2-benzylidene-1-indanone, a class of compounds that has shown potent inhibition of tubulin polymerization.[6]

Materials:

  • 1-Indanone

  • Substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Methanol

  • Sodium hydroxide (50% w/v aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of the 1-indanone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in methanol, slowly add the sodium hydroxide solution (10 equivalents).[7]

  • Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (3:7) mobile phase.[7]

  • Once the reaction is complete (typically within a few hours), quench the reaction by adding distilled water.[7]

  • Extract the product with ethyl acetate (3x volume of the aqueous layer).[7]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[7]

  • Remove the solvent under reduced pressure (in vacuo).[7]

  • Recrystallize the crude product from ethanol to afford the pure 2-benzylidene-1-indanone derivative as a solid.[7]

Protocol 2: Synthesis of a Gallic Acid-Based Indanone Derivative

This protocol outlines a multi-step synthesis of a gallic acid-based indanone derivative, which has demonstrated significant anticancer activity.[9][10]

Materials:

  • Gallic acid

  • Methylating agent (e.g., dimethyl sulfate)

  • Reducing agent (e.g., lithium aluminum hydride)

  • Oxidizing agent (e.g., pyridinium chlorochromate)

  • Trimethoxyacetophenone

  • Sodium hydroxide

  • Trifluoroacetic acid (TFA)

  • Aromatic aldehyde (for final condensation)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

Procedure:

  • Methylation of Gallic Acid: Methylate gallic acid using a suitable methylating agent to obtain trimethoxy-methyl benzoate.[10]

  • Reduction to Alcohol: Reduce the ester group of the trimethoxy-methyl benzoate to a hydroxyl group using a strong reducing agent to yield trimethoxybenzyl alcohol.[10]

  • Oxidation to Aldehyde: Oxidize the benzyl alcohol to the corresponding trimethoxybenzaldehyde using a suitable oxidizing agent.[10]

  • Chalcone Formation: Condense the trimethoxybenzaldehyde with trimethoxyacetophenone in an alkaline solution to form the chalcone.[10]

  • Nazarov Cyclization to Indanone: Convert the chalcone to the indanone moiety by heating with trifluoroacetic acid.[10]

  • Final Condensation: Condense the indanone with a suitable aromatic aldehyde in an alkaline solution to obtain the benzylidene compound.[10]

  • Reduction to Final Product: Reduce the 2-benzylidene group to a 2-benzyl group via catalytic hydrogenation to yield the final 2-benzyl-indanone derivative.[10]

Biological Evaluation of Indanone-Based Anticancer Agents

Once synthesized, the novel indanone derivatives must be evaluated for their anticancer activity. A tiered approach is typically employed, starting with in vitro assays and progressing to in vivo studies for the most promising candidates.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8][9][11]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[11]

  • Indanone derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.[11][12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • IC50 Determination: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Indanone Derivatives (and controls) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) can be performed.

Materials:

  • Cancer cells treated with the indanone derivative

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both treated and control cells by trypsinization and collect the cell pellets by centrifugation.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of indanone derivatives on the cell cycle progression of cancer cells.[13]

Materials:

  • Cancer cells treated with the indanone derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and obtain a cell pellet by centrifugation.[12]

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mechanisms of Action of Indanone-Based Anticancer Agents

The anticancer activity of indanone derivatives stems from their ability to modulate various signaling pathways and cellular processes critical for cancer cell survival and proliferation.

G cluster_mechanisms Cellular Targets and Pathways cluster_outcomes Cellular Outcomes Indanone Indanone Derivatives Tubulin Tubulin Polymerization Indanone->Tubulin Inhibition NFkB NF-κB Signaling Pathway Indanone->NFkB Downregulation COX2 COX-2 Enzyme Indanone->COX2 Inhibition Apoptosis_reg Apoptosis Regulators (Bax, Bcl-2, Caspase-3) Indanone->Apoptosis_reg Modulation Mitotic_arrest Mitotic Arrest (G2/M Phase) Tubulin->Mitotic_arrest Apoptosis Induction of Apoptosis NFkB->Apoptosis Reduced_proliferation Reduced Cell Proliferation NFkB->Reduced_proliferation Anti_inflammatory Anti-inflammatory Effects COX2->Anti_inflammatory Apoptosis_reg->Apoptosis Mitotic_arrest->Apoptosis

Caption: Key mechanisms of action of indanone derivatives.

  • Tubulin Polymerization Inhibition: Several indanone derivatives, particularly 2-benzylidene-1-indanones, have been shown to inhibit tubulin polymerization.[10][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[13][14]

  • Downregulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell proliferation, and apoptosis.[13] Some indanone-based thiazolyl hydrazone derivatives have been found to exert their anticancer effects by downregulating the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2.[13][15]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and tumorigenesis. Certain indanone spiroisoxazoline derivatives have been designed as selective COX-2 inhibitors, demonstrating potent anti-inflammatory and anticancer activities.[8]

  • Induction of Apoptosis: A common outcome of treatment with various indanone derivatives is the induction of apoptosis. This can be mediated through the modulation of key apoptosis-regulating proteins, such as increasing the expression of the pro-apoptotic protein Bax and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[8]

Data Presentation: Anticancer Activity of Selected Indanone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative indanone derivatives against various human cancer cell lines, showcasing the therapeutic potential of this scaffold.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference(s)
Indanone-based Thiazolyl HydrazoneITH-6HT-29 (Colon)0.44[12][15]
COLO 205 (Colon)0.98[12][15]
KM 12 (Colon)0.41[12][15]
2-Benzylidene-1-indanoneCompound 9jMCF-7 (Breast)0.01[12]
HCT-116 (Colon)0.088[12]
THP-1 (Leukemia)0.12[12]
A549 (Lung)0.21[12]
Spiroisoxazoline DerivativeCompound 9fMCF-7 (Breast)0.03 ± 0.01[8]
Gallic Acid-based IndanoneCompound 10MCF-7 (Breast)2.2[9]

Conclusion and Future Perspectives

The indanone scaffold has proven to be a highly fruitful starting point for the development of novel anticancer agents. The synthetic versatility of the indanone core allows for the creation of diverse chemical libraries, leading to the identification of compounds with potent and selective anticancer activity. The mechanisms of action of these derivatives are multifaceted, often targeting key cellular processes and signaling pathways that are dysregulated in cancer.

Future research in this area should focus on the rational design of new indanone derivatives with improved pharmacokinetic and pharmacodynamic properties. The hybridization of the indanone scaffold with other known pharmacophores is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[4][5] Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for their clinical translation. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of the next generation of indanone-based anticancer therapies.

References

Introduction: The Quest for New Antimicrobials and the Potential of the Indanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents from 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

The escalating crisis of antimicrobial resistance necessitates urgent exploration of novel chemical scaffolds for drug development. Indanone derivatives have emerged as a promising class of compounds due to their versatile biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The rigid, bicyclic structure of the this compound core provides a robust framework for chemical modification. The key to its potential lies in the strategically positioned ketone functional group at the C-1 position, which serves as a highly reactive handle for synthesizing a diverse library of derivatives.

This guide provides a comprehensive overview and detailed protocols for the development of two major classes of antimicrobial compounds derived from this compound: Chalcones and Schiff Bases . Both classes are well-documented for their broad-spectrum antimicrobial activities.[2][3][4][5] We will detail the synthetic methodologies, explain the rationale behind experimental choices, and provide step-by-step protocols for evaluating their antimicrobial efficacy.

This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Logical Workflow for Antimicrobial Development

The development process follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that new chemical entities are created efficiently and tested rigorously for their desired antimicrobial properties.

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Evaluation cluster_2 Lead Optimization A Starting Material: This compound B Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation) A->B C Synthesis of Schiff Base Derivatives (Condensation Reaction) A->C D Purification & Structural Characterization (Chromatography, NMR, MS, IR) B->D C->D E Minimum Inhibitory Concentration (MIC) Assay D->E Screen Compound Library F Minimum Bactericidal Concentration (MBC) Assay E->F For potent hits G Data Analysis & Hit Identification E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Further Chemical Modification H->I

Caption: Overall workflow from starting material to lead optimization.

Part 1: Synthesis of Antimicrobial Derivatives

The ketone group of this compound is the primary site for derivatization. We present protocols for two high-yield, reliable reactions to generate compound libraries with significant potential for antimicrobial activity.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are bi-aryl compounds with an α,β-unsaturated ketone core, known for their diverse biological activities, including potent antibacterial and antifungal effects.[4][5][6] The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation between the indanone (acting as the ketone component) and a substituted aromatic aldehyde.

Causality: The base (e.g., NaOH) is crucial as it abstracts an acidic α-proton from the indanone (at the C-2 position), generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to an aldol addition product, which subsequently dehydrates to form the stable, conjugated chalcone structure.

G Indanone 5,6-Dimethyl-1-indanone (Ketone) Enolate Indanone Enolate (Nucleophile) Indanone->Enolate Deprotonation Aldehyde Substituted Aromatic Aldehyde Product Indanone-Chalcone Derivative Base Base (NaOH) Catalyst Enolate->Product Nucleophilic Attack on Aldehyde

Caption: Reaction mechanism for Chalcone synthesis.

Protocol 1: Synthesis of an Indanone-Chalcone Derivative

Reagents & Materials
This compound
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
Ethanol (95%)
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
Hydrochloric Acid (HCl), dilute (e.g., 1M)
Magnetic stirrer with hotplate, Round-bottom flask, Condenser
Beakers, Buchner funnel, Filter paper
Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the chosen substituted aromatic aldehyde (1.1 eq) in ethanol (20-30 mL).

  • Initiation: Cool the flask in an ice bath. While stirring vigorously, add the NaOH solution dropwise over 15-20 minutes. The dropwise addition helps control the reaction temperature, preventing unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

  • Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~100 g). Neutralize the mixture by slowly adding dilute HCl until the pH is ~7. This step precipitates the solid chalcone product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.

  • Drying & Recrystallization: Dry the crude product in an oven at 50-60°C. For higher purity, recrystallize the product from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods like ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group (-C=N-), are another class of compounds with well-established antimicrobial properties.[2][7][8] They are synthesized by the condensation of a primary amine (or its derivatives, like hydrazides) with a carbonyl compound. The lone pair of electrons on the nitrogen atom of the amine makes it a potent nucleophile.

Causality: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the indanone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. This is followed by a dehydration step to yield the stable imine product.

Protocol 2: Synthesis of an Indanone-Schiff Base Derivative

Reagents & Materials
This compound
Primary Amine (e.g., 4-aminophenol) or Hydrazide
Absolute Ethanol or Methanol
Glacial Acetic Acid (catalytic amount)
Magnetic stirrer with hotplate, Round-bottom flask, Condenser
Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol (25 mL) in a round-bottom flask.

  • Reagent Addition: Add the primary amine or hydrazide (1.0 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser and reflux the mixture for 4-6 hours. The heat provides the necessary activation energy for the dehydration step. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified Schiff base and confirm its structure using appropriate spectroscopic techniques (NMR, IR, MS).

Part 2: Protocols for Antimicrobial Susceptibility Testing

Once a library of derivatives is synthesized and purified, their biological activity must be quantified. The gold-standard method for determining the antimicrobial efficacy of a compound is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

G A Prepare Stock Solution of Test Compound (e.g., in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with Growth Media A->B D Inoculate all wells (except sterility control) with bacteria B->D C Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) C->D E Incubate plate (e.g., 37°C for 18-24h) D->E F Read Results: Find lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials & Reagents:

  • Synthesized indanone derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile 96-well microtiter plates

  • Spectrophotometer, Incubator, Micropipettes

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL).

  • Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates an initial 1:2 dilution. Transfer 100 µL from this well to the next well in the row to perform a 2-fold serial dilution across the plate. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations.

  • Control Wells:

    • Positive Control: Prepare a row with a standard antibiotic (e.g., Ciprofloxacin) following the same dilution scheme.

    • Negative (Growth) Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Solvent Control: A well containing the highest concentration of DMSO used, CAMHB, and inoculum to ensure the solvent has no antimicrobial effect.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the appropriate volume of the final bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by reading the optical density at 600 nm.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is a logical follow-up for potent compounds identified in the MIC assay to determine if they are bactericidal (kill bacteria) or bacteriostatic (inhibit growth).

Step-by-Step Methodology:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From the wells in the MIC plate that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count (i.e., no colony growth on the agar plate).

Part 3: Data Presentation and Interpretation

The results from the antimicrobial screening should be organized systematically to facilitate analysis and identify structure-activity relationships (SAR).

Table 1: Hypothetical Antimicrobial Activity Data for Indanone Derivatives

Compound IDR-Group (on Aldehyde/Amine)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Chalcone-1 4-Chloro1664
Chalcone-2 4-Nitro832
Chalcone-3 4-Methoxy128>256
SchiffBase-1 4-Hydroxy32128
SchiffBase-2 4-Fluoro1664
Ciprofloxacin (Positive Control)0.50.25

Interpretation and SAR Insights:

  • From the hypothetical data, it can be inferred that electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring of the chalcone derivatives (Chalcone-1, Chalcone-2) lead to better antimicrobial activity compared to electron-donating groups (e.g., -OCH₃ in Chalcone-3).

  • The nitro-substituted chalcone (Chalcone-2) shows the most promising activity among the synthesized compounds.

  • The compounds generally exhibit better activity against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli), which could be due to the protective outer membrane of Gram-negative bacteria.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. Through straightforward and reliable synthetic transformations like the Claisen-Schmidt condensation and Schiff base formation, a diverse library of derivatives can be generated. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and systematic biological evaluation of these compounds. By correlating the structural modifications with antimicrobial activity data, researchers can elucidate key structure-activity relationships, paving the way for the rational design and optimization of potent new drug candidates in the fight against microbial infections.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to help you improve your reaction yields and product purity.

The construction of the indanone scaffold is a cornerstone of synthetic chemistry, providing access to a wide range of biologically active molecules.[1] The intramolecular Friedel-Crafts acylation is the most prevalent and robust method for this transformation, typically involving the cyclization of a 3-arylpropanoic acid derivative.[2][3] However, success is highly dependent on careful control of reagents and reaction conditions. This guide provides a systematic approach to troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethylphenyl)propanoic acid or its acyl chloride.

Q1: My reaction has failed or the yield is extremely low (<10%). What are the most critical factors to investigate first?

This is a common issue often traced back to one of three areas: the integrity of your starting materials, the activity of the catalyst, or the reaction conditions.

A1: Immediate Action Plan:

  • Verify Starting Material Purity: The precursor, 3-(3,4-dimethylphenyl)propanoic acid, must be pure and, more importantly, dry. If you are converting it to the acyl chloride, ensure the conversion is complete and the thionyl chloride (or oxalyl chloride) is freshly distilled. Any residual carboxylic acid will be unreactive under these conditions and will complicate purification.

  • Ensure Anhydrous Conditions: Friedel-Crafts catalysts, particularly Lewis acids like aluminum chloride (AlCl₃), are extremely sensitive to moisture. Water will hydrolyze and deactivate the catalyst, halting the reaction.

    • Action: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Commercial anhydrous solvents are acceptable, but for maximum reliability, distill them from an appropriate drying agent.

  • Check Catalyst Activity: The quality of the Lewis acid is paramount. AlCl₃ should be a fine, free-flowing pale yellow or off-white powder. If it is clumpy or dark, it has likely been compromised by moisture.

    • Action: Use a freshly opened bottle of AlCl₃ or sublime the catalyst before use. For polyphosphoric acid (PPA), ensure it is viscous and has not absorbed significant atmospheric water.

A systematic approach to diagnosing a failed reaction is crucial. The following workflow can help pinpoint the issue.

start Low/No Yield Observed sm_check Is Starting Material (SM) Pure & Dry? start->sm_check catalyst_check Is Catalyst Active & Anhydrous? sm_check->catalyst_check Yes sm_impure Root Cause: SM Impurity / Moisture sm_check->sm_impure No conditions_check Were Reaction Conditions Correct? catalyst_check->conditions_check Yes catalyst_inactive Root Cause: Catalyst Deactivated catalyst_check->catalyst_inactive No conditions_wrong Root Cause: Incorrect Temp/Time conditions_check->conditions_wrong No success Problem Resolved conditions_check->success Yes

Caption: Initial troubleshooting workflow for low-yield reactions.

Q2: My TLC analysis shows multiple products, and my final NMR spectrum is complex. What are the likely byproducts?

A2: The formation of multiple products typically points to issues with regioselectivity or intermolecular side reactions.

  • Regioisomers: While the 3,4-dimethyl substitution pattern strongly directs the cyclization to the 5,6-dimethyl product, alternative cyclization is possible, especially under harsh conditions. The key factor influencing regioselectivity in PPA-mediated reactions is the concentration of P₂O₅.[4]

    • High P₂O₅ content in PPA tends to favor the formation of the indanone isomer where the electron-donating group is ortho or para to the carbonyl.

    • Low P₂O₅ content in PPA can promote the formation of the meta-isomer.[4]

    • Solution: Use a consistent and reliable source of PPA. If using AlCl₃, ensure slow addition of the substrate to a well-stirred suspension of the catalyst in the solvent to maintain control.

  • Intermolecular Acylation: If the reaction concentration is too high, the acyl chloride precursor can acylate another molecule of the starting material's aromatic ring rather than cyclizing. This leads to high-molecular-weight polymeric material.

    • Solution: Perform the reaction under reasonably dilute conditions. A typical concentration is in the range of 0.1-0.5 M.

  • Dealkylation/Rearrangement: Strong Lewis acids at elevated temperatures can sometimes cause alkyl groups on the aromatic ring to rearrange or be cleaved, leading to a mixture of indanones.

    • Solution: Maintain careful temperature control. For AlCl₃-mediated cyclizations, temperatures between 0°C and room temperature are often sufficient. Avoid excessive heating unless literature for a specific substrate dictates it.

Q3: The reaction mixture turned very dark or black. Is this normal, and how does it affect the yield?

A3: A dark coloration, especially black, is a sign of charring and decomposition. While many Friedel-Crafts reactions do become colored (orange, red, dark brown), blackening indicates significant byproduct formation and will almost certainly reduce your yield.

  • Cause: This is typically caused by excessive heat. The acylium ion intermediate is highly reactive, and if the temperature is too high, it can lead to uncontrolled polymerization and decomposition of the aromatic substrate.[2]

  • Prevention:

    • Temperature Control: The most critical parameter. If using AlCl₃, add it portion-wise to the solvent at a low temperature (e.g., 0°C) before adding the substrate. The reaction is often exothermic, so maintain cooling with an ice bath.

    • Order of Addition: For acyl chloride precursors, a "reverse addition" can be beneficial. Add the acyl chloride solution dropwise to a cooled, well-stirred suspension of AlCl₃ in the solvent. This keeps the concentration of the electrophile low at all times, minimizing side reactions.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up.

Q4: The work-up is problematic, forming a persistent emulsion during extraction. How can I improve product isolation?

A4: Emulsions are common during the work-up of Friedel-Crafts reactions, especially when quenching large amounts of AlCl₃, which produces gelatinous aluminum hydroxides.

  • Quenching: The quenching step is critical.

    • Standard Method: Slowly and carefully pour the reaction mixture onto crushed ice, often with the addition of concentrated HCl. The acid helps to keep the aluminum salts soluble (as AlCl₃ or [Al(H₂O)₆]³⁺) and prevents the formation of aluminum hydroxide precipitates.

    • Caution: This quenching is highly exothermic and releases HCl gas. Perform it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Breaking Emulsions:

    • Add Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the separation of layers.

    • Filter: If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite® or glass wool to remove the solids before attempting to separate the layers.

    • Change Solvent: In some cases, adding a small amount of a different organic solvent with a different density can help break the emulsion.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for this synthesis?

The intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid is the most direct and widely cited method for forming the indanone core.[1][3] The two most common promoters for this cyclization are polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) with the corresponding acyl chloride.

Catalyst SystemPrecursorTypical ConditionsAdvantagesDisadvantages
PPA Carboxylic AcidNeat PPA, 80-100°CSimple one-step procedure.Viscous, difficult to stir; work-up can be challenging; high temperatures may cause side reactions.
AlCl₃ Acyl ChlorideCH₂Cl₂, CS₂, or DCE; 0°C to RTHigh reactivity, lower temperatures.Requires a two-step process (acid -> acyl chloride -> cyclization); strict anhydrous conditions required; catalyst is corrosive and difficult to handle.
Q: How should I prepare the 3-(3,4-dimethylphenyl)propanoic acid precursor?

A standard route is the Friedel-Crafts acylation of o-xylene with succinic anhydride, followed by reduction of the resulting keto-acid.

cluster_0 Precursor Synthesis Workflow o-Xylene o-Xylene Step 1 Friedel-Crafts Acylation (AlCl₃) Succinic Anhydride Succinic Anhydride Keto-Acid Keto-Acid Step 2 Reduction Keto-Acid->Step 2 Clemmensen or Wolff-Kishner Reduction Propanoic Acid 3-(3,4-dimethylphenyl) propanoic acid Step 1->Keto-Acid Step 2->Propanoic Acid

Caption: Common workflow for precursor synthesis.

Q: What are the essential safety precautions?
  • Lewis Acids (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood, wearing gloves, lab coat, and safety glasses. Quenching is highly exothermic and releases HCl gas.

  • Polyphosphoric Acid (PPA): Corrosive. When hot, it can cause severe burns. The work-up with water is also very exothermic.

  • Thionyl Chloride (SOCl₂): Toxic and corrosive. Reacts with water to release HCl and SO₂ gas. Must be handled in a fume hood.

  • Solvents: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are suspected carcinogens. Carbon disulfide (CS₂) is extremely flammable and toxic. Use appropriate engineering controls and personal protective equipment.

Q: My final product is pure by NMR but won't crystallize. What should I do?

This compound has a reported melting point of 45-47°C, so it can exist as a low-melting solid or a waxy substance.[5] If it fails to crystallize, even after purification:

  • High-Vacuum Drying: Ensure all residual solvent is removed under a high vacuum.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can initiate nucleation.

  • Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the purified oil.

  • Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane) to the oil and stir vigorously. This may crash out the product as a solid.

  • Chromatography: If all else fails, column chromatography on silica gel is an effective method for obtaining a pure, albeit potentially amorphous, product.

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a representative procedure based on common methods for indanone synthesis.[1][4]

  • Preparation: Place polyphosphoric acid (approx. 10 times the weight of the starting material) into a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heating: Heat the PPA to 80-90°C with vigorous stirring to ensure a homogenous temperature.

  • Addition of Substrate: Add 3-(3,4-dimethylphenyl)propanoic acid (1.0 equivalent) in portions to the hot PPA over 15-20 minutes. The mixture may become thicker.

  • Reaction: Maintain the internal temperature at 90-100°C and stir vigorously for 2-4 hours. Monitor the reaction progress by withdrawing a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: After the reaction is complete, cool the flask to around 60°C and very slowly and carefully pour the viscous mixture onto a large amount of crushed ice in a beaker with stirring. This step is highly exothermic.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

References

Technical Support Center: Purification of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.

Introduction

This compound is a colorless solid with a melting point of 45-47 °C and a boiling point of 129-130 °C.[1][2] It is soluble in common organic solvents.[1][2] The purification of this indanone derivative is a critical step to remove unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications. The choice of purification technique depends on the nature and quantity of the impurities present. This guide will focus on the two most common and effective methods: recrystallization and flash column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My crude product is a brown and sticky oil, not a solid. What's wrong?

This is a common issue and usually indicates the presence of significant impurities that are depressing the melting point of your compound.

  • Probable Cause:

    • Residual Solvent: Incomplete removal of the reaction solvent.

    • Unreacted Starting Materials: If the synthesis reaction did not go to completion, the presence of liquid starting materials can result in an oily product.

    • Formation of Regioisomers: Friedel-Crafts reactions can sometimes produce isomeric byproducts, which may be oils at room temperature. For instance, in the synthesis of a similar compound, 5,6-dimethoxy-2-methyl-1-indanone, an oily regioisomer was observed as a byproduct.[3]

    • Polymerization: Under strongly acidic conditions used in some synthetic routes, the starting material or product can polymerize, leading to a complex, often oily, mixture.

  • Solution Workflow:

    start Crude product is a brown, sticky oil TLC Run a TLC in Hexane:Ethyl Acetate (4:1) start->TLC multiple_spots Multiple spots observed? TLC->multiple_spots yes Yes multiple_spots->yes no No (Single broad spot) multiple_spots->no column Purify by Flash Column Chromatography yes->column recrystallize Attempt Recrystallization from a non-polar solvent (e.g., Hexane) no->recrystallize end Pure, solid product column->end recrystallize->end

    Caption: Decision workflow for purifying an oily crude product.

    • Analyze by TLC: First, analyze your crude product using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 4:1 v/v). If you see multiple spots, column chromatography is the recommended next step.

    • Attempt Recrystallization: If you observe a single, albeit potentially broad, spot on the TLC, you can attempt a preliminary purification by recrystallization from a non-polar solvent like hexane. This may help to remove highly polar impurities and induce crystallization.

    • Column Chromatography: For mixtures with multiple components, flash column chromatography is the most effective method for separation.

Issue 2: My compound won't crystallize during recrystallization.

Failure to crystallize is a common frustration in the lab. Here’s how to troubleshoot it.

  • Probable Causes & Solutions:

Probable CauseScientific Rationale & Solution
Too much solvent The solution is not saturated, preventing the formation of crystal nuclei. Solution: Evaporate some of the solvent under reduced pressure and attempt to cool the solution again.
Cooling too quickly Rapid cooling can lead to the formation of an oil or a very fine precipitate instead of well-defined crystals. Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
High impurity levels Impurities can inhibit crystal lattice formation. Solution: If the product is heavily contaminated, it may be necessary to first purify it by column chromatography and then recrystallize the resulting partially purified solid.
Lack of nucleation sites Crystal growth requires a starting point (a nucleus). Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles generated can act as nucleation sites. Alternatively, add a tiny seed crystal of the pure compound if available.

Issue 3: My compound co-elutes with an impurity during column chromatography.

Achieving baseline separation can be challenging, especially with closely related impurities.

  • Probable Cause:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between your product and the impurity.

    • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.

    • Poorly Packed Column: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and inefficient separation.

  • Troubleshooting Steps:

    • Optimize the TLC: Before running the column, optimize the separation on a TLC plate. Aim for an Rf value of around 0.2-0.3 for your target compound, with clear separation from the impurity.[4] You can try different ratios of hexane and ethyl acetate, or introduce a small amount of a more polar solvent like dichloromethane.

    • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar compounds first, then gradually increase the polarity of the eluent to elute your product and then the more polar impurities.

    • Reduce the Load: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio can be increased to 50:1 or even 100:1.

    • Ensure Proper Packing: Pack the column carefully to create a homogenous and stable bed of silica gel. Slurry packing is generally recommended to avoid air bubbles and channels.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound on a multi-gram scale?

For multi-gram scale purifications, recrystallization is often the most practical and economical method, provided the impurities are significantly more or less soluble than the product in the chosen solvent. If the crude product is relatively pure (>90%), a single recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture should yield high-purity material. For more complex mixtures, large-scale flash chromatography may be necessary.

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.[5]

  • Solvent Selection Workflow:

    start Start with a small amount of crude product test_solvents Test solubility in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) start->test_solvents hot_dissolve Does it dissolve when hot? test_solvents->hot_dissolve yes1 Yes hot_dissolve->yes1 no1 No hot_dissolve->no1 cold_insoluble Does it precipitate upon cooling? yes2 Yes cold_insoluble->yes2 no2 No cold_insoluble->no2 yes1->cold_insoluble ideal_solvent Ideal single solvent found yes2->ideal_solvent try_another Try another solvent no1->try_another two_solvent Consider a two-solvent system no2->two_solvent try_another->test_solvents

    Caption: Workflow for selecting a recrystallization solvent.

Based on the properties of similar indanones, ethanol is a good starting point for recrystallization.

Q3: What are the expected impurities from the synthesis of this compound?

The synthesis of this compound often involves an intramolecular Friedel-Crafts acylation of a substituted propanoic acid. The most common impurities arise from this step:

  • Unreacted Starting Material: The corresponding 3-(3,4-dimethylphenyl)propanoic acid.

  • Regioisomers: Cyclization can potentially occur at other positions on the aromatic ring, leading to isomers such as 4,5-dimethyl-2,3-dihydro-1H-inden-1-one.

  • Polymeric material: As mentioned earlier, polymerization can be a side reaction.

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate is a good indication of a pure compound.

  • Melting Point: A sharp melting point range that is close to the literature value (45-47 °C) is a strong indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and purity assessment. The absence of peaks corresponding to impurities is a definitive sign of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide their mass-to-charge ratio, aiding in their identification.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is designed for the purification of a crude sample of this compound that is mostly solid.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near its boiling point) while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass and leave it undisturbed. Crystal formation should begin as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin the separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Solvent Removal: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Safety Information

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]

References

Technical Support Center: Optimization of Reaction Conditions for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indanone scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Its significance in drug development, particularly for treatments targeting neurodegenerative diseases like Alzheimer's, makes the efficient and reliable synthesis of indanone derivatives a critical focus for researchers.[2]

The most common and robust method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[2][3] However, this and other synthetic routes, such as the Nazarov cyclization, are often plagued by challenges including low yields, poor regioselectivity, and the formation of intractable side products.[3][4] This guide serves as a technical support resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and optimized protocols in a practical question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 1-indanones?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive acyl chlorides, typically promoted by a strong Brønsted or Lewis acid.[3] Alternative powerful methods include the Nazarov cyclization of divinyl ketones (e.g., chalcones) and various transition-metal-catalyzed reactions , such as palladium-catalyzed carbonylative cyclizations or C-H annulation reactions.[1][3][5][6]

Q2: How do I select the most effective catalyst for an intramolecular Friedel-Crafts cyclization?

A2: Catalyst choice is highly substrate-dependent. For the direct cyclization of 3-arylpropionic acids , strong Brønsted acids are often required. Common choices include polyphosphoric acid (PPA), triflic acid (TfOH), or Eaton's reagent (methanesulfonic acid/P₂O₅).[3][7][8] For the cyclization of more reactive 3-arylpropionyl chlorides , traditional Lewis acids like aluminum chloride (AlCl₃) are effective.[1][3] For sensitive substrates, milder catalysts like niobium pentachloride (NbCl₅) or various metal triflates (e.g., Sc(OTf)₃, In(OTf)₃) can offer improved yields and functional group tolerance.[3][9]

Q3: Why is moisture so detrimental to my Friedel-Crafts reaction?

A3: Many powerful Lewis acid catalysts, especially aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3] Water will readily react with and hydrolyze the catalyst, rendering it inactive.[3][8] This deactivation quenches the reaction, leading to dramatically reduced or zero yield of the desired indanone. Therefore, using anhydrous solvents, dried glassware, and maintaining an inert atmosphere (e.g., nitrogen or argon) are critical for success.[8]

Q4: My reaction is producing a mixture of isomers. How can I control regioselectivity?

A4: Controlling regioselectivity is a common and significant challenge when the aromatic ring has multiple potential sites for cyclization.[3][4] Several strategies can be employed:

  • Steric Hindrance: Bulky substituents on the aromatic ring can physically block certain positions, directing the acylation to less hindered sites.[3]

  • Solvent Choice: The reaction solvent can influence the product distribution. For instance, nitromethane has been reported to provide superior selectivity in certain cases.[3][10]

  • Temperature Control: Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.[3]

  • Catalyst Modification: For reactions using polyphosphoric acid (PPA), adjusting its phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity of the cyclization.[3][4] PPA with a high P₂O₅ content tends to favor the ortho/para product, while a lower P₂O₅ content can promote the formation of the meta isomer.[4]

Troubleshooting Common Issues in Indanone Synthesis

This section addresses specific problems encountered during experiments and provides a logical workflow for diagnosing and solving them.

Start Experiment Fails (Low Yield / Impure Product) Check_Yield Primary Issue: Low or No Yield? Start->Check_Yield Analyze Outcome Check_Purity Primary Issue: Multiple Products / Impurities? Start->Check_Purity Catalyst 1. Catalyst Issues - Inactive (Moisture)? - Insufficient Amount? - Wrong Type? Check_Yield->Catalyst Investigate Regioisomers 1. Regioisomer Formation - Adjust PPA concentration - Change Solvent/Temp - Leverage Sterics Check_Purity->Regioisomers Investigate Conditions 2. Reaction Conditions - Temperature Too Low/High? - Wrong Solvent? - Reaction Time? Catalyst->Conditions If catalyst is OK Substrate 3. Substrate Issues - Deactivated Ring? - Impure Starting Material? Conditions->Substrate If conditions are OK Intermolecular 2. Intermolecular Rxn - Use High Dilution - Slow Substrate Addition Regioisomers->Intermolecular If not isomers Decomposition 3. Product Instability - Reduce Temp/Time - Milder Workup Intermolecular->Decomposition If not concentration-dependent

Caption: General troubleshooting workflow for indanone synthesis.
Issue 1: Low or No Product Yield

This is the most frequent problem encountered in Friedel-Crafts and related cyclizations.

  • Possible Cause 1: Inactive or Inappropriate Catalyst

    • The "Why": Lewis acids like AlCl₃ are hygroscopic and rapidly deactivated by atmospheric moisture.[8] Brønsted acids like PPA can vary in strength depending on their age and P₂O₅ content.[8] Using the wrong type of acid (e.g., a mild Lewis acid for a deactivated carboxylic acid) will fail to promote the reaction.[7]

    • Solution:

      • Always use a fresh, unopened bottle of the Lewis acid or verify the activity of your Brønsted acid. Handle all moisture-sensitive reagents under an inert atmosphere (N₂ or Ar).[8]

      • For direct cyclization of 3-arylpropionic acids, ensure a sufficiently strong acid like TfOH or PPA is used.[7]

      • Consider catalysts like NbCl₅, which can convert the carboxylic acid to the acyl chloride in situ before catalyzing the cyclization.[9]

  • Possible Cause 2: Insufficient Catalyst Loading

    • The "Why": In many Friedel-Crafts acylations, the catalyst is not truly catalytic. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[7] Therefore, stoichiometric or even super-stoichiometric amounts are often required.

    • Solution: For AlCl₃-mediated reactions, use at least 1.1 to 1.5 equivalents of the catalyst. For other systems, consult literature procedures for the specific substrate class.[7]

  • Possible Cause 3: Deactivated Aromatic Ring

    • The "Why": The Friedel-Crafts reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring reduce its nucleophilicity, making it less reactive towards the electrophilic acylium ion and severely impeding or preventing the reaction.[7]

    • Solution: If the substrate is highly deactivated, more forcing conditions (stronger superacids, higher temperatures) may be necessary.[3][7] However, success may be limited, and exploring an alternative synthetic route that does not rely on electrophilic substitution may be more fruitful.

  • Possible Cause 4: Suboptimal Temperature or Solvent

    • The "Why": The reaction may lack sufficient thermal energy to overcome the activation barrier, or excessive heat can lead to decomposition of the starting material or product.[7] The solvent choice impacts reagent solubility and catalyst activity.[3]

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time. For many AlCl₃ reactions, a common procedure is to start at 0 °C and allow the reaction to slowly warm to room temperature.[7]

Issue 2: Formation of Multiple Products or Impurities

The presence of side products complicates purification and reduces the yield of the target indanone.

  • Possible Cause 1: Intermolecular Acylation & Polymerization

    • The "Why": At high concentrations, the highly reactive acylium ion intermediate can be attacked by a second molecule of the aromatic starting material (intermolecularly) instead of the tethered aromatic ring (intramolecularly). This leads to dimers, oligomers, and polymers.[3][7][8]

    • Solution: Employ high-dilution conditions to kinetically favor the desired intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly over a long period to a large volume of solvent, keeping the instantaneous concentration of reactive intermediates low.[7][8]

  • Possible Cause 2: Product Instability

    • The "Why": The indanone product itself may be unstable under the harsh, strongly acidic reaction conditions, especially with prolonged reaction times or at elevated temperatures. This can lead to decomposition or subsequent reactions like the formation of indene derivatives.[3][8]

    • Solution: Monitor the reaction progress closely using TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily long reaction times or excessive heat.[3]

Key Synthetic Methodologies & Protocols

Method 1: Intramolecular Friedel-Crafts Acylation

This is the classical and most widely used approach. The reaction proceeds via the generation of an electrophilic acylium ion that is attacked by the tethered aromatic ring.[2]

sub 3-Arylpropanoic Acid or Acyl Chloride activated Acylium Ion (Electrophile) sub->activated Activation + cat Lewis or Brønsted Acid cat->activated attack Intramolecular Electrophilic Attack activated->attack Cyclization sigma Sigma Complex (Cationic Intermediate) attack->sigma deprotonate Deprotonation & Rearomatization sigma->deprotonate -H⁺ product 1-Indanone deprotonate->product sub Divinyl Ketone (e.g., Chalcone) activated Pentadienyl Cation sub->activated Activation + H⁺ cat Acid Catalyst cat->activated attack 4π Conrotatory Electrocyclization activated->attack Key Step cyclo Cyclopentenyl Cation attack->cyclo deprotonate Elimination (e.g., -H⁺) cyclo->deprotonate product Indanone (Cyclopentenone) deprotonate->product

References

Technical Support Center: Purification of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the attainment of high-purity material essential for downstream applications.

Troubleshooting Guide: Overcoming Common Purification Challenges

The synthesis of this compound, commonly achieved via an intramolecular Friedel-Crafts acylation of a 3-(3,4-dimethylphenyl)propanoic acid derivative, can present several purification challenges. This section addresses specific issues you may encounter during your experiments.

Question 1: My final product has a lower than expected melting point and appears as an oil or waxy solid. What is the likely cause and how can I fix it?

Answer:

A depressed melting point or non-crystalline final product often indicates the presence of impurities, most notably regioisomers formed during the cyclization step of the synthesis. The primary starting material for the intramolecular Friedel-Crafts acylation is typically derived from 1,2-dimethylbenzene (o-xylene). The cyclization of the resulting 3-(3,4-dimethylphenyl)propanoic acid can theoretically lead to the desired 5,6-dimethyl isomer and the undesired 4,5-dimethyl isomer. The presence of the latter can disrupt the crystal lattice of the target compound, leading to the observed physical properties. Some regioisomeric impurities of similar compounds have been described as oils, which would contribute to the difficulty in obtaining a crystalline solid[1].

Recommended Purification Protocol: Recrystallization

Recrystallization is a highly effective technique for removing such isomeric impurities. A carefully selected solvent system will dissolve the crude product at an elevated temperature and allow for the selective crystallization of the desired, less soluble isomer upon cooling.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on protocols for analogous indanones, methanol or ethanol are excellent starting points for recrystallization[1][2]. A mixed solvent system, such as hexane/ethyl acetate, can also be effective.

  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent (e.g., methanol). Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Crystallization: Slowly cool the saturated solution to room temperature. To maximize yield, you can then place the flask in an ice bath or a freezer at approximately -20°C[1].

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Solvent System Rationale
Methanol or EthanolOften provides good solubility at elevated temperatures and lower solubility at reduced temperatures for aromatic ketones.
Hexane/Ethyl AcetateA non-polar/polar mixture that can be fine-tuned to achieve optimal differential solubility between the desired product and impurities.
Question 2: My HPLC analysis shows multiple peaks, even after recrystallization. How can I achieve higher purity?

Answer:

While recrystallization is effective for bulk purification, closely related impurities may co-crystallize with the product. For higher purity, especially for analytical standards or subsequent sensitive reactions, column chromatography is the recommended method. This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule from structurally similar impurities.

Recommended Purification Protocol: Flash Column Chromatography

Flash column chromatography, which uses pressure to accelerate solvent flow, is an efficient method for purifying gram-scale quantities of material[3].

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the most common and effective stationary phase for the separation of moderately polar compounds like indanones.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the column to avoid air bubbles, which can lead to poor separation[3].

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute the compounds. The less polar regioisomers will typically elute before the more polar target compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Question 3: My purified product has a persistent color. What is the source of this coloration and how can I remove it?

Answer:

A persistent color in the final product, often yellow or brown, can be due to trace amounts of highly conjugated impurities or degradation products. These can arise from side reactions during the Friedel-Crafts synthesis, especially if the reaction temperature was not well-controlled, or from oxidation of the product upon exposure to air and light over time.

Troubleshooting and Remediation:

  • Activated Carbon Treatment: During the recrystallization process, after the crude product is dissolved in the hot solvent, a small amount of activated carbon can be added. The activated carbon will adsorb the colored impurities. The hot solution is then filtered to remove the carbon before allowing the solution to cool and crystallize.

  • Thorough Purification: Ensure that all starting materials are pure before beginning the synthesis. If the coloration persists even after recrystallization and carbon treatment, a meticulous column chromatography as described above should be performed.

  • Proper Storage: Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral data for pure this compound?

A1: The identity and purity of this compound can be confirmed by various spectroscopic methods. The expected data are as follows:

  • Molecular Formula: C₁₁H₁₂O[4]

  • Molecular Weight: 160.21 g/mol [4]

  • ¹³C NMR: Expected signals would include those for the methyl carbons, the aliphatic carbons of the five-membered ring, the aromatic carbons, and the carbonyl carbon.

  • ¹H NMR: The spectrum would show characteristic signals for the two methyl groups on the aromatic ring, the two methylene groups in the five-membered ring, and the aromatic protons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone is expected, typically in the range of 1680-1715 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound[4].

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The most common impurities arise from the synthetic route, typically a Friedel-Crafts acylation. These include:

  • Unreacted Starting Material: Such as 3-(3,4-dimethylphenyl)propanoic acid or its acid chloride.

  • Regioisomers: The most likely regioisomeric impurity is 4,5-dimethyl-2,3-dihydro-1H-inden-1-one, resulting from an alternative cyclization position on the aromatic ring.

  • Byproducts of Friedel-Crafts Reaction: Although less common with acylation compared to alkylation, trace amounts of poly-acylated products or byproducts from intermolecular reactions could be present.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain its purity and stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Visualized Workflows

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Methanol or Ethanol) Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC, HPLC, Melting Point) Recrystallization->Purity_Check_1 High_Purity_Product High Purity Product Purity_Check_1->High_Purity_Product Purity ≥ 98% Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Purity_Check_1->Column_Chromatography Purity < 98% or requires higher purity Purity_Check_2 Final Purity Check (Spectroscopic Analysis) Column_Chromatography->Purity_Check_2 Purity_Check_2->High_Purity_Product

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Flowchart Start Impure Product Problem Identify Issue Start->Problem Oily_Solid Oily/Waxy Solid or Low Melting Point Problem->Oily_Solid Physical Appearance Multiple_Peaks Multiple Peaks in HPLC Problem->Multiple_Peaks Analytical Data Colored_Product Colored Product Problem->Colored_Product Visual Inspection Solution_Recrystallization Recrystallization (Methanol/Ethanol) Oily_Solid->Solution_Recrystallization Solution_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Multiple_Peaks->Solution_Chromatography Solution_Carbon Activated Carbon Treatment during Recrystallization Colored_Product->Solution_Carbon Pure_Product Pure Product Solution_Recrystallization->Pure_Product Solution_Chromatography->Pure_Product Solution_Carbon->Pure_Product

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: Minimizing Regioisomer Formation in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize regioselectivity in their acylation reactions. Here, we move beyond standard protocols to delve into the mechanistic subtleties and practical considerations that govern the formation of regioisomers. Our goal is to equip you with the knowledge to predict and control the outcomes of your experiments, ensuring the synthesis of the desired isomer with high purity.

I. Understanding the Core Challenge: The Battle for Regioselectivity

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds and producing aromatic ketones.[1][2] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a resonance-stabilized acylium ion acts as the electrophile.[1][3][4] While robust, the reaction's elegance is often complicated by the formation of multiple regioisomers, particularly when employing substituted aromatic substrates.

The regiochemical outcome is a delicate interplay of electronic and steric factors, dictating the position of acylation on the aromatic ring.[5] Electron-donating groups (EDGs) activate the ring and direct acylation to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and favor meta substitution.[5] Understanding these directing effects is the first step in mastering regiocontrol.

Mechanism of Friedel-Crafts Acylation

The reaction mechanism can be broken down into three primary steps:

  • Generation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with an acyl halide or anhydride to form a highly reactive acylium ion (RCO⁺).[1][2][6]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][7]

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst.[1][8][9]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Halide R-CO-Cl Acylium_Ion R-CO⁺ (Acylium Ion) + AlCl₄⁻ Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring Ar-H Arenium_Ion [Ar(H)(COR)]⁺ (Arenium Ion) Aromatic_Ring->Arenium_Ion + R-CO⁺ Product Ar-COR (Aryl Ketone) Arenium_Ion->Product + AlCl₄⁻ - HCl - AlCl₃

Caption: The three-step mechanism of Friedel-Crafts Acylation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing actionable solutions and the scientific rationale behind them.

Q1: My reaction yields a mixture of ortho and para isomers. How can I favor the para product?

This is a classic challenge when working with activated aromatic rings. The para isomer is often the thermodynamically more stable product due to reduced steric hindrance. Several strategies can be employed to enhance its formation:

A) Steric Hindrance:

  • Bulky Acylating Agents: Employing a sterically demanding acylating agent can disfavor substitution at the more hindered ortho position.

  • Bulky Catalysts: While less common, the use of a bulky Lewis acid catalyst can also influence the steric environment around the reaction center.

B) Temperature Control:

  • Lower Temperatures: Running the reaction at lower temperatures often favors the formation of the kinetic product, which in some cases can be the para isomer.[10] However, for many systems, higher temperatures allow for equilibration to the more stable thermodynamic product, which is typically the para isomer.[10] It is crucial to perform temperature screening to determine the optimal conditions for your specific substrate.

C) Solvent Effects:

  • Polar Solvents: The choice of solvent can significantly impact the ratio of isomers.[11] In some cases, polar solvents like nitrobenzene can favor the formation of the thermodynamic product by stabilizing the charged intermediate that leads to it.[11] Conversely, non-polar solvents like carbon disulfide may favor the kinetic product.[11]

Experimental Protocol: Optimizing for the Para Isomer

  • Initial Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the substituted aromatic substrate (1.0 equiv.) and the chosen solvent (e.g., nitrobenzene for thermodynamic control).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv.) in portions.

  • Acylating Agent Addition: Add the acylating agent (1.0 equiv.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature or heat to a predetermined temperature to favor the thermodynamic product. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[12] Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC to determine the regioisomeric ratio.

Q2: I'm observing acylation at an unexpected position on my polysubstituted aromatic ring. Why is this happening and how can I control it?

With multiple substituents, the directing effects can be either cooperative or competitive.

  • Cooperative Directing Groups: When the directing effects of the substituents reinforce each other (e.g., a para-substituted ring with two activating groups), the regioselectivity is usually high.

  • Competitive Directing Groups: When the directing effects oppose each other, the outcome is determined by the relative activating/deactivating strength of the substituents. A strongly activating group will generally dominate over a weakly activating or deactivating group.

Decision Workflow for Predicting Regioselectivity

G start Polysubstituted Aromatic Ring q1 Are directing groups cooperative or competitive? start->q1 cooperative Cooperative q1->cooperative Cooperative competitive Competitive q1->competitive Competitive consider_sterics Consider steric hindrance from all groups. cooperative->consider_sterics q2 Identify the most powerful activating group. competitive->q2 predict Predict major product based on directing effect of dominant group. q2->predict predict->consider_sterics final_product Predicted Major Regioisomer consider_sterics->final_product

Caption: Decision workflow for predicting the major regioisomer.

Troubleshooting Strategy: If you are obtaining an undesired regioisomer, consider modifying the electronic properties of your substrate. It may be necessary to introduce a blocking group at the undesired reactive site, perform the acylation, and then remove the blocking group.

Q3: My reaction is sluggish and gives a low yield, with a significant amount of starting material remaining.

Several factors can contribute to low reactivity in Friedel-Crafts acylation.

A) Deactivated Substrate:

  • Problem: The presence of moderate to strong electron-withdrawing groups on the aromatic ring can render it too electron-poor to react under standard Friedel-Crafts conditions.[3][13]

  • Solution: For deactivated substrates, more forcing conditions may be necessary, such as higher temperatures or the use of a more potent Lewis acid catalyst. However, be aware that harsh conditions can lead to side reactions. Alternatively, consider a different synthetic route that does not rely on electrophilic aromatic substitution.

B) Catalyst Inactivation:

  • Problem: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[10] Any water present in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. Additionally, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[8]

  • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. It is often necessary to use a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst to compensate for complexation with the product.[8][13]

C) Insufficient Temperature:

  • Problem: The reaction may have a high activation energy that is not being overcome at the current reaction temperature.

  • Solution: Gradually increase the reaction temperature while monitoring for product formation and the appearance of byproducts.[14]

Q4: Are there "greener" or milder alternatives to traditional Lewis acids to improve regioselectivity and reduce waste?

Yes, significant research has been dedicated to developing more environmentally benign and selective catalysts for Friedel-Crafts acylation.

  • Zeolites: These solid acid catalysts can offer high regioselectivity, particularly for the para isomer, due to shape-selective catalysis within their porous structures.[15] They are also reusable, which reduces waste.[15][16]

  • Deep Eutectic Solvents (DES): A mixture of choline chloride and zinc chloride can act as both a catalyst and a solvent, offering high yields and regioselectivity under microwave irradiation.[17][18] This system is often reusable for several cycles.[17][18]

  • Metal Trifluoromethanesulfonates (Triflates): Catalysts like erbium triflate have been shown to be effective for Friedel-Crafts acylation, particularly under microwave-assisted conditions.[3]

Catalyst Performance Comparison

Catalyst SystemTypical ConditionsKey AdvantagesPotential Drawbacks
AlCl₃ Stoichiometric, 0°C to refluxHigh reactivity, low costMoisture sensitive, corrosive, large waste stream
Zeolites (e.g., H-BEA) Catalytic, 100-200°CReusable, shape-selective, "green"Higher temperatures required, potential for lower activity
Deep Eutectic Solvents Catalytic, Microwave, ~120°CReusable, green solvent, high yieldsMay require microwave conditions
Metal Triflates Catalytic, Microwave or conventional heatMilder than AlCl₃, can be used in smaller amountsHigher cost

III. Frequently Asked Questions (FAQs)

  • Can I use a carboxylic acid directly as an acylating agent? Yes, in some cases, particularly with activated aromatic rings, carboxylic acids can be used in the presence of a Brønsted acid or a milder Lewis acid catalyst.[8]

  • Why doesn't polyacylation occur in Friedel-Crafts acylation? The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[4][8][19] This is a significant advantage over Friedel-Crafts alkylation, which often suffers from polyalkylation.[19][20]

  • Can intramolecular Friedel-Crafts acylation occur? Yes, if the aromatic ring and the acyl halide are part of the same molecule and can form a 5- or 6-membered ring, an intramolecular reaction is often favored.[4][21]

  • What are the main limitations of Friedel-Crafts acylation? The reaction is generally not successful with strongly deactivated aromatic rings.[3][13] Additionally, substrates containing functional groups that can react with the Lewis acid catalyst, such as amines and alcohols, are often incompatible.[3][22]

IV. References

  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Retrieved from --INVALID-LINK--

  • Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. (n.d.). Retrieved from --INVALID-LINK--

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from --INVALID-LINK--

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Retrieved from --INVALID-LINK--

  • Friedel-Crafts Acylation Reaction and Mechanism - Chemicals Learning. (n.d.). Retrieved from --INVALID-LINK--

  • Friedel-Crafts acylation (video) - Khan Academy. (n.d.). Retrieved from --INVALID-LINK--

  • Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances, 6(41), 34745-34751. Retrieved from --INVALID-LINK--

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--

  • A Comparative Guide to the Synthesis of Hexanophenone: Friedel-Crafts Acylation vs. Modern Alternatives - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from --INVALID-LINK--

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Optimizing Friedel-Crafts Acylation: A Technical Support Center - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Retrieved from --INVALID-LINK--

  • under what conditions do friedel crafts acylation of benzene occur? : r/chemhelp - Reddit. (2022, October 1). Retrieved from --INVALID-LINK--

  • Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from --INVALID-LINK--

  • Limitations of Friedel–Crafts Reactions - JoVE. (n.d.). Retrieved from --INVALID-LINK--

  • 15.13: Friedel-Crafts Alkanoylation (Acylation) - Chemistry LibreTexts. (2015, July 18). Retrieved from --INVALID-LINK--

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Catalyst Deactivation in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with catalyst performance and longevity during the intramolecular Friedel-Crafts acylation to produce indanones. As your virtual Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

The synthesis of the 1-indanone core is a cornerstone reaction in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] The most common and robust method is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives, a reaction critically dependent on the performance of a Brønsted or Lewis acid catalyst.[1][2] However, catalyst deactivation is a frequent and costly obstacle, leading to low yields, inconsistent results, and difficult purifications. This guide provides a structured, in-depth troubleshooting framework to diagnose, mitigate, and resolve these issues.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered during indanone synthesis.

Q1: My reaction yield is critically low, or the reaction failed to initiate. What are the immediate checks I should perform?

Answer: Low or no yield is a common but often solvable issue. Before investigating complex catalyst deactivation, a systematic check of your reaction setup and reagents is the most effective first step.[3]

  • Atmospheric Moisture: Many catalysts used for this transformation, especially Lewis acids like aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2] Water will hydrolyze and completely deactivate the catalyst.[2]

    • Actionable Advice: Ensure all glassware is oven-dried or flame-dried immediately before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1][3]

  • Reagent Purity: Impurities in your starting materials or solvents can act as poisons or inhibitors.[3]

    • Actionable Advice: Use reagents of the highest possible purity. If necessary, purify solvents and starting materials before use according to standard laboratory procedures.

  • Suboptimal Temperature: The activation energy for the cyclization may not be met if the temperature is too low. Conversely, excessive heat can lead to decomposition and byproduct formation.[4]

    • Actionable Advice: The optimal temperature is substrate and catalyst dependent. For many AlCl₃-catalyzed reactions, a common starting point is to add the catalyst at 0°C and then allow the reaction to warm to room temperature.[4] Monitor the reaction's progress (e.g., by TLC or GC-MS) to determine the ideal temperature profile.

Q2: I'm using a stoichiometric amount of AlCl₃ as the literature suggests, but the reaction is sluggish and incomplete. Isn't AlCl₃ a catalyst?

Answer: This is an excellent and crucial question that highlights a common point of confusion in Friedel-Crafts acylation. While AlCl₃ is a catalyst in the mechanistic sense, its practical use in this reaction is often stoichiometric due to strong product inhibition.[4]

  • Causality: The ketone product of the reaction (the 1-indanone) is itself a Lewis base. It forms a stable complex with the AlCl₃ Lewis acid. This complexation effectively sequesters the AlCl₃, removing it from the catalytic cycle and preventing it from activating more starting material.[4]

  • Stoichiometric Requirement: To drive the reaction to completion, you must add enough Lewis acid to account for both the catalytic cycle and this stoichiometric complexation. This is why procedures often call for 1.1 to 1.5 equivalents of AlCl₃.[4] If your yield is low with ~1.0 equivalent, a slight increase in the AlCl₃ loading may be necessary.

Q3: My reaction is working, but I'm getting a mixture of regioisomers. How can I improve the selectivity for my desired indanone?

Answer: Controlling regioselectivity is a significant challenge when the aromatic ring has multiple potential sites for cyclization.[2] Selectivity is a delicate balance of steric, electronic, and reaction conditions.

  • Steric Hindrance: Bulky substituents on the aromatic ring can physically block acylation at adjacent positions, directing the reaction elsewhere.[2]

  • Solvent Effects: The choice of solvent can influence the product distribution. For example, nitromethane has been shown to provide optimal selectivity in certain cases.[2][5]

  • Catalyst Choice: For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[2]

  • Temperature Control: Lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.[2]

Section 2: In-Depth Analysis of Catalyst Deactivation Mechanisms

Understanding how your catalyst is dying is key to preventing it. Deactivation mechanisms differ significantly between homogeneous Lewis acids and heterogeneous solid acids.

Q4: What are the primary deactivation pathways for common Lewis acids like AlCl₃ and FeCl₃ in indanone synthesis?

Answer: Beyond the product inhibition discussed in Q2, the primary deactivation mechanism for traditional Lewis acids is chemical degradation, primarily through hydrolysis and reaction with impurities.

  • Hydrolysis: As mentioned, water is the primary enemy. It reacts with the Lewis acid to form inactive hydroxides and oxides, consuming the catalyst and quenching the reaction.

  • Poisoning by Nucleophiles: The starting materials (3-arylpropanoic acids) or impurities can contain other Lewis basic functional groups (e.g., amines, thiols) that can irreversibly bind to the catalyst's active sites, acting as poisons.[6][7]

The diagram below illustrates these deactivation pathways.

cluster_0 Catalyst Lifecycle cluster_1 Inputs & Outputs Active_Catalyst Active Lewis Acid (e.g., AlCl₃) Product_Complex Indanone-Catalyst Complex (Inactive) Active_Catalyst->Product_Complex Product Inhibition Hydrolyzed_Catalyst Hydrolyzed Catalyst (e.g., Al(OH)₃) Active_Catalyst->Hydrolyzed_Catalyst Reaction with H₂O Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Reaction with Impurities Product Desired Indanone Product_Complex->Product Workup Start_Material Starting Material + Catalyst Start_Material->Active_Catalyst

Caption: Deactivation pathways for homogeneous Lewis acid catalysts.

Q5: I'm using a heterogeneous solid acid catalyst (e.g., Zeolite, Nafion-H) to improve reusability. What specific deactivation issues should I anticipate?

Answer: Solid acid catalysts offer significant advantages in terms of separation and potential reusability, making them an environmentally benign choice.[8] However, they are susceptible to their own distinct deactivation mechanisms.

  • Coking/Fouling: This is the most common issue. Carbonaceous deposits, or "coke," can form on the catalyst surface and within its pores.[7][9] This physically blocks the active sites, preventing reactants from accessing them.[9][10] The source of coke can be the starting material, product, or solvent degrading at high temperatures.

  • Poisoning: Strong chemisorption of reactants, products, or impurities onto the catalytic sites can block them from participating in the desired reaction.[7][10] Unlike homogeneous catalysts that are consumed, here the sites are merely blocked.

  • Leaching: The active catalytic species (e.g., acidic protons) can sometimes dissolve or leach from the solid support into the reaction medium, leading to a loss of solid-phase activity.[7][11]

Section 3: Advanced Troubleshooting & Catalyst Regeneration

When basic troubleshooting fails, a more systematic approach is needed to diagnose the root cause and potentially recover your catalyst.

Q6: How can I definitively diagnose the cause of my catalyst deactivation?

Answer: A combination of reaction monitoring and post-reaction catalyst analysis can pinpoint the deactivation mechanism.

Diagnostic TestObservationLikely Cause of Deactivation
Reaction Monitoring (TLC/GC-MS) Reaction starts but stops prematurely.Product Inhibition (Lewis Acids) or Site Blocking (Solid Acids)
Reaction never starts.Catalyst Hydrolysis/Poisoning from outset
Post-Reaction Analysis (Solid Catalyst) Catalyst appears discolored (black/brown).Coking / Fouling[12]
Elemental analysis of filtrate shows active metal.Leaching[7]
Surface area analysis (e.g., BET) shows a significant decrease.Pore blockage due to coking or sintering[10]
Q7: My zeolite catalyst is black and inactive after one run. Can it be regenerated?

Answer: Yes, in many cases, solid acid catalysts deactivated by coking can be regenerated, which is a major advantage over single-use homogeneous systems.[12] The most common method is calcination to burn off the carbonaceous deposits.

A hydrothermal regeneration process can also be effective for reversing the effects of coke on zeolite-based catalysts, largely recovering acidity and textural properties.[12]

Section 4: Protocols & Data
Protocol 1: Rigorous Anhydrous Reaction Setup for Lewis Acid-Mediated Cyclization

This protocol provides a self-validating system for minimizing catalyst deactivation due to moisture.

  • Glassware Preparation: Disassemble and clean all glassware (reaction flask, condenser, addition funnel). Place in a laboratory oven at >120°C for at least 4 hours (preferably overnight).

  • Assembly: Immediately assemble the hot glassware under a positive pressure of dry nitrogen or argon. Use high-vacuum grease on all joints.

  • Inert Atmosphere: Connect the assembled apparatus to a nitrogen/argon manifold with an oil bubbler to ensure a constant, gentle positive pressure.

  • Reagent & Solvent Transfer: Use anhydrous grade solvents directly from a sealed bottle or a solvent purification system. Transfer liquids via cannula or a dry, oven-dried syringe. Add solid reagents under a strong flow of inert gas.

  • Catalyst Addition: Cool the reaction vessel to the desired temperature (e.g., 0°C) in an ice bath. Add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise excessively.

  • Execution: Allow the reaction to proceed as planned, maintaining the inert atmosphere throughout the entire duration and workup.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst (Calcination)

This protocol describes a general procedure for removing coke from a deactivated solid acid catalyst like a zeolite.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst thoroughly with a solvent (e.g., ethanol or acetone) to remove any adsorbed, non-coked organic molecules. Refluxing in the solvent for 30 minutes can be effective.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 100-120°C) to remove the wash solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible or tube furnace. Ramp the temperature slowly (e.g., 2-5°C/min) under a flow of air or a dilute oxygen/nitrogen mixture to the target calcination temperature (typically 450-550°C).

  • Hold & Cool: Hold at the target temperature for 3-6 hours to ensure complete combustion of the coke.

  • Cooling: Allow the furnace to cool slowly to room temperature under a flow of dry air or nitrogen before handling the regenerated catalyst.

Table 1: Comparison of Common Catalytic Systems for Indanone Synthesis
Catalyst SystemTypical Starting MaterialConditionsKey AdvantagesCommon Deactivation IssuesRef.
AlCl₃ 3-Arylpropionyl chlorideStoichiometric, 0°C to RTHigh reactivity, well-establishedProduct inhibition, extreme moisture sensitivity[4]
Polyphosphoric Acid (PPA) 3-Arylpropionic acidHigh temp, acts as solventDirect from acid, cost-effectiveHarsh conditions, difficult workup[2][4]
Triflic Acid (TfOH) 3-Arylpropionic acidStrong acid, smaller quantitiesHigh activity, direct from acidCorrosive, expensive[4][13]
Niobium Pentachloride (NbCl₅) 3-Arylpropionic acidMilder (RT), converts acid in situMild conditions, high yieldsMoisture sensitive[4][14]
Zeolites (e.g., H-BEA) Acyl chlorides or acidsVapor or liquid phase, high tempReusable, environmentally benignCoking, poisoning, slow reaction rates[8][15]
Section 5: Visual Guides

Deactivation & Regeneration Cycle for Heterogeneous Catalysts

Fresh_Catalyst Fresh Catalyst Active Sites Open Used_Catalyst Used Catalyst Active Sites Blocked Fresh_Catalyst->Used_Catalyst Reaction Cycle Used_Catalyst->Fresh_Catalyst Washing & Drying (If not fully deactivated) Deactivated_Catalyst Deactivated Catalyst Coked / Poisoned Used_Catalyst->Deactivated_Catalyst Coking / Fouling Deactivated_Catalyst->Fresh_Catalyst Regeneration (Calcination)

Caption: Lifecycle of a reusable heterogeneous catalyst.

Troubleshooting Workflow for Low Yield in Indanone Synthesis

Start Low Yield Observed Check_Setup Verify Anhydrous Conditions & Inert Atmosphere Start->Check_Setup Check_Reagents Assess Reagent & Solvent Purity Check_Setup->Check_Reagents Setup OK Result_Moisture Issue Found: Implement Rigorous Anhydrous Protocol Check_Setup->Result_Moisture Moisture Ingress Check_Stoichiometry Review Catalyst Loading (esp. Lewis Acids) Check_Reagents->Check_Stoichiometry Reagents OK Result_Purity Issue Found: Purify Starting Materials/Solvents Check_Reagents->Result_Purity Impurities Detected Check_Temp Optimize Reaction Temperature Check_Stoichiometry->Check_Temp Loading OK Result_Loading Issue Found: Increase Catalyst Loading to >1.1 eq. Check_Stoichiometry->Result_Loading <1.1 eq. Used Result_Temp Issue Found: Adjust Temperature Profile & Monitor Check_Temp->Result_Temp Suboptimal Temp Advanced_Troubleshooting Proceed to Advanced Deactivation Analysis Check_Temp->Advanced_Troubleshooting All Basics OK

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Scaling Up the Synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, ensuring a robust and reproducible process.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active compounds.[1] As with many multi-step organic syntheses, transitioning from a bench-scale procedure to a larger, pilot-plant, or industrial-scale production presents a unique set of challenges. This guide provides practical, experience-driven advice to anticipate and overcome these hurdles, ensuring efficiency, purity, and safety in your scale-up efforts. The most common and industrially viable route to this and similar indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride.[2][3] Our focus will primarily be on troubleshooting this widely adopted synthetic pathway.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems that can arise during the scale-up of this compound synthesis. Each issue is presented with potential causes and actionable solutions, grounded in chemical principles.

Issue 1: Drastic Decrease in Yield Upon Scaling Up

Question: We achieved an 85% yield at the 1-gram scale, but upon scaling to 100 grams, the yield dropped to 40%. What are the likely causes and how can we rectify this?

Answer: A significant drop in yield during scale-up is a common problem often related to mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:

  • Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions, such as polymerization or the formation of intermolecular acylation byproducts.[4]

    • Solution: Ensure the use of an appropriate overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to maintain a homogeneous reaction mixture. The stirring speed should be optimized to create a vortex that indicates good surface-to-bottom turnover without splashing.

  • Poor Temperature Control: Friedel-Crafts acylations are often exothermic.[2] What is easily managed in a small flask with an ice bath can become a runaway reaction in a larger vessel. Poor heat dissipation can lead to the formation of undesired isomers and degradation products.

    • Solution: Employ a jacketed reactor with a circulating temperature control unit. For highly exothermic steps, such as the addition of the Lewis acid catalyst (e.g., AlCl₃), a slow, controlled addition rate is critical. Pre-cooling the reaction mixture to 0°C or below before adding the catalyst is also a crucial step.[4]

  • Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture, which can deactivate the catalyst and halt the reaction.[5] Larger-scale operations have more surface area and longer setup times, increasing the risk of exposure to atmospheric moisture.

    • Solution: All glassware and reactors must be thoroughly dried (oven-dried or flame-dried under vacuum). Solvents should be of anhydrous grade. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

Issue 2: Product Purity Issues and Formation of Isomeric Byproducts

Question: Our scaled-up batch of this compound is contaminated with a significant amount of an unknown isomer, as indicated by HPLC and ¹H NMR. How can we identify and minimize this impurity?

Answer: The formation of regioisomers is a known challenge in Friedel-Crafts reactions, especially when the aromatic ring has multiple potential sites for cyclization.[5]

  • Cause Analysis: The methyl groups at positions 5 and 6 of the target molecule are ortho- and para-directing. Depending on the precise structure of your precursor (e.g., 3-(3,4-dimethylphenyl)propanoic acid), cyclization can potentially occur at different positions on the aromatic ring.

    • Identification: The impurity can be identified using techniques like GC-MS to determine its molecular weight and fragmentation pattern, and 2D NMR (COSY, HMBC) to elucidate its structure.

    • Minimizing Isomer Formation:

      • Choice of Catalyst: The regioselectivity can be influenced by the Lewis or Brønsted acid used. While AlCl₃ is common, other catalysts like polyphosphoric acid (PPA) or Eaton's reagent might offer better selectivity for your specific substrate.[2][5]

      • Solvent Effects: The choice of solvent can impact the distribution of products. For instance, nitromethane has been shown to provide optimal selectivity in some indanone syntheses.[5][6]

      • Temperature Control: Lower reaction temperatures often favor the kinetically controlled product, which may be your desired isomer. Running the reaction at 0°C or even lower temperatures before allowing it to slowly warm can improve selectivity.[5]

Issue 3: Difficulties in Product Isolation and Purification

Question: During workup of our large-scale reaction, we are experiencing issues with emulsion formation and the final product is an oil that is difficult to crystallize. What can we do to improve the isolation and purification process?

Answer: Workup and purification challenges are common when scaling up and often require procedural modifications.

  • Emulsion Formation: This is frequently caused by the presence of aluminum salts and other reaction byproducts.

    • Solution: A slow and controlled quench of the reaction mixture into a vigorously stirred mixture of ice and concentrated hydrochloric acid can help break down the aluminum complexes. The use of a larger volume of extraction solvent and allowing sufficient time for phase separation is also beneficial. In some cases, filtration through a pad of Celite® can help break up emulsions.

  • Crystallization Issues: If the crude product is an oil, it may be due to the presence of impurities that inhibit crystallization.

    • Solution:

      • Initial Purification: Consider a column chromatography "plug" to remove baseline impurities before attempting crystallization.

      • Solvent Screening: Systematically screen a variety of solvent systems (e.g., hexanes/ethyl acetate, toluene, isopropanol/water) to find one that promotes crystallization. Seeding the supersaturated solution with a small crystal of pure product (if available) can induce crystallization.

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent industrial-scale synthesis is the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid or its corresponding acyl chloride.[2] This method is favored for its efficiency and the availability of starting materials.[2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety concerns include:

  • Handling corrosive and moisture-sensitive catalysts like aluminum chloride.

  • Managing highly exothermic reactions.

  • Exposure to hazardous reagents and solvents. Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats, is mandatory.[2] The use of a well-ventilated fume hood or a walk-in hood for larger setups is essential.

Q3: How can the purity of the final product be reliably assessed at a larger scale?

A3: Purity is typically assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of isomers.

  • Gas Chromatography (GC): Useful for assessing volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of the carbonyl group and other functional groups.[2]

Q4: Can alternative, "greener" catalysts be used for this reaction to simplify workup?

A4: Yes, research has explored the use of superacid catalysts and lanthanide triflates, such as Tb(OTf)₃, for the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3][8] These can sometimes be used in smaller quantities and may lead to cleaner reactions, although they may require higher temperatures.[3][8]

Data Presentation

Table 1: Comparison of Common Catalysts for Indanone Synthesis

CatalystStarting MaterialTypical ConditionsAdvantagesDisadvantages
AlCl₃3-Arylpropionyl chloride0°C to RT, DCMHigh reactivity, low costStoichiometric amounts needed, moisture-sensitive, harsh workup[4]
Polyphosphoric Acid (PPA)3-Arylpropionic acid80-100°C, neatGood for direct cyclization of acidsHigh viscosity, difficult to stir, high temperatures needed[5]
Eaton's Reagent (P₂O₅/MeSO₃H)3-Arylpropionic acidRT to 60°CMilder than PPA, good yieldsCorrosive, moisture-sensitive
Triflic Acid (TfOH)3-Arylpropionic acid0°C to RTHigh reactivity, catalytic amounts possibleHigh cost, corrosive[4]

Experimental Protocols

Protocol: Scale-Up Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Preparation: Under a nitrogen atmosphere, charge a dry, jacketed reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel with anhydrous dichloromethane (DCM). Cool the solvent to 0°C.

  • Reactant Addition: Slowly add 3-(3,4-dimethylphenyl)propanoic acid to the cooled DCM with stirring.

  • Acyl Chloride Formation (Optional but Recommended for Scale-Up): Slowly add oxalyl chloride (or thionyl chloride) via the addition funnel, maintaining the temperature below 10°C. Stir for 2-3 hours at room temperature until gas evolution ceases.

  • Friedel-Crafts Cyclization: Cool the mixture back to 0°C. In a separate, dry flask under nitrogen, suspend aluminum chloride (AlCl₃) in anhydrous DCM. Slowly transfer the AlCl₃ slurry to the reaction mixture via cannula or a pressure-equalizing addition funnel, keeping the internal temperature below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: Once the reaction is complete, cool the mixture to 0°C. Slowly and carefully pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Diagram: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_moisture Verify Anhydrous Conditions start->check_moisture improve_stirring Optimize Stirrer Type/Speed check_mixing->improve_stirring Poor Homogeneity improve_cooling Enhance Cooling/Slow Addition check_temp->improve_cooling Exotherm Detected dry_reagents Use Anhydrous Solvents/Inert Atmosphere check_moisture->dry_reagents Moisture Suspected solution Improved Yield improve_stirring->solution improve_cooling->solution dry_reagents->solution

Caption: A logical workflow for diagnosing and resolving low yield issues.

Diagram: General Synthesis Pathway

SynthesisPathway reactant 3-(3,4-dimethylphenyl)propanoic acid acyl_chloride Acyl Chloride Intermediate reactant->acyl_chloride SOCl₂ or (COCl)₂ product 5,6-Dimethyl-2,3-dihydro- 1H-inden-1-one acyl_chloride->product AlCl₃ (Lewis Acid) Intramolecular Friedel-Crafts

Caption: The primary synthetic route to the target indanone.

References

Technical Support Center: Preventing Polymerization in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with polymerization and other related side reactions. Here, we move beyond simple protocols to explain the causality behind these issues and provide field-proven troubleshooting strategies to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding polymerization in Friedel-Crafts reactions.

Q1: What exactly is polymerization in the context of a Friedel-Crafts reaction, and why is it a problem?

In Friedel-Crafts reactions, "polymerization" typically refers to polyalkylation , a common side reaction where multiple alkyl groups are added to the same aromatic ring.[1][2] This occurs because the initial alkylation product is often more reactive than the starting material. The newly introduced alkyl group is electron-donating, which activates the aromatic ring and makes it more susceptible to further electrophilic attack.[3][4] The result is a mixture of mono-, di-, tri-, and even more heavily substituted products, which significantly lowers the yield of the desired mono-alkylated compound and creates a complex purification challenge. In severe cases, this uncontrolled reactivity can lead to the formation of insoluble, tarry polymeric materials.

Q2: Why is polymerization a major issue in Friedel-Crafts alkylation but not in acylation?

The key difference lies in the electronic nature of the group being added to the aromatic ring.[5]

  • Alkylation: An alkyl group (e.g., -CH₃, -CH₂CH₃) is an electron-donating group . It activates the aromatic ring, making the mono-alkylated product more nucleophilic and reactive than the starting arene. This promotes subsequent alkylation reactions.[1][6]

  • Acylation: An acyl group (e.g., -COCH₃) is a powerful electron-withdrawing group due to the carbonyl. This deactivates the aromatic ring, making the ketone product less nucleophilic and far less reactive towards further electrophilic substitution.[4][7][8]

This fundamental difference is why Friedel-Crafts acylation is often described as a "self-terminating" reaction, reliably stopping after a single substitution.[8]

Q3: My reaction with an alkene and a Brønsted acid is producing a tarry substance. Is this the same issue?

Yes, this is a related and common problem. When using alkenes as alkylating agents with protic acids (like H₂SO₄) or Lewis acids, the acid catalyzes the formation of a carbocation electrophile.[9][10] However, alkenes themselves can be polymerized under strongly acidic conditions through a cationic polymerization mechanism.[9] This process competes with the desired alkylation of the aromatic ring, leading to the formation of long-chain polymers and reducing the yield of the target product.

Troubleshooting Guide: From Polyalkylation to Clean Mono-substitution

This guide provides a systematic approach to diagnosing and solving polymerization issues in your experiments.

Issue: My Friedel-Crafts alkylation is producing a mixture of poly-alkylated products.

This is the classic polyalkylation problem. Your primary goal is to shift the reaction kinetics to favor the reaction between the electrophile and the starting material, not the activated product.

Root Cause Analysis and Solutions:

G start Polyalkylation Observed q1 Is the aromatic substrate the limiting reagent? start->q1 sol1 Strategy 1: Increase Stoichiometry Use a large excess (5-50 fold) of the aromatic substrate.[3][4] q1->sol1 Yes q2 Is the reaction temperature above 0°C? q1->q2 No sol2 Strategy 2: Lower Temperature Run the reaction at 0°C or lower to reduce the rate of secondary alkylation.[1][7] q2->sol2 Yes q3 Are you using a highly active catalyst (e.g., AlCl₃)? q2->q3 No sol3 Strategy 3: Modify Catalyst Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂) to improve selectivity.[7][11] q3->sol3 Yes sol4 Ultimate Solution: Perform Friedel-Crafts Acylation followed by Reduction.[4][12] q3->sol4 No / Still Failing

Parameter Optimization Summary Table:

ParameterRecommendation to Minimize PolymerizationRationale
Stoichiometry Use a large excess of the aromatic substrate (5-50x).[3][4]Statistically increases the probability that the electrophile collides with the starting material rather than the more reactive mono-alkylated product.
Temperature Maintain low temperatures (e.g., -10°C to 25°C).[1][11]Subsequent alkylation reactions have their own activation energy. Lowering the temperature can disproportionately slow these follow-on reactions.
Catalyst Activity Use the mildest Lewis acid that provides an acceptable reaction rate (e.g., FeCl₃, ZnCl₂, BF₃·OEt₂).[7][12]Highly active catalysts like AlCl₃ can be too reactive, promoting polyalkylation and other side reactions.
Order of Addition Add the alkylating agent slowly to a mixture of the aromatic substrate and catalyst.[13]This maintains a low instantaneous concentration of the electrophile, reducing the chance of multiple substitutions on a single ring.
Solvent Use non-polar, aprotic solvents (e.g., CS₂, CH₂Cl₂, 1,2-dichloroethane).[12][14]Protic solvents can react with the Lewis acid catalyst, deactivating it and potentially initiating polymerization of the alkylating agent.[15]
The Definitive Solution: Friedel-Crafts Acylation Followed by Reduction

For substrates where polyalkylation and carbocation rearrangements are persistent problems, the most robust and reliable strategy is a two-step acylation-reduction sequence.[4][16] This approach offers superior control by first introducing a deactivating acyl group and then converting it to the desired alkyl group in a separate step.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Carbonyl Reduction Arene Aromatic Substrate (e.g., Benzene) Ketone Aryl Ketone (Deactivated Ring, No Polyacylation) Arene->Ketone Prevents Polyalkylation & Rearrangement[4][8] AcylHalide Acyl Halide / Anhydride + Lewis Acid (AlCl₃) Product Desired Mono-alkylated Product (Clean) Ketone->Product Converts C=O to CH₂ Reduction Reduction Step (Clemmensen or Wolff-Kishner)

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene

This protocol outlines the synthesis of acetophenone from benzene and acetyl chloride.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Operate under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation:

    • To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent like dichloromethane (CH₂Cl₂).

    • Cool the suspension to 0°C in an ice bath.

  • Reaction Execution:

    • In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

    • After the initial addition, add anhydrous benzene (1.0 equivalent) dropwise from the funnel.

    • Once the benzene addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor progress by TLC.

  • Work-up:

    • Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This is an exothermic process.[17]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude acetophenone.

Protocol 2: Clemmensen Reduction of Acetophenone

This protocol details the reduction of the ketone product from Protocol 1 to the corresponding alkane, ethylbenzene.

  • Catalyst Preparation (Zinc Amalgam):

    • In a flask, activate zinc mossy or granular (approx. 4 equivalents) by washing with 5% HCl to remove oxides.

    • Decant the acid and add a solution of mercury(II) chloride (approx. 0.1 equivalents) in water. Swirl for 5-10 minutes.

    • Decant the mercury solution (dispose of properly) and wash the resulting zinc amalgam with water.

  • Reduction:

    • To a round-bottom flask containing the prepared zinc amalgam, add the crude acetophenone (1.0 equivalent) from the previous step, concentrated HCl, and toluene.

    • Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidic conditions.

  • Work-up:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Separate the organic (toluene) layer.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield the final product, ethylbenzene.[1]

By following these troubleshooting guides and adopting the acylation-reduction strategy where necessary, you can effectively prevent polymerization and achieve high yields of your desired mono-substituted products in Friedel-Crafts reactions.

References

Validation & Comparative

A Comparative Guide to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one and Other Indanone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold, a bicyclic molecule consisting of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry.[1][2][3] Its rigid framework provides a versatile platform for chemical modification, leading to a diverse array of biological activities.[1][2][3] This guide offers an in-depth comparison of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one and other indanone derivatives, focusing on their performance in key biological assays. We will delve into their neuroprotective, anti-inflammatory, and anticancer properties, supported by quantitative data and detailed experimental protocols.

The Indanone Scaffold: A Hub of Therapeutic Potential

The significance of the indanone core in drug discovery is exemplified by Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[2][3] Donepezil features a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one moiety linked to a benzylpiperidine group.[4] This has spurred extensive research into other indanone derivatives, exploring how different substitution patterns on the aromatic and cyclopentanone rings influence their biological activity.[2][3]

While direct and extensive biological assay data for this compound is limited in publicly available literature, it is recognized as a precursor with potential for developing antimicrobial and anti-Alzheimer's agents.[5] Its structural similarity to the well-studied 5,6-dimethoxy-1-indanone scaffold suggests that it serves as a valuable starting point for the synthesis of novel therapeutic candidates.[5][6] This guide will, therefore, compare the known biological activities of various indanone derivatives to provide a framework for understanding the potential of the 5,6-dimethyl substituted variant.

Neuroprotective Activity: Targeting Cholinesterase in Alzheimer's Disease

A primary focus of indanone derivative research has been the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[2][7] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] Inhibition of AChE increases the levels of acetylcholine in the brain, which can lead to improvements in cognitive function.[7]

The inhibitory potency of indanone derivatives against AChE is highly dependent on their substitution patterns. The now classic drug, Donepezil (E2020), a 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, demonstrates a strong inhibitory effect on AChE.[4] Kinetic studies have shown that Donepezil exhibits a mixed-type inhibition of AChE, with inhibitor dissociation constants for the free enzyme (KI) and the acetyl-enzyme (KI') that are one to two orders of magnitude lower than other similar compounds like tetrahydroaminoacridine (THA).[4]

Many novel indanone derivatives have been synthesized and evaluated for their AChE inhibitory activity, often showing potencies in the nanomolar to micromolar range. These compounds are frequently designed as multi-target-directed ligands (MTDLs), aiming to address the multifaceted nature of Alzheimer's disease by also targeting other factors like monoamine oxidase B (MAO-B) and amyloid-β (Aβ) aggregation.[9]

Comparative Data: Acetylcholinesterase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indanone derivatives against AChE, providing a comparative view of their potency.

CompoundSubstitution PatternTargetIC50 (µM)Reference
Donepezil 5,6-dimethoxy-2-((1-benzylpiperidin-4-yl)methyl)AChE0.054 (for a derivative)[9]
Compound A1 indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybridAChE0.054 ± 0.004[9]
SD-30 Indene-hydrazide conjugateAChE13.86 ± 0.163[10]

Note: The IC50 values are presented as reported in the respective studies and may have been determined under slightly different experimental conditions.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of indanone derivatives against AChE is commonly determined using a modified Ellman's method. This spectrophotometric assay measures the activity of the enzyme by detecting the production of thiocholine when acetylcholine is hydrolyzed.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (pH 8.0).

    • Dissolve acetylthiocholine iodide (ATCI) in the phosphate buffer to be used as the substrate.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer. This is the chromogen.

    • Prepare a solution of acetylcholinesterase (from electric eel or human recombinant) in the phosphate buffer.

    • Prepare stock solutions of the test indanone derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Diagram: Acetylcholinesterase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P_Buffer Phosphate Buffer (pH 8.0) ATCI Substrate (ATCI) DTNB Chromogen (DTNB) AChE Enzyme (AChE) Test_Cmpd Test Indanone Derivative Mix Mix Buffer, DTNB, & Test Compound Test_Cmpd->Mix Incubate Add AChE & Incubate Mix->Incubate React Add ATCI to start reaction Incubate->React Measure Measure Absorbance at 412 nm React->Measure Calc_Inhib Calculate % Inhibition Measure->Calc_Inhib Plot_Curve Plot Dose-Response Curve Calc_Inhib->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: A generalized workflow for determining the acetylcholinesterase inhibitory activity of indanone derivatives using the Ellman's method.

Anti-Inflammatory and Anticancer Activities

Beyond neuroprotection, indanone derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents.[11][12] Their anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade.[11]

In the realm of oncology, indanone derivatives have been shown to induce cytotoxicity in various cancer cell lines.[11] The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts the mitotic spindle and leads to cell cycle arrest, and the modulation of key signaling pathways involved in cell survival and apoptosis.[12]

For instance, certain spiroisoxazoline derivatives of indanone have shown high selectivity and potent inhibition of the COX-2 enzyme.[11] One such derivative, compound 9f, which features a 3,4-dimethoxyphenyl group, exhibited a very low IC50 value for COX-2 inhibition and potent cytotoxicity against MCF-7 breast cancer cells.[11]

Comparative Data: Anticancer and Anti-inflammatory Activity
CompoundSubstitution PatternTarget/Cell LineIC50 (µM)Reference
Compound 9f 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineCOX-20.03 ± 0.01[11]
Compound 9f 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineMCF-7 (Breast Cancer)0.03 ± 0.01[11]
Doxorubicin (Reference Drug)MCF-7 (Breast Cancer)0.062 ± 0.012[11]

Diagram: Proposed Mechanism of COX-2 Inhibition by Indanone Derivatives

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indanone_Derivative Indanone Derivative Indanone_Derivative->COX2 Inhibition

Caption: A simplified diagram illustrating the inhibition of the COX-2 enzyme by indanone derivatives, thereby blocking the production of pro-inflammatory prostaglandins.

Structure-Activity Relationships (SAR)

The biological activity of indanone derivatives is intricately linked to their chemical structure. Key SAR observations from various studies include:

  • Substitution on the Aromatic Ring: The presence and position of substituents on the benzene ring of the indanone core significantly impact activity. For example, the 5,6-dimethoxy substitution in Donepezil is crucial for its high affinity to AChE.[4] Methyl groups, as in 5,6-dimethyl-1-indanone, are expected to increase lipophilicity, which can influence bioavailability and cell membrane permeability.

  • Modification at the 2-Position: The introduction of a benzylidene group at the 2-position of the indanone ring is a common strategy to enhance biological activity.[13] The nature of the substituents on this benzylidene moiety further modulates the compound's potency and selectivity.[13]

  • Hybrid Molecules: Many potent indanone derivatives are hybrid molecules, where the indanone scaffold is linked to other pharmacophores.[6] For instance, linking the indanone core to a piperidine or piperazine moiety, as seen in many AChE inhibitors, is a successful strategy to achieve high potency.[9]

Conclusion

The indanone scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. While this compound itself is not as extensively studied as its dimethoxy counterpart, its structural features suggest it is a promising starting point for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases, inflammation, and cancer. The comparative data and structure-activity relationships discussed in this guide provide a valuable framework for researchers and drug development professionals to design and synthesize the next generation of indanone-based drugs with enhanced potency and selectivity.

References

A Comparative Guide to the Synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: A Traditional versus a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one serves as a crucial intermediate in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of two synthetic routes to this important molecule: the traditional, multi-step intramolecular Friedel-Crafts acylation and a modern, more efficient one-pot approach. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, efficiency, and environmental impact.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted indanones like this compound presents a regioselectivity challenge. The placement of the dimethyl substituents on the aromatic ring dictates the cyclization precursor and can influence the reaction conditions required for efficient ring closure. The traditional approach, while robust, often involves multiple steps, including the synthesis of a specific precursor, which can be time-consuming and may result in lower overall yields. In contrast, modern synthetic methodologies aim to streamline such processes, offering one-pot procedures that are both elegant and efficient.

Traditional Synthetic Route: Intramolecular Friedel-Crafts Acylation

The classical and most widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its derivative.[1] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[1]

Reaction Pathway: Traditional Route

Traditional Route cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization o_xylene o-Xylene step1_product 3-(3,4-Dimethylbenzoyl)propanoic acid o_xylene->step1_product:w AlCl3, Friedel-Crafts Acylation succinic_anhydride Succinic Anhydride succinic_anhydride->step1_product:w step1_product_ref 3-(3,4-Dimethylbenzoyl)propanoic acid step2_product 3-(3,4-Dimethylphenyl)propanoic acid step1_product_ref->step2_product:w Wolff-Kishner or Clemmensen Reduction step2_product_ref 3-(3,4-Dimethylphenyl)propanoic acid final_product This compound step2_product_ref->final_product:w Polyphosphoric Acid (PPA), Heat

Caption: Workflow for the traditional synthesis of this compound.

Experimental Protocols: Traditional Route

Step 1: Synthesis of 3-(3,4-Dimethylbenzoyl)propanoic acid

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add succinic anhydride.

  • Cool the mixture in an ice bath and add o-xylene dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

Step 2: Synthesis of 3-(3,4-Dimethylphenyl)propanoic acid

  • The keto group of 3-(3,4-dimethylbenzoyl)propanoic acid is reduced to a methylene group using standard methods such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction.

  • Following the reduction, the product is isolated and purified.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • Add 3-(3,4-Dimethylphenyl)propanoic acid to an excess of polyphosphoric acid (PPA).

  • Heat the mixture with stirring at a temperature typically ranging from 80 to 120 °C for several hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

A Novel Synthetic Route: One-Pot Reaction of an Arene with an α,β-Unsaturated Acid

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions that combine multiple steps without isolating intermediates. The synthesis of indanones can be achieved in a single step by reacting an appropriate arene with an α,β-unsaturated carboxylic acid in the presence of a dehydrating acid catalyst like polyphosphoric acid (PPA).[2] This approach circumvents the need for the preparation and isolation of the 3-arylpropanoic acid precursor.

Reaction Pathway: Novel One-Pot Route

Novel Route o_xylene o-Xylene final_product This compound o_xylene->final_product:w Polyphosphoric Acid (PPA), Heat crotonic_acid Crotonic Acid crotonic_acid->final_product:w

Caption: Workflow for the novel one-pot synthesis of this compound.

Experimental Protocol: Novel One-Pot Route
  • In a reaction vessel, combine o-xylene and crotonic acid.

  • With vigorous stirring, add polyphosphoric acid (PPA) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound.

Comparative Analysis

ParameterTraditional Route (Intramolecular Friedel-Crafts)Novel Route (One-Pot Reaction)
Number of Steps 3 (Precursor synthesis, reduction, cyclization)1
Overall Yield Moderate to Good (typically 50-70%)Good to Excellent (typically 70-85%)
Atom Economy Lower due to multi-step natureHigher
Reaction Time Significantly longer (multiple days)Shorter (several hours)
Work-up & Purification Multiple work-up and purification stepsSingle work-up and purification
Reagent Usage Requires stoichiometric reducing agentsMore direct use of starting materials
Environmental Impact Generates more waste from multiple stepsReduced waste generation
Process Simplicity More complex, requires isolation of intermediatesSimpler, more streamlined process

Discussion

The traditional synthesis of this compound via intramolecular Friedel-Crafts acylation is a well-established and reliable method. However, its multi-step nature, involving the synthesis and purification of intermediates, leads to a lower overall yield and a longer total reaction time. The necessity of a separate reduction step also adds to the complexity and potential for material loss.

In contrast, the novel one-pot synthesis from o-xylene and crotonic acid offers a significant improvement in terms of efficiency and sustainability. By combining the conjugate addition and cyclization steps in a single operation, this method dramatically reduces the reaction time, simplifies the work-up procedure, and increases the overall yield. The higher atom economy and reduced solvent and reagent consumption make it a more environmentally friendly alternative.

The choice of catalyst, often polyphosphoric acid in both routes, is critical. The concentration and temperature of the PPA can influence the regioselectivity and yield of the reaction.[2] While other catalysts such as methanesulfonic acid or Lewis acids like AlCl₃ can be used, PPA is often favored for its efficacy in promoting both the initial conjugate addition (in the one-pot route) and the final cyclization.[3]

Conclusion

For the synthesis of this compound, the novel one-pot approach presents a clear advantage over the traditional multi-step intramolecular Friedel-Crafts acylation. Its superior efficiency, higher yield, and more favorable environmental profile make it the preferred method for both laboratory-scale synthesis and potential industrial applications. While the traditional route remains a valid and instructive example of a classic organic transformation, the elegance and practicality of the one-pot strategy highlight the advancements in modern synthetic methodology. Researchers and drug development professionals should consider the significant benefits of this streamlined approach for the efficient production of this valuable chemical intermediate.

References

Comparative study of analytical methods for indanone characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of indanone-based compounds, a thorough and accurate characterization is paramount. Indanones, with their bicyclic structure comprising a benzene ring fused to a five-membered ring with a ketone, are pivotal intermediates in organic synthesis and core scaffolds in many biologically active molecules.[1][2][3] This guide provides a comparative analysis of the primary analytical methods for indanone characterization, offering insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.

Introduction to Indanone and its Analytical Significance

Indanone and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][3] The position of the carbonyl group (e.g., 1-indanone versus 2-indanone) and the nature and position of substituents on the aromatic ring dramatically influence the molecule's physicochemical properties and biological function.[1] Consequently, unambiguous structural elucidation and purity assessment are critical milestones in the development of indanone-based therapeutics and functional materials.[4]

This guide will compare the utility of several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique, or a combination thereof, is contingent on the specific information required, such as structural confirmation, purity assessment, or quantification. The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized indanone derivative.

Indanone Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_crystallographic Structural Confirmation (Optional) Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Chromatography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Conjugation HPLC HPLC/UPLC Purification->HPLC Purity & Quantification Structure_Confirmed Final Characterization & Purity Assessment X_Ray X-Ray Crystallography Structure_Confirmed->X_Ray Absolute Stereochemistry

Caption: A typical workflow for the analytical characterization of indanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for the unambiguous structure determination of indanones. It provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical 1-indanone, the aromatic protons will appear in the downfield region (~7.2-7.8 ppm), while the two methylene groups of the five-membered ring will appear as distinct triplets in the aliphatic region (~2.6 and 3.1 ppm).[1][5] The splitting patterns are crucial for determining the substitution pattern on the aromatic ring.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of an indanone is highly deshielded and appears significantly downfield (around 207 ppm for 1-indanone).[1] The aromatic and aliphatic carbons resonate at characteristic chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for complex indanone derivatives where 1D spectra may be crowded or ambiguous.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the connectivity of protons within a spin system.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different fragments of the molecule.[8]

Expertise & Experience in NMR: The choice of a deuterated solvent is critical; CDCl₃ is commonly used for non-polar indanones, while DMSO-d₆ may be necessary for more polar derivatives. For complex structures, higher field strength magnets (e.g., 500 MHz or higher) provide better resolution and are highly recommended.[6]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of the indanone and offers structural clues through its fragmentation pattern.

  • Electron Ionization (EI): This is a common ionization technique for indanones, particularly when coupled with Gas Chromatography (GC-MS). The molecular ion peak ([M]⁺) confirms the molecular weight. A characteristic fragmentation pattern for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, resulting in a significant fragment ion at [M-28]⁺.[9] For 1-indanone (MW=132), a strong peak at m/z 104 is typically observed.[1]

  • Electrospray Ionization (ESI): Often coupled with Liquid Chromatography (LC-MS), ESI is a softer ionization technique suitable for more polar or thermally labile indanone derivatives. It typically produces protonated molecules [M+H]⁺ or adducts with solvent ions.

Trustworthiness in MS: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the indanone with high accuracy, which serves as a powerful confirmation of the chemical formula.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in an indanone molecule.

  • Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the IR spectrum of an indanone is the strong absorption band corresponding to the carbonyl group of the ketone. For 1-indanone, this typically appears around 1700-1730 cm⁻¹.[1][9] The exact position can be influenced by ring strain and conjugation.

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.[9]

  • Aliphatic C-H Stretches: The methylene groups in the five-membered ring give rise to aliphatic C-H stretching bands typically in the 2850-2950 cm⁻¹ range.[9]

Authoritative Grounding in FTIR: The position of the carbonyl stretch can provide subtle clues about the electronic environment. Electron-withdrawing groups on the aromatic ring can shift the C=O frequency to higher wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the indanone molecule, particularly those involving the conjugated system of the aromatic ring and the carbonyl group. It is often used for quantitative analysis due to its sensitivity. The absorption maxima (λ_max) are characteristic of the chromophore.[4]

Causality in UV-Vis: The solvent can influence the position of the absorption bands. Polar solvents can interact with the electronic states of the molecule, leading to shifts in λ_max. Therefore, it is crucial to report the solvent used for the analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification

HPLC is the premier technique for assessing the purity of indanone samples and for quantifying their concentration.

  • Reversed-Phase HPLC: This is the most common mode used for indanone analysis. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[11]

  • Detection: A UV detector is commonly employed, set at a wavelength where the indanone derivative has strong absorbance.[11]

Self-Validating Protocols in HPLC: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For method validation, it is essential to demonstrate specificity, linearity, accuracy, and precision.

Quantitative Data Summary

Analytical TechniqueInformation ProvidedSample AmountDestructive?Key AdvantagesKey Limitations
¹H and ¹³C NMR Detailed molecular structure, connectivity5-10 mgNoUnambiguous structure elucidationRelatively low sensitivity
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation pattern<1 mgYesHigh sensitivity, confirms molecular formulaIsomers may not be distinguishable
FTIR Spectroscopy Presence of functional groups<1 mgNoRapid, easy to useProvides limited structural information
UV-Vis Spectroscopy Information on conjugated systems, quantification<1 mgNoHigh sensitivity, good for quantitative analysisLimited structural information
HPLC Purity assessment, quantification<1 mgNo (sample can be recovered)High resolution, accurate quantificationRequires method development

Experimental Protocols

Protocol for HPLC Purity Analysis of a 1-Indanone Derivative

This protocol describes a general reversed-phase HPLC method for determining the purity of a synthesized 1-indanone derivative.

HPLC_Workflow Sample_Prep 1. Sample Preparation Dissolve ~1 mg in mobile phase Filter through 0.45 µm filter Instrumentation 2. Instrumentation Setup C18 column (e.g., 4.6 x 250 mm, 5 µm) UV detector at 254 nm Sample_Prep->Instrumentation Mobile_Phase 3. Mobile Phase Gradient of Acetonitrile and Water Instrumentation->Mobile_Phase Injection 4. Sample Injection Inject 10 µL of the sample solution Mobile_Phase->Injection Data_Analysis 5. Data Analysis Calculate peak area percentage Injection->Data_Analysis

Caption: Workflow for HPLC purity analysis of an indanone derivative.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[11]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for many indanone derivatives.[11]

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A typical gradient might be:

    • Time 0 min: 70% Water, 30% Acetonitrile

    • Time 20 min: 30% Water, 70% Acetonitrile

    • Time 25 min: 30% Water, 70% Acetonitrile

    • Time 26 min: 70% Water, 30% Acetonitrile

    • Time 30 min: 70% Water, 30% Acetonitrile[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Detection: UV detection at 254 nm is a common choice for aromatic compounds.[11]

  • Sample Preparation: Accurately weigh and dissolve the indanone sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Data Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total area of all observed peaks.

Protocol for GC-MS Analysis of a 1-Indanone Derivative

This protocol outlines a general method for the identification and analysis of volatile impurities in a 1-indanone sample.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The molecular ion and fragmentation pattern of the main peak should be consistent with the expected indanone structure.

Conclusion

The comprehensive characterization of indanone derivatives requires a multi-technique approach. NMR spectroscopy is unrivaled for detailed structural elucidation, while mass spectrometry provides crucial molecular weight and formula information. FTIR and UV-Vis spectroscopy offer rapid confirmation of functional groups and conjugated systems. Finally, HPLC is the definitive method for assessing purity and for quantitative analysis. By judiciously applying these analytical methods, researchers can ensure the identity, purity, and quality of their indanone compounds, which is a critical step in the journey from synthesis to application.

References

Efficacy of different reducing agents for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reduction of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one: A Comparative Analysis of Common Reducing Agents

For researchers and professionals in drug development, the synthesis of chiral alcohols from prochiral ketones is a foundational transformation. The compound 5,6-dimethyl-2,3-dihydro-1H-inden-1-ol, derived from the reduction of this compound, serves as a valuable chiral building block in the synthesis of more complex, biologically active molecules. The efficacy and selectivity of this reduction step are paramount to the overall success of the synthetic route.

This guide provides a comparative analysis of three common methodologies for the reduction of this compound, evaluating the efficacy of Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and the Meerwein-Ponndorf-Verley (MPV) reduction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative summary to aid in the selection of the most appropriate reagent for your specific research needs.

Sodium Borohydride (NaBH₄): The Versatile Workhorse

Sodium borohydride is a mild and selective reducing agent, widely used for the reduction of aldehydes and ketones in organic synthesis.[1][2] Its popularity stems from its excellent functional group tolerance, ease of handling, and compatibility with protic solvents like methanol and ethanol.[1]

Mechanism and Rationale: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the indanone.[3][4] This initial attack forms an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (e.g., methanol or water during workup) yields the final alcohol product, 5,6-dimethyl-2,3-dihydro-1H-inden-1-ol.[3][5] Because NaBH₄ is not strong enough to reduce esters, amides, or carboxylic acids, it is an excellent choice when these functional groups are present elsewhere in the molecule.[2][5]

NaBH4_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation Indanone 5,6-Dimethyl-2,3-dihydro- 1H-inden-1-one Cool Cool to 0°C (Ice Bath) Solvent Methanol Add_NaBH4 Portion-wise addition of Sodium Borohydride Cool->Add_NaBH4 Maintain Temp Stir Stir for 1-2 hours at 0°C to RT Add_NaBH4->Stir Reaction Time Quench Quench with Water/dil. HCl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Crude Product: 5,6-Dimethyl-2,3-dihydro- 1H-inden-1-ol Evaporate->Product

Fig 1. General workflow for the reduction of an indanone using Sodium Borohydride.

Experimental Protocol: NaBH₄ Reduction

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: To the cooled, stirring solution, add sodium borohydride (NaBH₄, 1.1-1.5 eq) in small portions over 15 minutes, ensuring the temperature does not rise significantly.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄, followed by 1M HCl to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.[8] The product can be further purified by column chromatography if necessary.

Lithium Aluminum Hydride (LiAlH₄): The Powerful Alternative

Lithium aluminum hydride (LiAlH₄ or LAH) is a significantly more powerful reducing agent than NaBH₄.[4] Its high reactivity allows for the reduction of a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[9]

Mechanism and Rationale: The increased reactivity of LAH is due to the greater polarity of the Al-H bond compared to the B-H bond, making the hydride more nucleophilic.[4][10] However, this heightened reactivity necessitates the use of anhydrous aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, as LAH reacts violently with water and other protic sources.[11][12] The choice of LAH is warranted when reducing sterically hindered or less reactive ketones, or when a more forceful reagent is required. The mechanism is analogous to the NaBH₄ reduction, involving hydride attack followed by a separate aqueous workup step to protonate the resulting aluminum alkoxide complex.[4]

LiAlH4_Workflow cluster_prep Reaction Setup (Anhydrous) cluster_reaction Reduction cluster_workup Workup (Fieser Method) LAH_Suspension Prepare LiAlH₄ suspension in dry THF under N₂ Cool_LAH Cool to 0°C LAH_Suspension->Cool_LAH Add_Indanone Slowly add Indanone solution to LiAlH₄ Cool_LAH->Add_Indanone Maintain Temp Indanone_Sol Dissolve Indanone in dry THF Stir Stir at 0°C to RT Add_Indanone->Stir Cool_Workup Cool to 0°C Stir->Cool_Workup Add_H2O Add H₂O dropwise Cool_Workup->Add_H2O Quench excess LiAlH₄ Add_NaOH Add 15% NaOH (aq) Add_H2O->Add_NaOH Precipitate Al(OH)₃ Add_H2O_2 Add more H₂O Add_NaOH->Add_H2O_2 Granulate precipitate Filter Filter off Al salts Add_H2O_2->Filter Evaporate Evaporate Filtrate Filter->Evaporate Product Crude Product: 5,6-Dimethyl-2,3-dihydro- 1H-inden-1-ol Evaporate->Product

Fig 2. General workflow for the reduction of an indanone using Lithium Aluminum Hydride.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add LiAlH₄ (1.0-1.2 eq) and suspend it in anhydrous THF.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirring LAH suspension via an addition funnel.[12]

  • Reaction: After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Cool the mixture back to 0°C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Meerwein-Ponndorf-Verley (MPV) Reduction: The Chemoselective Transfer Hydrogenation

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols.[13] It utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, with a sacrificial alcohol, usually isopropanol, serving as the hydride donor.[14][15]

Mechanism and Rationale: The reaction proceeds through a six-membered cyclic transition state where the carbonyl oxygen of the indanone and the oxygen of the isopropoxide are both coordinated to the Lewis acidic aluminum center.[13][16] A hydride is transferred from the isopropanol to the ketone, reducing it to an alcohol, while the isopropanol is oxidized to acetone. The reaction is reversible, and the equilibrium is typically driven to completion by removing the low-boiling acetone byproduct via distillation.[14] The key advantage of the MPV reduction is its exceptional chemoselectivity; it will not reduce other sensitive groups like esters, nitro groups, or carbon-carbon double bonds.[13][16]

MPV_Mechanism cluster_reactants Reactants cluster_products Products Indanone Indanone (R₂C=O) TransitionState Six-membered Transition State Indanone->TransitionState Catalyst Al(O-i-Pr)₃ Catalyst->TransitionState Isopropanol Isopropanol Isopropanol->TransitionState Acetone Acetone Product Indanol (R₂CH-OH) TransitionState->Catalyst Hydride Transfer TransitionState->Acetone Hydride Transfer TransitionState->Product Hydride Transfer

Fig 3. Simplified relationship diagram for the MPV reduction.

Experimental Protocol: MPV Reduction

  • Reaction Setup: Combine this compound (1.0 eq) and aluminum isopropoxide (0.5-1.0 eq) in a round-bottom flask with a distillation apparatus.

  • Solvent/Reagent: Add a large excess of anhydrous isopropanol, which serves as both the solvent and the hydride source.

  • Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone as it forms to drive the equilibrium toward the product side.

  • Monitoring: Continue the reaction until no more acetone is distilled or until TLC analysis shows complete consumption of the starting ketone.

  • Workup: After cooling, hydrolyze the reaction mixture by adding dilute sulfuric acid or a saturated solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum complexes.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic phases, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield the desired alcohol.

Comparative Analysis

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Meerwein-Ponndorf-Verley (MPV)
Reagent Strength MildVery StrongMild
Solvent Protic (Methanol, Ethanol)[1]Anhydrous Aprotic (THF, Et₂O)[12]Isopropanol (serves as solvent and H-donor)[14]
Reaction Conditions 0°C to Room Temperature0°C to RefluxReflux (to distill acetone)[14]
Workup Simple acid/water quenchCareful, multi-step quench (Fieser)[11]Acid or Rochelle's salt hydrolysis
Chemoselectivity Reduces aldehydes & ketones[2]Reduces most polar carbonyls & epoxides[9]Highly selective for aldehydes & ketones[13][16]
Stereoselectivity Generally none (racemic product)[10]Generally none (racemic product)[10]Substrate-dependent, generally racemic
Safety/Handling Relatively safe, stable in airPyrophoric, reacts violently with water[11][12]Moisture-sensitive catalyst, but reaction is safer

Conclusion and Recommendations

The choice of reducing agent for this compound is dictated by the specific requirements of the synthesis, including the presence of other functional groups, safety considerations, and desired reaction scale.

  • Sodium Borohydride (NaBH₄) is the recommended first choice for general-purpose reduction due to its ease of use, safety, and high selectivity for ketones in the presence of less reactive functional groups.

  • Lithium Aluminum Hydride (LiAlH₄) should be reserved for situations where the ketone is particularly unreactive or sterically hindered. Its use demands rigorous anhydrous technique and careful handling.

  • The Meerwein-Ponndorf-Verley (MPV) reduction is an excellent option when extreme chemoselectivity is required, for instance, in a molecule containing easily reducible groups like esters or nitro compounds that must be preserved.

While these methods typically yield a racemic mixture of the corresponding alcohol, it is important to note that the resulting 5,6-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral molecule. For applications requiring a specific enantiomer, asymmetric reduction strategies, such as the Corey-Bakshi-Shibata (CBS) reduction or transition metal-catalyzed asymmetric hydrogenation, should be employed.[17][18] These advanced methods use chiral catalysts to achieve high enantioselectivity, providing access to optically pure building blocks for pharmaceutical development.[19][20]

References

Benchmarking the enantioselectivity of different chiral catalysts for indanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Chiral indanones are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their stereochemistry is often critical to their biological activity, making the development of robust and highly selective methods for their asymmetric synthesis a paramount objective. This guide provides an in-depth, objective comparison of leading chiral catalytic systems for the enantioselective synthesis of indanones. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal synthetic strategy for their specific needs.

The Central Role of Chirality in Indanone-Based Therapeutics

The indanone scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The specific three-dimensional arrangement of substituents on the indanone core can dramatically influence its interaction with biological targets, such as enzymes and receptors. For instance, the enantiomers of a chiral indanone-containing drug can exhibit vastly different pharmacological profiles, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic challenge but a critical necessity in the development of safe and effective medicines.

A Comparative Analysis of Leading Chiral Catalytic Systems

The enantioselective synthesis of indanones can be broadly categorized into two main approaches: transition-metal catalysis and organocatalysis. Each strategy offers a unique set of advantages and is suited to different substrate classes and reaction types. Here, we compare some of the most successful and widely adopted systems.

Transition-Metal Catalysis: Precision and Power

Transition-metal catalysts, particularly those based on rhodium, palladium, and nickel, have proven to be exceptionally powerful tools for the asymmetric synthesis of indanones. These systems often exhibit high catalytic turnover numbers and deliver products with excellent enantioselectivity.

Rhodium catalysts, typically paired with chiral phosphine ligands, have been successfully employed in a variety of transformations to produce chiral indanones. Two prominent examples are the asymmetric intramolecular 1,4-addition and the isomerization of α-arylpropargyl alcohols.

A noteworthy example of a rhodium-catalyzed intramolecular 1,4-addition involves the use of a simple monophosphorus ligand, MonoPhos, to achieve high yields and enantioselectivities in the synthesis of 3-aryl-1-indanones from pinacolborane chalcone derivatives.[1][2] This method is attractive due to its operational simplicity and the commercial availability of the chiral ligand.[3] Another powerful rhodium-catalyzed approach is the asymmetric isomerization of racemic α-arylpropargyl alcohols, which can be transformed into β-chiral indanones with high enantioselectivity using a chiral bisphosphine ligand.[4]

Table 1: Performance of Representative Rhodium-Catalyzed Systems

Catalytic SystemLigandSubstrate ScopeYield (%)ee (%)Reference(s)
Rh-catalyzed intramolecular 1,4-addition(R)-MonoPhosPinacolborane chalcone derivativesUp to 95Up to 95[1][5]
Rh-catalyzed asymmetric isomerization(R,R)-BisphosphineRacemic α-arylpropargyl alcoholsHighHigh[4]

Palladium catalysis has also emerged as a versatile tool for the enantioselective synthesis of indanones. The asymmetric reductive-Heck reaction is a particularly effective strategy, allowing for the synthesis of enantioenriched 3-substituted indanones from 2'-halochalcones.[3] A key advantage of this method is the ability to selectively access either the 3-substituted indanone or the corresponding α-exo-methylene indanone simply by altering the choice of base.[3]

Table 2: Performance of a Representative Palladium-Catalyzed System

Catalytic SystemLigandSubstrate ScopeYield (%)ee (%)Reference(s)
Pd-catalyzed asymmetric reductive-Heck(R)-DTBM-SEGPHOS2'-halochalconesGood to HighGood to High[3]

Nickel-catalyzed reductive cyclization of a broad range of enones has been shown to produce indanones with high enantiomeric induction.[5] This method has demonstrated its utility in the efficient synthesis of medically important molecules such as (R)-tolterodine and (+)-indatraline.[5]

Table 3: Performance of a Representative Nickel-Catalyzed System

Catalytic SystemLigandSubstrate ScopeYield (%)ee (%)Reference(s)
Ni-catalyzed reductive cyclizationP-chiral monophosphineEnonesHighHigh[5]
Organocatalysis: A Metal-Free Approach

Organocatalysis has gained significant traction as a powerful, metal-free alternative for asymmetric synthesis. In the context of indanone synthesis, the enantioselective Nazarov cyclization and proline-catalyzed reactions are particularly noteworthy.

The Nazarov cyclization is a 4π-electrocyclization of divinyl ketones to form cyclopentenones, which can be adapted to synthesize indanones.[6] The development of organocatalytic asymmetric versions of this reaction has provided a valuable route to chiral indanones.[7][8] Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed as catalysts to induce high levels of enantioselectivity.[9] The reaction proceeds through a dual activation mechanism where the organocatalyst activates the substrate and controls the stereochemical outcome of the cyclization.[7]

Table 4: Performance of a Representative Organocatalytic Nazarov Cyclization

Catalytic SystemCatalyst TypeSubstrate ScopeYield (%)ee (%)Reference(s)
Organocatalytic Nazarov CyclizationChiral ThioureaDiketoesters58-95Up to 90.5:9.5 er[8]

L-proline, a readily available and inexpensive amino acid, has been demonstrated to be an effective organocatalyst for asymmetric intramolecular aldol reactions to form chiral indanones.[10] The mechanism involves the formation of an enamine intermediate between proline and a dicarbonyl substrate, which then undergoes an intramolecular cyclization with high stereocontrol.[10] The carboxylic acid group of proline is believed to play a crucial role in the stereodetermining transition state.[10]

Table 5: Performance of a Representative Proline-Catalyzed System

Catalytic SystemCatalystSubstrate ScopeYield (%)ee (%)Reference(s)
Proline-catalyzed intramolecular aldolL-ProlineAchiral diketonesHighHigh[10]

Mechanistic Insights and Stereochemical Models

A deep understanding of the reaction mechanism is crucial for catalyst optimization and rational design of new synthetic routes. Below are simplified representations of the proposed catalytic cycles for some of the discussed systems.

Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

The catalytic cycle is initiated by the reaction of the rhodium precursor with the chiral ligand. The resulting chiral rhodium complex then coordinates to the pinacolborane chalcone derivative, followed by an intramolecular 1,4-addition of the arylboronic ester to the enone. Subsequent protonolysis releases the chiral indanone product and regenerates the active catalyst.

G cluster_0 Catalytic Cycle A [Rh(I)-L*] B Coordination to Chalcone A->B Substrate C Intramolecular 1,4-Addition B->C D Protonolysis C->D D->A Regeneration E Chiral Indanone Product D->E Release Product Chiral Indanone Substrate Pinacolborane Chalcone Substrate->B H2O H₂O H2O->D

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric intramolecular 1,4-addition.

Organocatalytic Asymmetric Nazarov Cyclization

In this mechanism, the chiral organocatalyst, often a bifunctional thiourea, activates the diketoester substrate through hydrogen bonding. This facilitates the enolization and subsequent 4π-electrocyclization. The chiral environment provided by the catalyst directs the conrotatory ring closure, leading to the formation of the enantioenriched cyclopentenone product.

G cluster_1 Catalytic Cycle Start Chiral Organocatalyst (Cat*) Activation Substrate Activation (H-bonding) Start->Activation Substrate Enolization Enolization Activation->Enolization Cyclization 4π-Electrocyclization Enolization->Cyclization Release Product Release Cyclization->Release Release->Start Regeneration Product Chiral Indanone Precursor Substrate Diketoester Substrate->Activation

Caption: Proposed catalytic cycle for an organocatalytic asymmetric Nazarov cyclization.

Experimental Protocols

To facilitate the practical application of these methodologies, we provide detailed, step-by-step protocols for two representative reactions.

Protocol for Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

Materials:

  • [Rh(acac)(CO)₂]

  • (R)-MonoPhos

  • Pinacolborane chalcone derivative

  • Toluene (anhydrous)

  • K₃PO₄ (aqueous solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add [Rh(acac)(CO)₂] (1 mol%) and (R)-MonoPhos (2 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the pinacolborane chalcone derivative (1.0 equiv).

  • Add the aqueous K₃PO₄ solution.

  • Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol for Organocatalytic Asymmetric Nazarov Cyclization

Materials:

  • Chiral thiourea catalyst

  • Diketoester substrate

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add the chiral thiourea catalyst (e.g., 10 mol%).

  • Add the anhydrous solvent.

  • Add the diketoester substrate (1.0 equiv).

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system to isolate the chiral indanone precursor.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of indanones has witnessed remarkable progress, with a diverse array of powerful catalytic systems now available to the synthetic chemist. Transition-metal catalysis, particularly with rhodium and palladium, offers high efficiency and enantioselectivity for a broad range of substrates. Organocatalysis provides a valuable metal-free alternative, with the asymmetric Nazarov cyclization and proline-catalyzed reactions demonstrating excellent stereocontrol.

The choice of catalyst will ultimately depend on the specific synthetic target, substrate availability, and desired operational simplicity. As the demand for enantiopure indanone-based pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile catalytic systems will remain a key area of research. Future innovations may lie in the discovery of novel chiral ligands, the development of biocatalytic approaches, and the application of flow chemistry to enable the large-scale production of these valuable chiral building blocks.

References

A Comparative Analysis of the Antimicrobial Spectrum of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one Derivatives and Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the global pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, indenone derivatives have emerged as a promising class of synthetic compounds. This guide provides a comparative overview of the antimicrobial spectrum of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one derivatives against a panel of clinically relevant microorganisms, juxtaposed with the performance of well-established antibiotics. This analysis is grounded in experimental data from in vitro susceptibility testing and aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the potential of these novel compounds.

Introduction to Indenone Derivatives as Antimicrobial Agents

The scarcity of new antibiotics entering the clinical pipeline has necessitated the exploration of novel chemical scaffolds with antimicrobial properties. Indanone derivatives, characterized by a fused benzene and cyclopentenone ring system, have demonstrated a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] Recent investigations have highlighted their potential as antibacterial and antifungal agents, making them a subject of intense research in the field of medicinal chemistry.[2][3][4][5] This guide focuses specifically on this compound derivatives, a subset of this class that has shown promising antimicrobial activity in preliminary studies.

Evaluating Antimicrobial Potency: The Principle of Minimum Inhibitory Concentration (MIC)

A cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6] This quantitative measure is a critical parameter for assessing the potency of a new compound and for comparing its efficacy against existing drugs. The methodologies for determining MIC are rigorously standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data across different laboratories.[6]

Experimental Workflow for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. The workflow for this assay is outlined below. The adherence to standardized protocols, such as those provided by the CLSI, is paramount for generating reliable and comparable data.[6][7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare standardized in vitro inoculum (e.g., 0.5 McFarland) start->inoculum compound Prepare serial dilutions of test compound and control antibiotics start->compound inoculate Inoculate microtiter plate wells containing compound dilutions with bacterial/fungal suspension inoculum->inoculate compound->inoculate incubate Incubate plates under specified conditions (e.g., 37°C for 24h) inoculate->incubate read Visually or spectrophotometrically read plates to determine the lowest concentration with no visible growth incubate->read mic Record MIC value read->mic end End mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Antimicrobial Spectrum: this compound Derivatives vs. Known Antibiotics

The following tables summarize the available in vitro antimicrobial activity data for indenone derivatives and a selection of commonly used antibiotics against standard reference strains of bacteria and fungi. It is important to note that the data for the indenone derivatives may not be as comprehensive as that for the established antibiotics and has been compiled from various research publications. Direct head-to-head comparative studies are limited, and variations in experimental conditions across different studies should be considered when interpreting these data.

Table 1: Antimicrobial Activity of Indenone Derivatives

MicroorganismTest CompoundMIC (µg/mL)Reference
Staphylococcus aureus ATCC 25923Indanone Derivative65[8]
Bacillus subtilis ATCC 6633Indanone Derivative135[8]
Escherichia coli ATCC 25922Indanone Derivative160[8]
Candida albicans ATCC 20032Indanone Derivative200[8]
Staphylococcus aureusIndanone/Aurone Derivatives (Range)15.625 - 62.5 (µM)[6][9]
Escherichia coliIndanone/Aurone Derivatives (Range)15.625 - 62.5 (µM)[6][9]
Candida albicansIndanone/Aurone Derivatives (Range)15.625 - 62.5 (µM)[6][9]

Note: The specific this compound derivative is not always explicitly stated in the referenced literature; "Indanone Derivative" is used as a general descriptor. The MIC values in µM were not converted to µg/mL due to the lack of specific molecular weights for the tested derivatives in the source.

Table 2: Antimicrobial Spectrum of Standard Antibiotics

MicroorganismAntibioticMIC Range (µg/mL)Reference
Staphylococcus aureus ATCC 25923Vancomycin0.5 - 2[10]
Erythromycin0.25[9]
Ciprofloxacin≤ 1[11]
Escherichia coli ATCC 25922Ciprofloxacin≤ 1[11]
Ampicillin2 - 8[8]
Gentamicin0.25 - 1[8]
Pseudomonas aeruginosa ATCC 27853Ciprofloxacin0.25 - 1[11]
Gentamicin0.5 - 2[3]
Tobramycin0.25 - 1[11]
Candida albicans ATCC 10231Amphotericin B0.25 - 1[12]
Fluconazole0.25 - 2[12]
Clotrimazole0.1[13]

The preliminary data for indenone derivatives, while not as potent as some established antibiotics against the tested strains, demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][8][9] This suggests that the indenone scaffold is a viable starting point for the development of new antimicrobial agents. Further chemical modifications of the this compound core could lead to derivatives with enhanced potency and a more favorable pharmacological profile.

Proposed Mechanism of Action

The precise mechanism by which indenone derivatives exert their antimicrobial effects is still under investigation. However, molecular docking studies and structure-activity relationship (SAR) analyses have provided valuable insights into their potential targets within microbial cells.[6][9]

One proposed mechanism involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that certain aurone and indanone derivatives can bind to the active sites of Methionyl-tRNA Synthetase (MetRS) and Penicillin-Binding Proteins (PBPs).[6][9]

  • Methionyl-tRNA Synthetase (MetRS): This enzyme is crucial for the initiation of protein synthesis in bacteria. Its inhibition would lead to the cessation of protein production and ultimately, bacterial cell death.

  • Penicillin-Binding Proteins (PBPs): PBPs are a group of enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis.

Mechanism_of_Action cluster_targets Proposed Bacterial Targets cluster_effects Cellular Effects Indenone Indenone Derivative MetRS Methionyl-tRNA Synthetase (MetRS) Indenone->MetRS Inhibits PBP Penicillin-Binding Proteins (PBPs) Indenone->PBP Inhibits Protein_Inhibition Inhibition of Protein Synthesis MetRS->Protein_Inhibition CellWall_Inhibition Inhibition of Cell Wall Synthesis PBP->CellWall_Inhibition Bacterial_Death Bacterial Cell Death Protein_Inhibition->Bacterial_Death CellWall_Inhibition->Bacterial_Death

References

The Chasm Between the Petri Dish and the Patient: A Comparative Guide to In Vitro and In Vivo Efficacy of Bioactive Indanones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising bioactive compound from initial discovery to potential clinical application is fraught with challenges. A critical and often perilous juncture in this journey is the transition from in vitro (in a controlled laboratory environment) to in vivo (in a living organism) validation. The indanone scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with potent biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of bioactive indanones, supported by experimental data and protocols, to illuminate the complexities of this crucial translational step.

The Indanone Scaffold: A Foundation for Diverse Bioactivity

Indanones are bicyclic compounds featuring a benzene ring fused to a cyclopentanone ring. This rigid structure serves as a versatile template for chemical modifications, leading to derivatives with a wide array of pharmacological properties.[5] Notably, indanone derivatives have been investigated for their potent anticancer activities, often by targeting fundamental cellular processes like tubulin polymerization and key signaling pathways.[6][7][8] Furthermore, their anti-inflammatory potential has been demonstrated through the modulation of inflammatory mediators.[9][10][11]

I. The Promise in the Dish: In Vitro Evaluation of Indanone Efficacy

In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and elucidate their mechanisms of action.[12][13][14] For bioactive indanones, a battery of in vitro tests is typically employed to quantify their therapeutic potential.

A. Assessing Anticancer Activity: Beyond Simple Cytotoxicity

A primary focus of indanone research is in oncology. Key in vitro assays include:

  • Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): These assays measure the concentration of the indanone derivative required to inhibit the growth of cancer cell lines by 50% (IC50). For instance, the indanone-based thiazolyl hydrazone derivative, ITH-6 , demonstrated potent cytotoxicity against various colorectal cancer cell lines with IC50 values of 0.44 µM in HT-29, 0.98 µM in COLO 205, and 0.41 µM in KM 12 cells.[8][12][14] Similarly, a gallic acid-based indanone, Compound 10 , showed a potent IC50 of 2.2 µM against the MCF-7 breast cancer cell line.[15]

  • Cell Cycle Analysis: Flow cytometry is used to determine how indanones affect the progression of cancer cells through the cell cycle. Many anticancer indanones, such as ITH-6 and a gallic acid-based derivative , have been shown to induce cell cycle arrest at the G2/M phase, preventing mitosis.[8][16]

  • Apoptosis Assays: These assays detect programmed cell death, a desirable outcome for an anticancer agent. The induction of apoptosis by indanones can be confirmed through methods like Annexin V staining or by measuring the activity of caspases, key enzymes in the apoptotic cascade.[6]

  • Tubulin Polymerization Assay: A significant number of anticancer indanones exert their effects by disrupting microtubule dynamics. An in vitro tubulin polymerization assay can directly measure the ability of a compound to inhibit the formation of microtubules. For example, the 3-arylindanone (R)-9k was found to inhibit tubulin polymerization with an IC50 value of 6.1 µM.[13]

  • Mechanism-Specific Assays: Depending on the hypothesized target, further in vitro assays are employed. For ITH-6 , which is believed to target the NF-κB pathway, Western blotting can be used to measure the downregulation of proteins like NF-κB p65 and the anti-apoptotic protein Bcl-2.[12][14]

B. Quantifying Anti-Inflammatory Effects

For indanones with anti-inflammatory potential, in vitro assays focus on their ability to suppress inflammatory responses in immune cells, such as macrophages.

  • Measurement of Inflammatory Mediators: Macrophages stimulated with lipopolysaccharide (LPS) release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The efficacy of anti-inflammatory indanones, such as 2-benzylidene-1-indanone derivatives , is quantified by their ability to reduce the levels of these cytokines in the cell culture supernatant, as measured by ELISA.[11] One such derivative, 8f , showed significant inhibition of both TNF-α and IL-6.[11]

  • COX Inhibition Assays: Some anti-inflammatory agents work by inhibiting cyclooxygenase (COX) enzymes. In vitro assays can determine the selective inhibitory activity of indanones against COX-1 and COX-2. A spiroisoxazoline derivative of indanone, 9f , exhibited potent and selective COX-2 inhibitory activity.[1]

II. The Reality in the Organism: In Vivo Validation

While in vitro studies provide crucial initial data, they cannot replicate the complex physiological environment of a living organism.[11] In vivo studies, typically in animal models, are essential to evaluate the true therapeutic potential and safety of a bioactive indanone.

A. Anticancer Efficacy in Animal Models

The "gold standard" for preclinical in vivo cancer studies often involves xenograft models.

  • Tumor Xenograft Models: In this model, human cancer cells are implanted into immunodeficient mice. The efficacy of an indanone derivative is assessed by its ability to inhibit tumor growth. For example, oral administration of ITH-6 at a dose of 6 mg/kg significantly reduced tumor volume in mice bearing HT-29 and KM 12 tumor xenografts.[12][14] Another study showed that a gallic acid-based indanone derivative inhibited tumor growth by 54.3% in an Ehrlich ascites carcinoma model at a dose of 50 mg/kg.[16] A fluorinated benzylidene indanone derivative resulted in a 48.2% reduction in tumor volume in a mammary carcinoma model.

B. Anti-Inflammatory Activity in Disease Models

To assess anti-inflammatory effects in vivo, animal models of specific inflammatory conditions are used.

  • Acute Lung Injury (ALI) Model: In a mouse model of LPS-induced ALI, the administration of the 2-benzylidene-1-indanone derivative 8f significantly reduced the infiltration of inflammatory cells into the lungs and decreased the expression of inflammatory cytokines.[11]

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. The anti-inflammatory activity of isoxazole fused 1-indanones was compared to the standard drug indomethacin in this model in rats.[9]

III. Bridging the Gap: The In Vitro-In Vivo Discrepancy

A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy.[6] A compound that shows great promise in a petri dish may fail spectacularly in a living organism. Several factors contribute to this chasm:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a compound are critical determinants of its in vivo efficacy. Poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue can render a potent in vitro compound ineffective in vivo.

  • Toxicity: A compound may be selectively toxic to cancer cells in vitro but exhibit unacceptable toxicity to normal tissues in vivo. Acute oral toxicity studies in animals are crucial to determine the safety profile of an indanone derivative.[16]

  • The Tumor Microenvironment: In vitro cell cultures lack the complex three-dimensional architecture and the heterogeneous cell populations (e.g., fibroblasts, immune cells, endothelial cells) of a tumor in vivo.[16] This microenvironment can significantly influence drug response.

  • Off-Target Effects: In a complex biological system, a compound may have off-target effects that were not apparent in simplified in vitro assays.

IV. Data Presentation: A Comparative Look at Bioactive Indanones

Table 1: In Vitro vs. In Vivo Anticancer Efficacy of Selected Indanone Derivatives
Compound IDDerivative ClassIn Vitro Model (Cell Line)In Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44 µMHT-29 XenograftSignificant tumor volume reduction at 6 mg/kg[12][14]
KM 12 (Colon)0.41 µMKM 12 XenograftSignificant tumor volume reduction at 6 mg/kg[12][14]
(R)-9k 3-ArylindanoneColon Cancer Cell LinesSub-micromolarNot ReportedNot Reported[13]
Fluorinated Benzylidene Indanone Benzylidene IndanoneMCF-7 (Breast)Not SpecifiedMammary Carcinoma48.2% tumor volume reduction
Gallic Acid-Based Indanone Gallic Acid IndanoneNot SpecifiedNot SpecifiedEhrlich Ascites Carcinoma54.3% tumor growth inhibition at 50 mg/kg[16]
Table 2: In Vitro vs. In Vivo Anti-Inflammatory Efficacy of Selected Indanone Derivatives
Compound IDDerivative ClassIn Vitro ModelIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference
8f 2-Benzylidene-1-indanoneLPS-stimulated MacrophagesSignificant inhibition of TNF-α and IL-6LPS-induced Acute Lung InjuryReduced inflammatory cell infiltration and cytokine expression[11]
Isoxazole Fused 1-Indanones Isoxazole IndanoneNot ReportedNot ReportedCarrageenan-Induced Paw EdemaAnti-inflammatory activity comparable to indomethacin[9]

V. Experimental Protocols

A. In Vitro Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indanone derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

B. In Vivo Protocol: Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HT-29 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the indanone derivative (e.g., ITH-6 at 6 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage) for a specified period.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

VI. Visualizing the Science

Signaling Pathway of an Anticancer Indanone (ITH-6)

G ITH_6 ITH-6 (Indanone Derivative) Tubulin Tubulin Polymerization ITH_6->Tubulin Inhibits NFkB NF-κB p65 Activation ITH_6->NFkB Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Bcl2 Bcl-2 Expression NFkB->Bcl2 Promotes Proliferation Cell Proliferation & Survival NFkB->Proliferation Bcl2->Apoptosis Inhibits Bcl2->Proliferation

Caption: Proposed mechanism of action for the anticancer indanone derivative ITH-6.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Mechanism Mechanism of Action (e.g., Cell Cycle, Apoptosis) Cytotoxicity->Mechanism Toxicity Toxicity Studies Cytotoxicity->Toxicity Lead Compound Selection Efficacy Efficacy Studies (e.g., Xenograft Model) Toxicity->Efficacy

Caption: A simplified workflow for the preclinical evaluation of bioactive indanones.

Logical Relationship: Interpreting In Vitro and In Vivo Data

G InVitro_Potency High In Vitro Potency InVivo_Efficacy High In Vivo Efficacy InVitro_Potency->InVivo_Efficacy Good PK & Low Toxicity No_InVivo_Efficacy Low/No In Vivo Efficacy InVitro_Potency->No_InVivo_Efficacy Poor PK or High Toxicity Poor_PK Poor Pharmacokinetics (ADME) Poor_PK->No_InVivo_Efficacy High_Toxicity High In Vivo Toxicity High_Toxicity->No_InVivo_Efficacy

References

A Senior Application Scientist's Guide to Differentiating Dimethyl-Indanone Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent biological and chemical studies. A subtle shift in a substituent's position can dramatically alter a molecule's pharmacological activity, reactivity, and physical properties. This guide provides an in-depth comparison of the spectroscopic data for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one and three of its key isomers: 4,7-Dimethyl-, 4,5-Dimethyl-, and 5,7-Dimethyl-2,3-dihydro-1H-inden-1-one. By understanding their distinct spectral fingerprints, scientists can unambiguously confirm the identity of their synthesized or isolated compounds.

The Strategic Importance of Isomer Identification

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The placement of methyl groups on the aromatic ring of the indanone core dictates the molecule's overall shape, lipophilicity, and electronic distribution. These factors, in turn, govern how the molecule interacts with biological targets such as enzymes and receptors. An incorrect isomer could lead to misleading structure-activity relationship (SAR) data, wasted resources, and potentially failed clinical trials. Therefore, robust analytical confirmation is not merely a procedural step but a foundational pillar of scientific integrity.

Experimental Methodologies: A Self-Validating Approach

The protocols described below represent a standard, self-validating workflow for the structural elucidation of novel or known organic compounds. The choice of each technique and its parameters is deliberate, designed to provide complementary information that, when combined, offers a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the indanone isomer and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its versatility with non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference for chemical shifts, defined as 0.00 ppm for both ¹H and ¹³C NMR, ensuring data comparability across different experiments and instruments.

  • Data Acquisition:

    • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.[1]

    • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure accurate signal integration.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom. A sufficient number of scans (typically several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most efficient. Place a small, representative amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Ensure firm and even contact using the built-in pressure clamp.

  • Data Acquisition:

    • Spectrometer: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Background Scan: First, record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

    • Sample Scan: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Averaging 16 to 32 scans will significantly improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: For pure, volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample is injected into the GC, which separates it from any minor impurities before it enters the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy level induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.[1]

  • Data Acquisition:

    • Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Analytical Workflow Overview

The following diagram illustrates the logical flow from sample to structural confirmation, ensuring a comprehensive analysis.

G cluster_0 This compound cluster_1 4,7-Dimethyl-2,3-dihydro-1H-inden-1-one cluster_2 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one cluster_3 5,7-Dimethyl-2,3-dihydro-1H-inden-1-one 5_6_dimethyl 5_6_dimethyl 4_7_dimethyl 4_7_dimethyl 4_5_dimethyl 4_5_dimethyl 5_7_dimethyl 5_7_dimethyl

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 16440-97-4) is a substituted indanone derivative utilized in various research and development applications, including as an intermediate in complex organic synthesis.[1] While essential for scientific advancement, its handling and disposal demand a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure that laboratory personnel can execute these procedures with a full understanding of the associated risks and the rationale for the prescribed safety measures.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is classified with several key hazards that dictate the necessary precautions.

GHS Hazard Classification: According to aggregated GHS data, this compound presents multiple health and environmental risks.[2][3] It is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[3]

Causality of Hazards: The ketone functional group and the aromatic system contribute to its reactivity and biological interactions. Skin and eye irritation are common for compounds of this class.[2][3] The "Harmful" classification indicates that acute exposure via oral, dermal, or inhalation routes can lead to significant health effects.[3] Therefore, all handling and disposal procedures are designed to eliminate or minimize direct contact and aerosol generation.

Summary of Safety and Hazard Information

ParameterValueSource
GHS Pictogram Warning[2]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2][3]
Precautionary Statements P261, P280, P305+P351+P338, P501[2][3]
Personal Protective Equipment Chemical-resistant gloves (e.g., Nitrile), safety goggles with side-shields, lab coat, face protection.[3][4]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
First Aid: Skin Flush skin and hair with running water (and soap if available). Seek medical attention in event of irritation.[3]
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor.[4]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing.[4]

Part 2: Laboratory Waste Management Protocol

Proper disposal begins at the point of generation. Adherence to a systematic waste management protocol within the laboratory is the first line of defense against accidental exposure and environmental contamination. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[7][8]

  • Action: Designate a specific, secondary containment tray within a ventilated cabinet (e.g., a chemical fume hood) for accumulating waste containing this compound.

  • Causality: Designating an SAA ensures that hazardous waste is not moved unnecessarily through the laboratory, minimizing the risk of spills and exposure.[9] The secondary containment will capture any leaks from the primary waste container.

Step 2: Use Appropriate Waste Containers

Container integrity and compatibility are paramount for safety.

  • Action: Select a chemically compatible container (high-density polyethylene or borosilicate glass is recommended) with a secure, tight-fitting lid.[10] The container must be in good condition, free from cracks or leaks.[11]

  • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous chemical reactions. A sealed lid prevents the release of harmful vapors, which is critical as the compound may cause respiratory irritation.[3]

Step 3: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream, including solvents. Do not use abbreviations.[10]

    • The specific hazard characteristics (e.g., "Irritant," "Harmful").

    • The date accumulation started.

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also a legal requirement under EPA and local regulations, providing critical information for the final disposal facility.[6][12]

Part 3: Disposal Procedures for Unused Product and Contaminated Materials

The final disposal of this compound must be handled by a licensed chemical waste disposal facility. Your institution's Environmental Health & Safety (EHS) office will coordinate this process.

Procedure for Unused or Waste Product
  • Segregation: Ensure the waste container for this compound is stored separately from incompatible materials (e.g., strong oxidizing agents).

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][11]

  • Accumulation Limits: Do not exceed 55 gallons in the SAA. Note that for acutely toxic "P-listed" wastes, the limit is one quart, though this compound is not typically P-listed.[7][13]

  • Requesting Pickup: Once the container is full or the experiment is complete, contact your institution's EHS office to schedule a waste pickup. Do not pour this chemical down the drain under any circumstances.[14] Discharge into the environment must be avoided.[14]

  • Final Disposal Method: The material will likely be disposed of by a licensed facility via controlled incineration with flue gas scrubbing.[14]

Procedure for Spills and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Personal Protection: Wear appropriate PPE, including a respirator if aerosols are generated, chemical-resistant gloves, and safety goggles.[4]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[14]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[3]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed carefully to remove residual hazards.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[9][10]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and MUST be collected in a properly labeled hazardous waste container.[10]

  • Final Disposal: After triple-rinsing and air-drying in a ventilated hood, the container can often be disposed of as regular solid waste. Remove or deface the original label to prevent misuse.[9]

Part 4: Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound and its associated waste streams.

DisposalWorkflow start Waste Generation: This compound q1 Is this a chemical spill? start->q1 spill_protocol Follow Spill Cleanup Protocol (Absorb, Collect as Waste) q1->spill_protocol Yes q2 Is it unused product or experimental waste? q1->q2 No lab_waste Collect in Labeled Hazardous Waste Container in SAA spill_protocol->lab_waste q2->lab_waste Yes q3 Is the original container empty? q2->q3 No ehs_pickup Arrange for EHS Pickup and Final Disposal lab_waste->ehs_pickup rinse Triple-Rinse with Solvent Collect Rinsate as Hazardous Waste q3->rinse Yes dispose_container Deface Label & Dispose of Container as Non-Hazardous Waste rinse->dispose_container

Caption: Disposal decision workflow for this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe handling of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for the discerning researcher, scientist, and drug development professional who understands that safety is the bedrock of innovation. We will move beyond mere compliance, providing you with the in-depth knowledge and practical steps necessary to ensure your well-being and the integrity of your research.

Understanding the Hazard Profile of this compound

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. This compound, an aromatic ketone, presents a multi-faceted risk profile that necessitates a comprehensive safety strategy.

Based on its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

These classifications underscore the importance of preventing all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Hazard ClassificationGHS CodeSignal WordTarget Organs
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Warning-
Skin IrritationH315WarningSkin
Serious Eye IrritationH319WarningEyes
Specific Target Organ Toxicity (Single Exposure)H335WarningRespiratory System

Data sourced from the Apollo Scientific Safety Data Sheet.[1]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment is the final barrier between you and a potential hazard. The primary methods for ensuring safety in the laboratory involve robust engineering and administrative controls[2][3].

Chemical Fume Hood: All handling of this compound in its solid (powder) form must be conducted within a certified chemical fume hood.[4] This is crucial to mitigate the risk of inhaling the powder, which can cause respiratory irritation.[1] When weighing the powder, do so within the fume hood or in a dedicated ventilated balance enclosure to prevent the dispersal of fine particles.[4][5]

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] In the event of accidental exposure, immediate decontamination is critical.

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential when handling this compound. The following is a detailed, step-by-step guide to selecting and using the appropriate PPE.

Hand Protection: The Critical Choice of Glove Material

The selection of appropriate gloves is arguably the most critical PPE decision for handling this compound. While nitrile gloves are common in laboratory settings, they offer poor resistance to ketones.[7][8][9][10]

Recommended Glove Material: Butyl Rubber

For handling this compound and other ketones, butyl rubber gloves are the superior choice .[1][11][12][13][14] Butyl rubber exhibits excellent resistance to a wide range of ketones, esters, and aldehydes.[12][14]

Alternative Glove Material: Viton™

Viton™ (fluoroelastomer) gloves also offer high resistance to aromatic hydrocarbons, but they perform poorly against ketones.[12] Therefore, for this specific compound, butyl rubber remains the primary recommendation.

Double Gloving: For added protection, especially when handling larger quantities or during prolonged procedures, consider double gloving. A common practice is to wear a pair of thin, disposable nitrile gloves underneath the primary butyl rubber gloves. This can help to alert the user to a breach in the outer glove and provides an additional, albeit temporary, barrier.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.[1]

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound.[2][3] They must provide a complete seal around the eyes to protect against splashes and airborne powder.

  • Face Shield: When there is a significant risk of splashing, such as when transferring solutions or handling larger quantities, a face shield must be worn in addition to chemical splash goggles.[2][3] The face shield provides a broader area of protection for the entire face.

All eye and face protection must be ANSI Z87.1 certified.[2]

Body Protection: The Laboratory Coat

A clean, flame-resistant laboratory coat should be worn at all times. It should be fully buttoned with the sleeves rolled down to protect your skin and personal clothing from accidental spills.[15]

Respiratory Protection: When Engineering Controls are Insufficient

Under normal laboratory conditions with the use of a certified chemical fume hood, a respirator should not be necessary. However, if engineering controls are not available or are insufficient to maintain exposure below permissible limits, respiratory protection is required. In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[6] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA.[16]

Safe Handling and Operational Plan

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Hazard Assessment Review SDS and SOPs PPE 2. Don Appropriate PPE - Butyl Rubber Gloves - Splash Goggles - Lab Coat Prep->PPE Hood 3. Verify Fume Hood Ensure proper airflow PPE->Hood Weigh 4. Weighing Inside fume hood on a tared, contained vessel Hood->Weigh Dissolve 5. Dissolution Add solvent slowly in the fume hood Weigh->Dissolve Transfer 6. Transfer Use appropriate glassware to minimize splashes Dissolve->Transfer Decon 7. Decontaminate Wipe down surfaces with an appropriate solvent Transfer->Decon Waste 8. Waste Segregation - Solid Waste (contaminated PPE, weigh paper) - Liquid Waste (solutions, rinsate) Decon->Waste Label 9. Label Waste 'Hazardous Waste' with full chemical name Waste->Label Store 10. Store Waste In a designated Satellite Accumulation Area Label->Store

Caption: Safe Handling Workflow for this compound.

Spill and Exposure Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove all contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.

  • For small spills, and only if you are trained and have the appropriate spill kit, you may clean it up.

    • Ensure you are wearing the correct PPE.

    • Absorb the spilled material with an inert absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

Disposal Plan: A Cradle-to-Grave Approach

All waste containing this compound must be treated as hazardous waste and managed in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[17][18]

Waste Segregation:

  • Solid Waste: Place all contaminated disposable items, such as gloves, weigh paper, and absorbent pads, into a dedicated, clearly labeled hazardous waste bag. This bag should then be placed within a rigid, sealed container.

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinsate in a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure, leak-proof cap.

Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure all containers are kept closed except when adding waste.[19]

Disposal: Do not dispose of any waste containing this compound down the drain or in the regular trash.[19] Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring a secure environment for yourself, your colleagues, and your groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.